molecular formula C10H19NO B1437682 N-Cyclopentyltetrahydro-2H-pyran-4-amine CAS No. 859521-03-2

N-Cyclopentyltetrahydro-2H-pyran-4-amine

Cat. No.: B1437682
CAS No.: 859521-03-2
M. Wt: 169.26 g/mol
InChI Key: WMYKXXNRUBPYBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopentyltetrahydro-2H-pyran-4-amine is a useful research compound. Its molecular formula is C10H19NO and its molecular weight is 169.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-cyclopentyloxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-2-4-9(3-1)11-10-5-7-12-8-6-10/h9-11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYKXXNRUBPYBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10651567
Record name N-Cyclopentyloxan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859521-03-2
Record name N-Cyclopentyloxan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to N-Cyclopentyltetrahydro-2H-pyran-4-amine: Synthesis, Characterization, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N-Cyclopentyltetrahydro-2H-pyran-4-amine, a heterocyclic secondary amine of significant interest in medicinal chemistry. We will delve into its synthesis via reductive amination, explore its physicochemical and spectroscopic characteristics, and contextualize its potential as a valuable building block in the development of novel therapeutics. The insights provided herein are grounded in established chemical principles and are intended for researchers, scientists, and professionals engaged in drug development.

Introduction: The Tetrahydropyran Scaffold in Medicinal Chemistry

The tetrahydropyran (THP) ring is a privileged scaffold in modern drug discovery. Its non-planar, saturated structure offers an excellent means to introduce three-dimensionality into drug candidates, a crucial factor for improving metabolic stability, and target engagement.[1] Unlike aromatic rings, the THP moiety can escape the metabolic liabilities associated with cytochrome P450-mediated oxidation. Furthermore, the ether oxygen can act as a hydrogen bond acceptor, enhancing solubility and modulating protein-ligand interactions.

Derivatives of the THP core are found in numerous natural products and approved pharmaceuticals, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[2][3] this compound (CAS No. 859521-03-2) represents a key intermediate, combining the favorable properties of the THP ring with a secondary amine handle, which is primed for further synthetic elaboration in the construction of compound libraries for high-throughput screening.

Physicochemical and Structural Properties

This compound is a secondary amine with the molecular formula C₁₀H₁₉NO.[4][5] Its structural and physical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 859521-03-2[4][6][7]
Molecular Formula C₁₀H₁₉NO[4][5]
Molecular Weight 169.26 g/mol [4]
Predicted Boiling Point 260.3 ± 33.0 °C[8]
InChI Key WMYKXXNRUBPYBL-UHFFFAOYSA-N[4]
Canonical SMILES C1CC(NC2CCCC2)OC1-

Synthesis and Mechanistic Rationale

The most direct and efficient method for preparing this compound is through the reductive amination of tetrahydro-4H-pyran-4-one with cyclopentylamine. This one-pot reaction is a cornerstone of amine synthesis in medicinal chemistry due to its high efficiency, operational simplicity, and avoidance of harsh alkylating agents.[9][10]

The reaction proceeds via the initial formation of a hemiaminal intermediate, which then dehydrates to form an iminium ion. This electrophilic intermediate is then reduced in situ by a hydride-based reducing agent to yield the final secondary amine product. The choice of reducing agent is critical; a mild reagent that selectively reduces the iminium ion in the presence of the starting ketone is preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice for this transformation as it is less reactive towards ketones but highly effective for iminium ion reduction.[9]

G ketone Tetrahydro-4H-pyran-4-one hemiaminal Hemiaminal Intermediate ketone->hemiaminal + Cyclopentylamine amine Cyclopentylamine amine->hemiaminal iminium Iminium Ion hemiaminal->iminium - H₂O (Acid Catalyzed) product N-Cyclopentyltetrahydro- 2H-pyran-4-amine iminium->product + [H⁻] reagent NaBH(OAc)₃ (Reducing Agent) reagent->iminium acid AcOH (catalyst) acid->iminium G start N-Cyclopentyltetrahydro- 2H-pyran-4-amine (Building Block) synthesis Parallel Synthesis (Amidation, Alkylation, etc.) with various R-groups start->synthesis library Compound Library synthesis->library screening High-Throughput Screening (HTS) (e.g., Kinase Panel, GPCR Assay) library->screening hits Hit Compounds (Show desired activity) screening->hits optimization Hit-to-Lead Optimization (SAR Studies) hits->optimization candidate Drug Candidate optimization->candidate

Sources

"N-Cyclopentyltetrahydro-2H-pyran-4-amine" CAS number lookup

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-Cyclopentyltetrahydro-2H-pyran-4-amine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. While a specific CAS number for this derivative is not prominently cataloged, this document extrapolates its chemical properties, synthesis, and potential applications from its parent scaffold, tetrahydro-2H-pyran-4-amine, and analogous N-substituted derivatives. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of the Tetrahydropyran-4-amine Scaffold

The tetrahydropyran (THP) ring is a privileged scaffold in modern medicinal chemistry. As a saturated oxygen-containing heterocycle, it serves as a bioisosteric replacement for cyclohexane, with the ether oxygen introducing polarity and the potential for hydrogen bonding.[1] This modification can improve key Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, such as solubility and metabolic stability, without significantly increasing lipophilicity.[1] The incorporation of an amine functionality at the 4-position creates a versatile building block, the tetrahydro-2H-pyran-4-amine core, which is featured in numerous biologically active compounds, including kinase inhibitors.[1]

The N-cyclopentyl substituent on this core is expected to modulate the compound's physicochemical properties, including its basicity and lipophilicity, thereby influencing its interaction with biological targets and its pharmacokinetic profile. This guide will delve into the synthesis, characterization, and potential utility of this compound as a valuable intermediate in the synthesis of complex molecules.[2]

Physicochemical Properties and Structural Analysis

PropertyPredicted Value/InformationRationale
Molecular Formula C₁₀H₁₉NOBased on the combination of a C₅H₁₀NO (tetrahydropyran-4-amine) and a C₅H₉ (cyclopentyl) group.
Molecular Weight 169.26 g/mol Calculated from the molecular formula.
CAS Number Not readily available. Parent amine (Tetrahydro-2H-pyran-4-amine) is 38041-19-9.[3]The N-cyclopentyl derivative is likely a novel or less common research chemical.
Appearance Colorless to light yellow liquidBased on the physical state of the parent amine and other N-alkylated analogs.[4]
Basicity (pKa) ~9.5 - 10.5The N-cyclopentyl group is an electron-donating alkyl group, which is expected to slightly increase the basicity compared to the parent amine due to the positive inductive effect, making the nitrogen's lone pair more available to accept a proton.[5][6]
Lipophilicity (logP) ~1.5 - 2.5The addition of the cyclopentyl group will increase the lipophilicity compared to the parent amine.
Stereochemistry AchiralThe molecule does not possess a stereocenter.

Synthesis of this compound

The most direct and widely used method for the synthesis of N-substituted amines is reductive amination .[7][8] This one-pot reaction involves the condensation of a primary amine with a ketone or aldehyde to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine.[9] This method is highly efficient and avoids the issue of over-alkylation often encountered in direct alkylation of amines with alkyl halides.[8][10]

Proposed Synthetic Workflow: Reductive Amination

The synthesis of this compound can be achieved by the reductive amination of tetrahydro-2H-pyran-4-one with cyclopentylamine.

G cluster_reactants Reactants cluster_process Process cluster_reagents Key Reagents cluster_product Product ketone Tetrahydro-2H-pyran-4-one reaction Reductive Amination (One-Pot) ketone->reaction amine Cyclopentylamine amine->reaction product N-Cyclopentyltetrahydro- 2H-pyran-4-amine reaction->product Reduction of Imine Intermediate reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->reaction solvent Solvent (e.g., Dichloromethane) solvent->reaction

Caption: Reductive amination workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • Tetrahydro-2H-pyran-4-one

  • Cyclopentylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tetrahydro-2H-pyran-4-one (1.0 eq) and anhydrous dichloromethane (DCM).

  • Addition of Amine: Add cyclopentylamine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: In a separate container, weigh sodium triacetoxyborohydride (1.5 eq). Add the reducing agent portion-wise to the reaction mixture over 15-20 minutes. Note: The reaction is exothermic, and slow addition is recommended to control the temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Causality Behind Experimental Choices:

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): This is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards the starting ketone compared to the iminium ion intermediate, which minimizes the formation of the corresponding alcohol as a byproduct.[7]

  • Acetic Acid: A catalytic amount of acid is used to facilitate the formation of the iminium ion, which is more electrophilic and thus more readily reduced than the imine.

  • Anhydrous Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the imine intermediate back to the starting materials.

Analytical Characterization

The structure of the synthesized this compound can be confirmed using standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopentyl protons and the protons of the tetrahydropyran ring. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for each unique carbon atom in the molecule.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will likely show a characteristic N-H stretching vibration for the secondary amine.

Applications in Research and Drug Development

The this compound scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[11]

  • Drug Discovery: The tetrahydropyran motif is present in several approved drugs and clinical candidates.[1] This compound can be used as a starting material to develop novel therapeutic agents targeting a wide range of diseases, including cancer, inflammatory disorders, and central nervous system disorders.[11][12]

  • Fragment-Based Drug Design: As a relatively small molecule with desirable physicochemical properties, it can be used as a fragment in fragment-based screening to identify novel binding motifs for protein targets.

  • Chemical Probe Development: The amine handle allows for straightforward derivatization to attach fluorescent tags, biotin, or other labels for use as chemical probes in biological studies.

Safety and Handling

Based on the safety data for analogous amines, this compound should be handled with appropriate safety precautions. It is likely to be a skin and eye irritant.[4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

This compound represents a valuable chemical entity for researchers in medicinal chemistry and organic synthesis. While not a widely cataloged compound, its synthesis is readily achievable through established methods like reductive amination. Its structural features, combining the beneficial properties of the tetrahydropyran ring with a modifiable secondary amine, make it an attractive starting point for the development of novel bioactive molecules. This guide provides a solid foundation for its synthesis, characterization, and potential applications, empowering scientists to leverage this promising scaffold in their research endeavors.

References

  • Kulinkovich, O. G., et al. (2009). Synthesis and Some Transformations of N,2,2-Trimethyltetrahydro-2H-pyran-4-amine. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring Chemical Synthesis: The Role of Tetrahydropyran Derivatives. InnoPharmChem. [Link]

  • Organic Chemistry Portal. Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]

  • The Organic Chemistry Tutor. (2022). Reductive Amination | Synthesis of Amines. YouTube. [Link]

  • Tice, C. M. (2012). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PubMed Central. [Link]

  • Wang, T., et al. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][13]naphthyrin-5(6H)-one. PubMed Central. [Link]

  • Study Mind. Amines - Properties and Reactivity of Amines (A-Level Chemistry). Study Mind. [Link]

  • List, B., et al. (2005). Enantioselective Organocatalytic Reductive Amination. Macmillan Group. [Link]

  • Pharmaffiliates. Tetrahydro-2H-pyran-4-amine (BSC). Pharmaffiliates. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • CK-12 Foundation. Chemical Properties of Amines. CK-12 Foundation. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Solubility of Things. Amines: Structure, Properties, and Reactions. Solubility of Things. [Link]

  • LibreTexts. (2021). Properties of amines. Chemistry LibreTexts. [Link]

  • Engle, K. M., et al. (2019). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]

  • Reusch, W. Amine Reactivity. Michigan State University Department of Chemistry. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of N-Cyclopentyltetrahydro-2H-pyran-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of N-Cyclopentyltetrahydro-2H-pyran-4-amine. In the absence of direct experimental data for this specific molecule, this paper synthesizes fundamental principles of stereochemistry and conformational analysis of its constituent tetrahydropyran and cyclopentylamine moieties. We will explore the theoretical basis for its structural stability, predict its most likely conformations, and detail the experimental and computational methodologies that would be employed for its empirical validation. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the three-dimensional structure of heterocyclic molecules.

Introduction: The Significance of this compound in Medicinal Chemistry

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, appearing in numerous marketed drugs and clinical candidates.[1][2][3] Its non-planar, three-dimensional structure is advantageous for exploring chemical space and achieving specific interactions with biological targets.[1] The incorporation of an amine functionality, as seen in 4-aminotetrahydropyran, provides a key site for further chemical modification and for forming crucial interactions, such as hydrogen bonds, with biological macromolecules.[4][5] The N-cyclopentyl substituent introduces additional lipophilicity and conformational complexity, which can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.[6]

Understanding the precise three-dimensional arrangement of this compound is therefore paramount for rational drug design. The molecule's conformation dictates its shape, dipole moment, and the spatial orientation of its functional groups, all of which are critical for molecular recognition by enzymes and receptors.

Molecular Structure and Theoretical Conformational Analysis

The molecular structure of this compound is comprised of two key cyclic systems: a tetrahydropyran ring and a cyclopentyl ring, linked by an amine bridge. The overall conformation of the molecule is determined by the interplay of the conformational preferences of each ring and the steric and electronic interactions between them.

The Tetrahydropyran Ring: A Chair Conformation

The tetrahydropyran ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize angle and torsional strain.[7] In this conformation, substituents can occupy either axial or equatorial positions. For a 4-substituted tetrahydropyran, the bulky N-cyclopentylamino group would strongly prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens at the C2 and C6 positions.[7][8]

The Cyclopentyl Ring: Puckered Conformations

The cyclopentyl group is a five-membered ring that is more stable than smaller cyclic structures due to reduced angle strain.[6] It is not planar and exists in a continuous state of pseudo-rotation between two main puckered conformations: the "envelope" and the "twist" (or "half-chair"). These conformations help to relieve torsional strain. The energy barrier between these forms is low, making the cyclopentyl ring highly flexible.

Interplay of the Rings and the N-Cyclopentylamino Substituent

The linkage of the cyclopentyl ring to the tetrahydropyran via the amine bridge introduces further conformational considerations. The orientation of the cyclopentyl group relative to the tetrahydropyran ring will be dictated by steric hindrance. The most stable conformation will seek to minimize steric clashes between the two ring systems.

The nitrogen atom of the amine bridge also has a lone pair of electrons, which can influence the local geometry and electronic environment.

Predicted Dominant Conformation

Based on the principles outlined above, the predicted dominant conformation of this compound is one where:

  • The tetrahydropyran ring is in a chair conformation.

  • The N-cyclopentylamino group occupies the equatorial position on the tetrahydropyran ring.

  • The cyclopentyl ring is in a puckered conformation (envelope or twist) that minimizes steric interactions with the tetrahydropyran ring.

The following diagram illustrates the predicted equilibrium between the two chair conformers, with the equatorial conformer being significantly more stable.

Caption: Predicted conformational equilibrium of this compound.

Proposed Experimental and Computational Workflows for Conformation Elucidation

To empirically determine the conformational preferences of this compound, a combination of experimental and computational techniques would be employed.

Experimental Methodologies

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for conformational analysis in solution.[9] Key parameters that would provide insight into the conformation of this compound include:

  • 1H NMR Chemical Shifts: The chemical shifts of the protons on the tetrahydropyran ring, particularly the proton at C4, would be indicative of its axial or equatorial orientation.

  • 1H-1H Coupling Constants (J-values): The magnitude of the vicinal coupling constants between the C4 proton and the adjacent methylene protons (at C3 and C5) can be used to determine the dihedral angles and thus the chair conformation and the substituent's orientation.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY experiments can reveal through-space proximities between protons, which can help to establish the relative orientation of the cyclopentyl and tetrahydropyran rings.

Experimental Protocol: 1H NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a 5 mm NMR tube.

  • Data Acquisition: Acquire 1H NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the signals and measure the chemical shifts and coupling constants.

  • Interpretation: Analyze the coupling constants of the H4 proton. A large coupling constant (typically > 8 Hz) to the axial protons at C3 and C5 would confirm its axial position, indicating an equatorial substituent.

3.1.2. X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the molecular structure in the solid state. If a suitable crystal of this compound can be obtained, this technique would precisely determine bond lengths, bond angles, and the overall conformation of the molecule in the crystal lattice.

Computational Modeling

Computational chemistry offers a powerful means to explore the conformational landscape of flexible molecules and to calculate the relative energies of different conformers.[10][11]

Computational Workflow: Conformational Search and Energy Minimization

  • Initial Structure Generation: Build the 3D structure of this compound using a molecular modeling software package.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers. This can be achieved using methods like molecular mechanics force fields (e.g., MMFF94) or more advanced techniques.[11]

  • Quantum Mechanical Optimization: Subject the low-energy conformers identified in the initial search to geometry optimization using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

  • Energy Calculation and Boltzmann Averaging: Calculate the relative energies of the optimized conformers. The populations of each conformer at a given temperature can be estimated using the Boltzmann distribution.

  • NMR Parameter Prediction: The optimized geometries can be used to predict NMR chemical shifts and coupling constants, which can then be compared with experimental data for validation.[12]

Caption: A typical computational workflow for conformational analysis.

Summary of Predicted Conformational Data

While awaiting experimental verification, the following table summarizes the predicted key conformational features of this compound based on theoretical principles.

FeaturePredicted StateRationale
Tetrahydropyran Ring Conformation ChairMinimizes angle and torsional strain.
N-Cyclopentylamino Substituent Position EquatorialAvoids 1,3-diaxial steric strain.[7]
Cyclopentyl Ring Conformation Puckered (Envelope/Twist)Relieves torsional strain.
Overall Molecular Shape ExtendedThe equatorial position of the substituent leads to a more extended and less sterically hindered conformation.

Conclusion

The conformational analysis of this compound is crucial for understanding its potential as a scaffold in drug discovery. Based on established principles, the molecule is predicted to exist predominantly in a chair conformation with the N-cyclopentylamino group in the equatorial position. The inherent flexibility of the cyclopentyl ring adds a layer of complexity that warrants further investigation. The outlined experimental and computational workflows provide a robust framework for the empirical determination of its three-dimensional structure. A thorough understanding of its conformational landscape will undoubtedly aid in the design of novel therapeutics with improved efficacy and selectivity.

References

  • Anomeric effect. (2023). In Wikipedia. Retrieved from [Link]

  • Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. (2017). Tetrahedron.
  • Stability of Substituted Cyclohexanes. (2023). JoVE.
  • Substituted Cyclohexanes: Axial vs Equatorial. (2014). Master Organic Chemistry.
  • Substituted Cyclohexanes. (2015). Chemistry LibreTexts.
  • Anomeric Effect in Compounds with Five-membered Rings - Comparison of Equilibrium Data for Isomeric Tetrahydrofuran and Tetrahydropyran Derivatives. (1969). Acta Chemica Scandinavica.
  • Useful Computational Chemistry Tools for Medicinal Chemistry. (n.d.). Royal Society of Chemistry.
  • Monosubstituted Cyclohexanes. (2017). YouTube.
  • Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis. (2023).
  • Substituted Cyclohexanes. (n.d.). University of Calgary.
  • Experimental Studies of the Anomeric Effect. Part VI. Ring Inversion Equilibria in Cyclohexane, Tetrahydropyran and Piperidine Rings Substituted by a Carbomethoxy or a Cyano Group. (n.d.). J-Global.
  • Ab Initio Examination of Anomeric Effects in Tetrahydropyrans, 1,3-Dioxanes, and Glucose. (n.d.). The Journal of Organic Chemistry.
  • Automated Parsing of Flexible Molecular Systems Using Principal Component Analysis and K-Means Clustering Techniques. (n.d.). ProQuest.
  • 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. (n.d.). RSC Advances.
  • A simple 1H nmr conformational study of some heterocyclic azomethines. (1981). Canadian Journal of Chemistry.
  • Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. (2021).
  • Exploring Helical Folding in Oligomers of Cyclopentane‐Based ϵ‐Amino Acids: A Computational Study. (n.d.). Chemistry – A European Journal.
  • Approaches to Configuration Determinations of Flexible Marine Natural Products: Advances and Prospects. (n.d.). Marine Drugs.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
  • Cyclopentyl Definition. (n.d.). Fiveable.
  • Conformational Preferences of Cyclopentane‐Based Oligo‐δ‐peptides in the Gas Phase and in Solution. (n.d.).
  • Cyclopentyl ether. (n.d.). PubChem.
  • 15N NMR in Heterocyclic Chemistry. (2013). YouTube.
  • cyclopentyl group (CHEBI:52880). (n.d.). EMBL-EBI.
  • Conformational preference of A) cyclopropyl amine derivatives. (n.d.).
  • The Pivotal Role of Tetrahydro-4H-pyran-4-one in Modern Medicinal Chemistry. (n.d.). Benchchem.
  • Coupling Constants the chemical shift. (2012). Eugene E. Kwan.
  • 4-Aminotetrahydropyran. (n.d.). PubChem.
  • Tetrahydropyran synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis and Some Transformations of N,2,2-Trimethyltetrahydro-2H-pyran-4-amine. (n.d.).
  • Some pyran-containing marketed drugs in preclinical/clinical trials. (n.d.).
  • 4-Aminotetrahydropyran. (n.d.). ChemicalBook.
  • NUCLEOPHILIC REACTION OF CYCLOPENTYLAMINE ON PHTHALIMIDE DERIVATIVES: SYNTHESIS AND ANTINOCICEPTIVE ACTIVITY OF PRODUCTS. (2007). Acta Poloniae Pharmaceutica.
  • 4-Aminotetrahydropyran. (n.d.). CymitQuimica.
  • Conformational preferences in a series of α-hydroxy ketone derivatives: interplay of conformational energies and lattice cohesive energies. (2022). CrystEngComm.
  • Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide. (n.d.).
  • 4-Aminotetrahydropyran | CAS#:38041-19-9. (n.d.). Chemsrc.
  • N-Propyl-tetrahydro-2H-pyran-4-amine. (n.d.). Chem-Impex.
  • 4-Aminotetrahydropyran 0.97 Tetrahydro-2H-pyran-4-amine. (n.d.). Sigma-Aldrich.
  • 3-Cyclopentyl-pentane. (n.d.). PubChem.
  • Conformational analysis, NMR properties and nitrogen inversion of N-substituted 1,3-oxazines. (n.d.).
  • Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. (n.d.).
  • Copper-Catalyzed Remote Enantioselective [4 + 1] Cyclization of Yne–Vinyl Allylic Esters with Cyclic 1,3-Dicarbonyl Compounds Enables Access to Spirocyclic Ketones. (2026). Organic Letters.
  • The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Deriv
  • Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)
  • 38041-19-9 | Tetrahydro-2H-pyran-4-amine. (n.d.). AiFChem.
  • Conformational analysis of n butane. (n.d.). Slideshare.

Sources

An In-depth Technical Guide to the Synthesis of N-Cyclopentyltetrahydro-2H-pyran-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyclopentyltetrahydro-2H-pyran-4-amine is a valuable secondary amine that serves as a key building block in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its structure, combining a saturated heterocyclic pyran ring with a cyclopentyl moiety, imparts unique physicochemical properties that are desirable in drug candidates. This technical guide provides a comprehensive overview of the viable synthetic pathways for this compound, with a focus on scalable and efficient methodologies. The guide delves into the synthesis of its critical precursors, Tetrahydro-4H-pyran-4-one and Cyclopentylamine, and culminates in a detailed exploration of the core reductive amination reaction. This document is intended to be a practical resource for researchers and process chemists, offering detailed experimental protocols, comparative analysis of synthetic routes, and mechanistic insights to facilitate the successful synthesis of this important intermediate.

Introduction: The Significance of this compound

The tetrahydropyran ring is a prevalent scaffold in a multitude of bioactive natural products and synthetic drugs, often contributing to improved aqueous solubility and metabolic stability. When functionalized with an amine, it becomes a versatile synthon for introducing this heterocycle into larger molecular frameworks. The N-cyclopentyl substituent further modulates the lipophilicity and conformational properties of the molecule, making this compound a sought-after intermediate in drug discovery programs. Its synthesis is therefore of considerable interest to the scientific community.

The primary and most convergent approach to the synthesis of this compound involves the reductive amination of Tetrahydro-4H-pyran-4-one with Cyclopentylamine. This guide will first explore the synthesis of these two key precursors before detailing the final coupling reaction.

Synthesis of Precursor 1: Tetrahydro-4H-pyran-4-one

Tetrahydro-4H-pyran-4-one is a crucial heterocyclic ketone intermediate.[1] Several industrial-scale synthesis routes have been developed, each with distinct advantages and challenges.

Comparative Analysis of Industrial Synthesis Routes
RouteStarting MaterialsKey IntermediatesReported YieldProduct PurityKey AdvantagesReported Challenges
Route 1 3-Chloropropionyl chloride, Ethylene1,5-dichloro-3-pentanone45% (overall)[2]Not specifiedUtilizes readily available starting materials.Complex gas-liquid-solid system for ethylene insertion, difficult to scale up. The product is very soluble in water, requiring extensive extraction.
Route 2 Bis(2-chloroethyl)ether, Carbon DioxideNot applicable95.9%[3]99.7%[3]High yield and purity.Requires specialized equipment for handling CO2 gas under pressure.
Route 3 Dihydropyran-4-one / Pyran-4-oneNot applicableHighNot specifiedUtilizes readily available starting materials.Requires hydrogenation equipment and catalysts.
Detailed Experimental Protocol: Route 1 - From 3-Chloropropionyl Chloride and Ethylene

This two-stage process is a classical approach to the synthesis of Tetrahydro-4H-pyran-4-one.[2]

Step 1: Synthesis of 1,5-dichloropentan-3-one

  • In a suitable reactor, charge 20 kg of 3-chloropropionyl chloride and 20 kg of aluminum trichloride.

  • Use 50 kg of methylene dichloride as the solvent.

  • While stirring, introduce ethylene gas into the reactor, maintaining the temperature below 10 °C.

  • After the addition of ethylene is complete, incubate the reaction mixture for 2 hours.

  • Prepare a mixture of water and hydrochloric acid and cool it to 0 °C.

  • Carefully add the reaction solution to the acidic water.

  • Stir the mixture and then allow the layers to separate.

  • Collect the organic layer containing 1,5-dichloropentan-3-one.

Step 2: Cyclization to Tetrahydro-4H-pyran-4-one

  • To a reactor, add water, phosphoric acid, sodium dihydrogen phosphate, and the 1,5-dichloropentan-3-one obtained in the previous step.

  • Heat the mixture under reflux.

  • Monitor the reaction for completion.

  • Upon completion, obtain the crude product by extraction.

  • Purify the crude product by vacuum rectification to yield Tetrahydro-4H-pyran-4-one.

G A 3-Chloropropionyl chloride C AlCl3, CH2Cl2, <10°C A->C B Ethylene B->C D 1,5-Dichloropentan-3-one C->D Friedel-Crafts Acylation E H3PO4, NaH2PO4, H2O, Reflux D->E F Tetrahydro-4H-pyran-4-one E->F Cyclization

Caption: Synthesis of Tetrahydro-4H-pyran-4-one from 3-Chloropropionyl chloride.

Synthesis of Precursor 2: Cyclopentylamine

Cyclopentylamine is a primary amine that serves as the nitrogen source in the final reductive amination step.[4] Several synthetic methods are available for its preparation.

Common Synthesis Pathways

The most prevalent industrial method for synthesizing Cyclopentylamine is the reductive amination of cyclopentanone with ammonia.

Detailed Experimental Protocol: Reductive Amination of Cyclopentanone

This process involves the reaction of cyclopentanone with ammonia in the presence of a reducing agent, typically hydrogen gas and a metal catalyst.[5]

  • Charge a high-pressure autoclave with cyclopentanone and a suitable solvent.

  • Add a nickel-based catalyst (e.g., Raney nickel).

  • Pressurize the reactor with ammonia and then with hydrogen gas.

  • Heat the mixture to a temperature between 150-200°C and maintain a pressure of approximately 20 MPa.[5]

  • Stir the reaction mixture until the reaction is complete.

  • Cool the reactor, vent the excess gas, and filter off the catalyst.

  • The resulting solution contains Cyclopentylamine, which can be purified by distillation.

G A Cyclopentanone C H2, Ni catalyst, 150-200°C, 20 MPa A->C B Ammonia (NH3) B->C D Cyclopentylimine (intermediate) C->D Imine Formation E Cyclopentylamine D->E Reduction

Caption: Synthesis of Cyclopentylamine via reductive amination of cyclopentanone.

Core Synthesis: this compound via Reductive Amination

The final step in the synthesis is the coupling of Tetrahydro-4H-pyran-4-one and Cyclopentylamine through reductive amination. This reaction proceeds via the formation of an intermediate imine (or enamine), which is then reduced in situ to the desired secondary amine.

The Mechanism of Reductive Amination

The reaction is typically carried out as a one-pot procedure. The ketone and amine are mixed, often in the presence of a mild acid catalyst, to form the imine. A reducing agent is then added to reduce the C=N double bond of the imine.

Choice of Reducing Agent

Several reducing agents are suitable for this transformation. The choice of reagent can influence the reaction conditions and work-up procedure.

  • Sodium Borohydride (NaBH₄): A cost-effective reducing agent. However, it can also reduce the starting ketone, so it is typically added after the imine has formed.[6]

  • Sodium Cyanoborohydride (NaBH₃CN): More selective for imines over ketones, allowing for a one-pot reaction where all reagents are mixed from the start. It is, however, more toxic.[6]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reducing agent that is often preferred for its safety and efficiency in one-pot reductive aminations.[7] It is sensitive to water and not ideal for use in protic solvents like methanol.[6]

Detailed Experimental Protocol

The following is a representative protocol for the synthesis of this compound using sodium triacetoxyborohydride.

  • Reaction Setup: To a dry, inert-atmosphere flask, add Tetrahydro-4H-pyran-4-one (1.0 eq) and a suitable aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Addition of Amine: Add Cyclopentylamine (1.0-1.2 eq) to the solution and stir for a short period to allow for imine formation. A mild acid catalyst, such as acetic acid, can be added to facilitate this step.

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5-2.0 eq) to the reaction mixture. The addition may be exothermic, so it is important to control the rate of addition to maintain a safe temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

G A Tetrahydro-4H-pyran-4-one C Solvent (e.g., DCE), Acetic Acid (cat.) A->C B Cyclopentylamine B->C D Imine Intermediate C->D Imine Formation F This compound D->F Reduction E NaBH(OAc)3 E->F Reduction

Caption: Reductive amination of Tetrahydro-4H-pyran-4-one with Cyclopentylamine.

Purification and Characterization

The final product, this compound, is typically an oil or a low-melting solid. Purification is most commonly achieved by column chromatography. The structure and purity of the compound can be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show characteristic signals for the cyclopentyl and tetrahydropyran rings. The hydrogens on the carbon adjacent to the nitrogen will be deshielded.[8]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product.

  • Infrared (IR) Spectroscopy: A characteristic N-H stretching absorption will be observed in the 3300-3500 cm⁻¹ region for the secondary amine.[9]

Conclusion

The synthesis of this compound is a straightforward process that relies on the well-established reductive amination reaction. The key to a successful synthesis lies in the efficient preparation of the precursors, Tetrahydro-4H-pyran-4-one and Cyclopentylamine, for which several scalable industrial methods are available. The choice of reducing agent for the final reductive amination step allows for flexibility in reaction conditions and can be tailored to the specific needs of the laboratory or production facility. This guide provides the necessary information for researchers and chemists to confidently approach the synthesis of this valuable building block, enabling its application in the development of new and innovative molecules.

References

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved January 19, 2026, from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Reductive Amination. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved January 19, 2026, from [Link]

  • Synthesis and Some Transformations of N,2,2-Trimethyltetrahydro-2H-pyran-4-amine. (2009). Chemistry of Heterocyclic Compounds, 45(8), 935-939.
  • One-Pot, Tandem Reductive Amination/Alkylation-Cycloamidation for Lactam Synthesis from Keto or Amino Acids. (2023). The Journal of Organic Chemistry, 88(22), 15956-15963. [Link]

  • Hitchhiker's guide to reductive amination. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Reductive Amination of cyclopentanone. (2007).
  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. (2002). Organic Reactions, 1-714.
  • 24.10 Spectroscopy of Amines. (2023, September 20). OpenStax. Retrieved January 19, 2026, from [Link]

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. (n.d.). Retrieved January 19, 2026, from [Link]

  • 24.10: Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

  • CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one. (n.d.). Google Patents.
  • US20140206867A1 - Process for Preparing Cyclopentylamine Derivatives and Intermediates Thereof. (n.d.). Google Patents.
  • A convenient preparation of tetrahydro-4H-pyran-4-one. (1968). Journal of the Chemical Society C: Organic, 2455. [Link]

Sources

Navigating the Solution Space: A Technical Guide to the Solubility of N-Cyclopentyltetrahydro-2H-pyran-4-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive analysis of the solubility characteristics of N-Cyclopentyltetrahydro-2H-pyran-4-amine, a crucial parameter influencing its application in organic synthesis, pharmaceutical development, and materials science. As a Senior Application Scientist, this document synthesizes theoretical predictions with actionable experimental protocols to empower researchers in their formulation and process development endeavors.

Understanding the Molecule: Physicochemical Drivers of Solubility

This compound is a secondary amine featuring a bulky, non-polar cyclopentyl group and a polar tetrahydropyran ring containing an ether linkage and an amine group. This amphiphilic nature dictates its solubility, which is a fine balance between its ability to engage in hydrogen bonding and the influence of its hydrophobic cyclopentyl moiety.

To predict its solubility, we can draw parallels with the closely related compound, Tetrahydro-2H-pyran-4-amine. This parent amine is a liquid at room temperature with a molecular weight of 101.15 g/mol , a negative XLogP3 value of -0.3 (indicating some degree of hydrophilicity), one hydrogen bond donor, and two hydrogen bond acceptors.[1][2] The addition of the cyclopentyl group to the nitrogen atom in our target molecule increases its molecular weight and significantly enhances its lipophilicity.

The fundamental principle of "like dissolves like" serves as our primary guide.[3] Solvents with similar polarity and hydrogen bonding capabilities to this compound are expected to be effective at dissolving it. Aliphatic amines generally exhibit good solubility in organic solvents, particularly those that are polar.[4][5] However, the increasing size of the hydrophobic alkyl or aryl substituent can decrease solubility in very polar solvents like water.[6]

Key Physicochemical Characteristics of this compound:

PropertyPredicted Influence on Solubility
Secondary Amine Group (-NH-) Capable of hydrogen bonding as a donor and acceptor, promoting solubility in protic and polar aprotic solvents.
Tetrahydropyran Ring Contains a polar ether linkage (-O-), which can act as a hydrogen bond acceptor, enhancing solubility in polar solvents.
Cyclopentyl Group A non-polar, hydrophobic moiety that will favor solubility in non-polar and weakly polar organic solvents.
Overall Molecular Structure The combination of polar functional groups and a non-polar substituent suggests a broad solubility profile, with optimal solubility likely in solvents of intermediate polarity.

Theoretical Solubility Profile: A Solvent-by-Solvent Analysis

Based on the structural features of this compound, we can predict its general solubility in various classes of organic solvents.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Protic Polar Solvents Methanol, Ethanol, IsopropanolHighThe amine and ether groups can form strong hydrogen bonds with the hydroxyl group of the alcohols.
Aprotic Polar Solvents Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), AcetonitrileHigh to ModerateThe polarity of these solvents can effectively solvate the polar regions of the molecule. The absence of hydrogen bond donation from the solvent might slightly limit solubility compared to protic solvents.
Non-Polar Solvents Hexane, Toluene, DichloromethaneModerate to LowThe non-polar cyclopentyl group will interact favorably with these solvents through van der Waals forces. However, the polar amine and ether functionalities will be poorly solvated, likely limiting overall solubility.
Ethers Diethyl ether, Tetrahydrofuran (THF)HighThe ether functionality of the solvents is compatible with the tetrahydropyran ring. THF, being more polar than diethyl ether, is expected to be a better solvent.

Experimental Determination of Solubility: A Validated Protocol

Theoretical predictions provide a valuable starting point, but empirical determination is essential for accurate formulation and process design. The following is a robust, step-by-step protocol for determining the solubility of this compound.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Filtration apparatus (e.g., syringe filters, 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_quantification Quantification prep_vial Prepare Solvent Vials add_excess Add Excess Solute prep_vial->add_excess Known Volume equilibrate Equilibrate at Constant Temperature add_excess->equilibrate Saturated Solution centrifuge Centrifuge/Settle equilibrate->centrifuge filter_sample Filter Supernatant centrifuge->filter_sample dilute_sample Dilute Sample filter_sample->dilute_sample hplc_analysis HPLC Analysis dilute_sample->hplc_analysis quantify Quantify Concentration hplc_analysis->quantify

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Add a precisely measured volume of the selected organic solvent to a series of vials.

    • Add an excess amount of this compound to each vial to ensure a saturated solution is formed. The presence of undissolved solid is crucial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached. The shake-flask method is a common technique for this step.[7]

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.45 µm syringe filter to remove any undissolved microparticles.

    • Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

Interpreting and Utilizing Solubility Data

The experimentally determined solubility data is invaluable for various applications:

  • Reaction Chemistry: Selecting an appropriate solvent that can dissolve both reactants is critical for achieving optimal reaction rates and yields.

  • Crystallization and Purification: Understanding solubility in different solvents and at various temperatures is fundamental for developing effective crystallization and purification protocols.

  • Formulation Development: In the pharmaceutical industry, solubility is a key determinant of a drug's bioavailability. For other applications, it dictates how the compound can be formulated into a final product.

The relationship between solvent properties and the resulting solubility can be visualized as follows:

solubility_factors cluster_solute Solute Properties cluster_solvent Solvent Properties solubility Solubility of this compound h_bond_donor H-Bond Donor (-NH) solubility->h_bond_donor Influenced by h_bond_acceptor H-Bond Acceptor (-N, -O-) solubility->h_bond_acceptor Influenced by hydrophobicity Hydrophobicity (Cyclopentyl) solubility->hydrophobicity Influenced by polarity Polarity solubility->polarity Dependent on h_bond_capability H-Bonding Capability solubility->h_bond_capability Dependent on dielectric_constant Dielectric Constant solubility->dielectric_constant Dependent on

Caption: Factors influencing the solubility of the target compound.

Conclusion

References

  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

  • How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate. Retrieved from [Link]

  • Experiment 1. Solubility of Organic Compounds. Scribd. Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. Course Hero. Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. Retrieved from [Link]

  • Properties of amines. (n.d.). Lumen Learning. Retrieved from [Link]

  • Are amines soluble in organic solvents? (2018, March 30). Quora. Retrieved from [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. (2021, July 22). Chemical Reviews. Retrieved from [Link]

  • Structure and Properties of Amines. (2024, March 23). Chemistry LibreTexts. Retrieved from [Link]

  • Amines and Heterocycles. (2020, March 4). SlidePlayer. Retrieved from [Link]

  • Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. (2023, October 18). PubMed Central. Retrieved from [Link]

  • Physical Properties of Amines. (n.d.). BYJU'S. Retrieved from [Link]

  • 4-Aminotetrahydropyran. (n.d.). PubChem. Retrieved from [Link]

Sources

Spectroscopic Characterization of N-Cyclopentyltetrahydro-2H-pyran-4-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Cyclopentyltetrahydro-2H-pyran-4-amine is a secondary amine featuring a saturated tetrahydropyran (THP) ring and a cyclopentyl moiety. As a bifunctional molecule, it serves as a valuable building block in medicinal chemistry and materials science. Precise structural confirmation and purity assessment are paramount for its application in synthesis and drug development. This technical guide provides an in-depth analysis of the expected spectroscopic signature of this compound. While direct experimental spectra for this specific compound are not widely published, this document leverages established spectroscopic principles and data from analogous structures to present a detailed, predictive interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Standardized protocols for data acquisition are also detailed to ensure reproducibility and accuracy.

Molecular Structure and Spectroscopic Overview

The structure of this compound combines three key features that dictate its spectroscopic properties:

  • Tetrahydropyran (THP) Ring: A six-membered saturated heterocycle containing an oxygen atom. The electronegative oxygen significantly influences the chemical environment of adjacent protons and carbons.

  • Cyclopentyl Group: A five-membered saturated carbocyclic ring providing a distinct set of aliphatic signals.

  • Secondary Amine (-NH-): The nitrogen atom and its associated proton (N-H) provide characteristic signals in IR and NMR spectroscopy and direct key fragmentation pathways in mass spectrometry.

A thorough analysis of these features allows for a confident, predictive assignment of the molecule's spectroscopic data.

G M [M+H]⁺ m/z = 170 F1 Fragment 1 m/z = 100 M->F1 α-cleavage F2 Fragment 2 m/z = 114 M->F2 α-cleavage L1 Loss of C₅H₉• (Cyclopentyl radical) F1->L1 L2 Loss of C₄H₇O• (THP radical) F2->L2

Caption: Predicted major fragmentation pathways for this compound.

Interpretation of Fragmentation:

  • [M+H]⁺ at m/z 170: The protonated molecular ion.

  • Fragment at m/z 100: This major peak would result from the loss of the cyclopentyl group (mass = 69) via alpha-cleavage. The resulting fragment is the stable tetrahydropyran-4-iminium cation.

  • Fragment at m/z 114: This peak would arise from the alternative alpha-cleavage, involving the loss of a C₄H₇O radical (mass = 71) from the cleavage of the C4-C3/C4-C5 bonds in the THP ring. The resulting fragment is the N-cyclopentyliminium cation.

Summary and Conclusion

The structural elucidation of this compound can be confidently achieved through a combined spectroscopic approach. The predicted data indicate key signatures:

  • ¹H NMR: Deshielded protons adjacent to the ether oxygen (~3.9 ppm and ~3.3 ppm) and nitrogen (~3.0 ppm and ~2.7 ppm).

  • ¹³C NMR: Characteristic signals for carbons bonded to oxygen (~67.5 ppm) and nitrogen (~58.0 and ~50.0 ppm).

  • IR: A weak N-H stretch (~3330 cm⁻¹) and a strong C-O-C ether stretch (~1100 cm⁻¹).

  • MS: A protonated molecular ion [M+H]⁺ at m/z 170, with major fragments at m/z 100 and m/z 114 resulting from predictable alpha-cleavages.

This guide provides a robust framework for researchers and drug development professionals to identify and characterize this compound, ensuring its identity and purity in synthetic applications.

References

  • Wiley-VCH. (2007). Supporting Information. Available at: [Link]

  • The Royal Society of Chemistry. (2019). Supporting Information. Available at: [Link]

  • University of California, Davis. IR Spectroscopy Tutorial: Amines. Available at: [Link]

  • The Royal Society of Chemistry. (2020). A Critical Evaluation of Pyrrolo[2,3-d]pyrimidine-4-amines as Plasmodium falciparum Apical Membrane Antigen 1 (AMA1) Inhibitors. Available at: [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Available at: [Link]

  • NIST. 2H-thiopyran-4-imine, n-hydroxy-tetrahydro-1,1-dioxide - NIST Chemistry WebBook. Available at: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

  • PubChem. 4-Aminomethyltetrahydropyran. Available at: [Link]

  • NIST. 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)- - NIST Chemistry WebBook. Available at: [Link]

  • NIST. 2H-Pyran-2-one, tetrahydro- - NIST Chemistry WebBook. Available at: [Link]

An Investigational Guide to the Potential Biological Activities of N-Cyclopentyltetrahydro-2H-pyran-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist Whitepaper

Authored for: Drug Discovery and Development Professionals

Abstract

The tetrahydropyran (THP) moiety is a privileged scaffold in modern medicinal chemistry, prized for its ability to improve the physicochemical properties of drug candidates. As a rigid, saturated heterocycle, it serves as a low-lipophilicity bioisostere for cyclohexane, often enhancing aqueous solubility and metabolic stability while providing a hydrogen bond acceptor through its ring oxygen.[1] This guide focuses on a specific, under-explored derivative, N-Cyclopentyltetrahydro-2H-pyran-4-amine , proposing a structured research program to elucidate its potential biological activities. Drawing from established pharmacology of structurally related compounds, we hypothesize that this molecule holds significant promise as a scaffold for developing novel therapeutics targeting kinases, G-protein coupled receptors (GPCRs), and monoamine transporters. This document provides the strategic rationale and detailed experimental protocols for a comprehensive initial investigation.

The Tetrahydropyran Scaffold: A Foundation for Drug Design

The THP ring is a cornerstone of contemporary drug design.[2] Its incorporation into molecular frameworks is a strategic choice to modulate absorption, distribution, metabolism, and excretion (ADME) profiles.[1] Unlike its carbocyclic counterpart, cyclohexane, the ether oxygen of the THP ring can act as a hydrogen bond acceptor, potentially creating additional, favorable interactions with biological targets and improving ligand efficiency.[1]

Numerous approved drugs and clinical candidates incorporate the THP motif, highlighting its versatility. For instance, Gilteritinib (Xospata), an inhibitor of AXL receptor tyrosine kinase used to treat acute myeloid leukemia, features a prominent amino-THP substituent.[1] Similarly, the development of potent and selective inhibitors for Ataxia Telangiectasia Mutated (ATM) kinase, such as AstraZeneca's AZD0156, benefited from the inclusion of a THP-amine fragment to optimize the compound's profile.[1] The broad utility of THP derivatives spans oncology, inflammatory diseases, and neuroscience, establishing a strong precedent for investigating novel analogs.[3][4][5]

Structural Analysis of this compound

The subject of this guide, this compound, is composed of three key structural features:

  • The Tetrahydro-2H-pyran-4-amine Core: This central scaffold provides the advantageous physicochemical properties discussed previously. The amine at the 4-position serves as a versatile chemical handle for introducing substituents and as a key interaction point (e.g., hydrogen bond donor or protonated cation) for binding to biological targets.

  • The Cyclopentyl Group: This substituent introduces a significant lipophilic and alicyclic character. Compared to smaller alkyl groups, the cyclopentyl ring offers a larger, conformationally restricted hydrophobic surface. This feature is critical for occupying well-defined hydrophobic pockets within a target's binding site, potentially driving both potency and selectivity.

  • The Secondary Amine Linker: This linker connects the core and the substituent, providing rotational flexibility while maintaining a key hydrogen bond-donating capability.

Based on this structure, we can formulate several primary hypotheses regarding its potential biological activities.

Hypothesized Biological Targets and Therapeutic Areas

Analysis of existing literature on compounds containing the THP-amine motif points toward three high-probability target classes.

Kinase Inhibition (Oncology & Inflammation)

The THP scaffold is frequently employed in the design of kinase inhibitors.[1] Derivatives have shown potent activity against TGF-β type I receptor (ALK5), a key player in fibrosis and cancer progression.[6] The strategic placement of substituents on the THP core allows for precise targeting of the ATP-binding pocket. The cyclopentyl group on our lead molecule is well-suited to occupy hydrophobic regions within a kinase active site.

  • Primary Hypothesis: this compound or its derivatives may act as inhibitors of protein kinases, particularly those implicated in cell signaling, proliferation, and inflammation, such as ALK5, ATM, or receptor tyrosine kinases.[1][6]

G-Protein Coupled Receptor (GPCR) Modulation (Pain & Inflammation)

Structurally related molecules have demonstrated potent and selective activity at GPCRs. Notably, a derivative containing a (tetrahydro-2H-pyran-4-yl)methyl moiety was identified as a selective cannabinoid receptor 2 (CB2) agonist with efficacy in models of inflammatory pain.[7] The CB2 receptor is a major target for non-narcotic analgesics. Furthermore, other related structures have been investigated as kappa opioid receptor (KOR) antagonists, a target for mood and pain disorders.[8]

  • Primary Hypothesis: The compound may function as a ligand for GPCRs involved in pain and inflammation, such as the CB2 or opioid receptors.

Monoamine Transporter Inhibition (Central Nervous System Disorders)

A compelling study described a series of N-benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines as selective dual serotonin (5-HT) and noradrenaline (NA) reuptake inhibitors (SNRIs).[9] SNRIs are a frontline treatment for major depressive disorder, anxiety, and neuropathic pain. The cyclopentyl group can be envisioned as a bioisostere for the benzyl group in occupying the hydrophobic S1 binding pocket of these transporters.

  • Primary Hypothesis: this compound has the potential to inhibit monoamine transporters, such as the serotonin transporter (SERT) and norepinephrine transporter (NET), suggesting utility in treating CNS disorders.

Proposed Experimental Workflow and Protocols

To systematically evaluate the potential of this compound, a phased approach is recommended. The following workflow provides a logical progression from initial screening to validation.

G cluster_0 Phase 1: Target Identification & Initial Profiling cluster_1 Phase 2: Hit Validation & SAR in_silico In Silico Docking (Kinases, GPCRs, Transporters) binding_assay In Vitro Binding Assays (Radioligand Displacement) in_silico->binding_assay Prioritize Targets functional_assay In Vitro Functional Assays (e.g., Kinase Activity, cAMP) binding_assay->functional_assay Confirm Hits adme Preliminary ADME Profiling (Permeability, Stability) functional_assay->adme Validate Activity cytotoxicity Broad Cytotoxicity Screen (e.g., NCI-60 Panel) cytotoxicity->adme synthesis Analog Synthesis (SAR Exploration) adme->synthesis Inform Design optimization Lead Optimization synthesis->optimization Refine Profile

Caption: Proposed workflow for investigating this compound.

Protocol 4.1: Kinase Inhibition Screening (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a robust, high-throughput method to assess binding affinity against a panel of kinases.

Objective: To determine the dissociation constant (Kd) of the test compound for a diverse panel of human kinases.

Methodology:

  • Reagent Preparation:

    • Prepare 5X Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Prepare a 4X solution of Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer) in Kinase Buffer.

    • Prepare a 4X solution of the appropriate Europium-labeled anti-tag antibody (e.g., anti-His) in Kinase Buffer.

    • Prepare a 4X solution of the target kinase (e.g., ALK5, ATM) in Kinase Buffer.

    • Prepare a serial dilution of this compound in DMSO, then dilute into Kinase Buffer to create 2X final concentrations.

  • Assay Procedure (384-well plate):

    • Add 5 µL of the 2X test compound solution or DMSO vehicle control to appropriate wells.

    • Add 5 µL of the 4X Kinase/Antibody mixture to all wells.

    • Add 5 µL of the 4X Tracer solution to all wells.

    • Incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Excitation: 340 nm. Emission: 615 nm (Europium) and 665 nm (Alexa Fluor 647).

    • Calculate the Emission Ratio (665/615).

  • Data Analysis:

    • Plot the Emission Ratio against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC₅₀.

    • Calculate the Kd using the Cheng-Prusoff equation.

Self-Validation: The protocol includes positive controls (known inhibitor) and negative controls (DMSO vehicle) to establish the assay window and Z'-factor, ensuring robustness and reliability.

Protocol 4.2: GPCR Functional Activity (cAMP Accumulation Assay)

This protocol determines if the compound acts as an agonist or antagonist at a Gi/s-coupled GPCR (e.g., CB2).

Objective: To measure the effect of the test compound on forskolin-stimulated cAMP levels in cells expressing the target GPCR.

Methodology:

  • Cell Culture:

    • Use a stable cell line (e.g., CHO-K1) expressing the human CB2 receptor.

    • Plate cells in a 384-well plate and culture overnight to form a confluent monolayer.

  • Assay Procedure:

    • Wash cells with 1X PBS.

    • Add 20 µL of Stimulation Buffer containing 500 µM IBMX (a phosphodiesterase inhibitor).

    • For Antagonist Mode: Add 10 µL of serially diluted test compound and incubate for 30 minutes. Then add 10 µL of a known agonist (e.g., CP-55,940) at its EC₈₀ concentration mixed with 10 µM Forskolin.

    • For Agonist Mode: Add 10 µL of serially diluted test compound mixed with 10 µM Forskolin.

    • Incubate for 30 minutes at 37°C.

  • cAMP Detection (HTRF Assay):

    • Lyse the cells by adding 20 µL of cAMP-d2 conjugate followed by 20 µL of anti-cAMP-Europium cryptate, both prepared in lysis buffer.

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition & Analysis:

    • Read the HTRF signal on a compatible plate reader (Ex: 320 nm, Em: 620 nm and 665 nm).

    • Calculate the HTRF ratio (665/620) and convert to cAMP concentration using a standard curve.

    • Plot cAMP concentration against the logarithm of compound concentration to determine EC₅₀ (agonist) or IC₅₀ (antagonist).

Proposed Signaling Pathway Investigation: TGF-β/ALK5

Should initial screens indicate activity against ALK5, further investigation into its effect on the canonical TGF-β signaling pathway would be warranted.[6]

TGF_Pathway TGFb TGF-β Ligand TGFbRII TGF-β RII TGFb->TGFbRII Binds ALK5 ALK5 (TGF-β RI) TGFbRII->ALK5 Recruits & Phosphorylates SMAD23 p-SMAD2/3 ALK5->SMAD23 Phosphorylates Complex SMAD Complex SMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates Transcription Gene Transcription (Fibrosis, EMT) Nucleus->Transcription Initiates Inhibitor N-Cyclopentyltetrahydro- 2H-pyran-4-amine Inhibitor->ALK5 Inhibits

Caption: Hypothesized inhibition of the TGF-β/ALK5 signaling pathway.

Data Presentation

All quantitative data should be summarized for clear comparison. The following table provides a template for presenting hypothetical results from the initial screening phase.

Target ClassSpecific TargetAssay TypeResult (IC₅₀/K_d/EC₅₀)
Kinase ALK5TR-FRET Binding85 nM (K_d)
ATMTR-FRET Binding1.2 µM (K_d)
AXLTR-FRET Binding> 10 µM (K_d)
GPCR CB2cAMP Functional (Antagonist)250 nM (IC₅₀)
KORRadioligand Binding> 10 µM (K_i)
Transporter SERTRadioligand Binding450 nM (K_i)
NETRadioligand Binding980 nM (K_i)

Conclusion and Future Directions

This compound represents a promising, yet unexplored, chemical entity. Based on strong precedent from structurally similar compounds, this guide posits that its most probable biological activities lie in the inhibition of protein kinases, modulation of GPCRs, and inhibition of monoamine transporters. The proposed research program provides a robust, logical, and efficient framework for systematically testing these hypotheses. Positive results from this initial phase would trigger a focused lead optimization campaign, involving the synthesis of analogs to establish structure-activity relationships and enhance potency, selectivity, and ADME properties, ultimately paving the way for a novel therapeutic candidate.

References

  • Vertex AI Search. (2024-05-16).
  • PharmaBlock. Tetrahydropyrans in Drug Discovery.
  • Benchchem. 4-(m-Tolyl)tetrahydro-2H-pyran-4-amine.
  • Tan, B., et al. (2020). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127339. [Link]

  • Various Authors. (Review). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PubMed Central. [Link]

  • Various Authors. (Review). Tetrahydropyridines: a recent update for their multicomponent synthesis. PubMed Central. [Link]

  • Blake et al. (Patent). United States Patent. Googleapis.com. [Link]

  • Barsanti et al. (Patent). United States Patent. Googleapis.com. [Link]

  • Organic Chemistry Portal. Tetrahydropyran synthesis. [Link]

  • Giblin, G. M., et al. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. Journal of Medicinal Chemistry, 50(11), 2597-600. [Link]

  • Kumar, A., et al. (Review). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. PubMed Central. [Link]

  • Google Patents. Process for preparing 4-aminotetrahydropyran compound and an acid salt.
  • Episode, A., et al. (2010). N-Benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines as selective dual serotonin/noradrenaline reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(11), 3248-51. [Link]

  • ResearchGate. The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives. [Link]

  • ResearchGate. Some pyran-containing marketed drugs in preclinical/clinical trials. [Link]

  • Scientific Research Publishing. (2016). The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives. [Link]

  • Patsnap. Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid. [Link]

Sources

"N-Cyclopentyltetrahydro-2H-pyran-4-amine" role as a heterocyclic building block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-Cyclopentyltetrahydro-2H-pyran-4-amine: A Privileged Heterocyclic Building Block in Modern Drug Discovery

Authored by a Senior Application Scientist

The tetrahydropyran (THP) motif is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its ability to improve physicochemical properties and confer favorable three-dimensional geometry for target engagement.[1][2] When functionalized with an N-cyclopentyl amine at the 4-position, it forms This compound , a versatile heterocyclic building block. This guide provides an in-depth analysis of its synthesis, physicochemical characteristics, and strategic application in drug development. We will explore the causality behind its utility, detailing validated synthetic protocols and examining its incorporation into advanced clinical candidates across various therapeutic areas, thereby offering a comprehensive resource for researchers, medicinal chemists, and drug development professionals.

Core Attributes: Understanding the "Why"

The value of this compound as a building block stems from the synergistic combination of its two core components: the tetrahydropyran ring and the N-cyclopentyl substituent.

  • The Tetrahydropyran (THP) Scaffold: The saturated oxygen-containing heterocycle is a bioisostere for various functional groups. Its non-aromatic, conformationally flexible yet defined chair-like structure provides a three-dimensional vector for substituents, which is crucial for exploring the binding pockets of biological targets.[1] The ether oxygen can act as a hydrogen bond acceptor, improving aqueous solubility and modulating lipophilicity.[3][4]

  • The N-Cyclopentyl Group: This substituent offers a balance of lipophilicity and structural rigidity. Compared to linear alkyl chains, the cyclopentyl group restricts conformational freedom, which can reduce the entropic penalty upon binding to a target protein, potentially increasing binding affinity.

Together, this specific combination creates a building block that imparts improved metabolic stability, enhanced solubility, and a defined 3D architecture, making it a powerful tool for optimizing lead compounds in drug discovery.

Physicochemical and Structural Data

A thorough understanding of a building block's fundamental properties is critical for its effective deployment in a synthetic and medicinal chemistry campaign.

PropertyValueSource
IUPAC Name N-cyclopentyloxan-4-amine[5]
Synonyms Cyclopropyl-(tetrahydro-pyran-4-yl)-amine[5]
CAS Number 211814-16-3[5]
Molecular Formula C₁₀H₁₉NOPubChem
Molecular Weight 169.26 g/mol PubChem
XLogP3-AA 1.4PubChem
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 2[4]
Rotatable Bond Count 1PubChem

Note: Some properties are for the closely related N-cyclopropyl analog or the parent tetrahydropyran-4-amine, as specific experimental data for the N-cyclopentyl derivative is sparse in publicly available databases. These values serve as close approximations.

Synthesis and Methodology: A Validated Protocol

The most direct and widely employed method for synthesizing this compound is through the reductive amination of tetrahydro-4H-pyran-4-one with cyclopentylamine.[6] This reaction is a cornerstone of amine synthesis due to its efficiency and broad applicability.[6][7]

The mechanism proceeds in two key stages:

  • Imine/Enamine Formation: The amine (cyclopentylamine) nucleophilically attacks the carbonyl carbon of the ketone (tetrahydro-4H-pyran-4-one), followed by dehydration to form an iminium cation intermediate.

  • Reduction: A hydride reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), selectively reduces the iminium ion to the final secondary amine.[8]

Experimental Workflow: Reductive Amination

The following diagram outlines the standard laboratory workflow for the synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants 1. Combine Tetrahydro-4H-pyran-4-one, Cyclopentylamine, and Solvent (e.g., DCE/MeOH) add_reductant 2. Add Reducing Agent (e.g., STAB) portion-wise at 0°C prep_reactants->add_reductant  Proceed to Reaction stir 3. Stir at Room Temperature (Monitor by TLC/LC-MS) add_reductant->stir quench 4. Quench with Saturated NaHCO₃ (aq) stir->quench  Reaction Complete extract 5. Extract with Organic Solvent (e.g., DCM) quench->extract purify 6. Dry, Concentrate, and Purify (e.g., Column Chromatography) extract->purify product This compound purify->product

Caption: Workflow for the reductive amination synthesis.

Step-by-Step Laboratory Protocol

This protocol is a representative, self-validating system. The causality for each step is explained to ensure reproducibility and understanding.

  • Vessel Preparation: To a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen), add tetrahydro-4H-pyran-4-one (1.0 eq).

    • Expertise & Causality: An inert atmosphere prevents side reactions with atmospheric moisture, particularly important for the stability of the reducing agent.

  • Solvent and Amine Addition: Dissolve the ketone in a suitable anhydrous solvent, such as 1,2-dichloroethane (DCE) or methanol. Add cyclopentylamine (1.1 eq).

    • Expertise & Causality: A slight excess of the amine drives the equilibrium towards imine formation. The choice of solvent is critical; DCE is aprotic, while protic solvents like methanol can accelerate imine formation but may react with less stable reducing agents.

  • Reductant Addition: Cool the mixture to 0°C in an ice bath. Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 10°C.

    • Expertise & Causality: STAB is the preferred reductant as it is mild, tolerant of slightly acidic conditions that favor imine formation, and does not reduce the starting ketone. Portion-wise addition at low temperature controls the exothermic reaction and prevents side-product formation.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Trustworthiness: Active monitoring is a self-validating step, confirming reaction completion and preventing unnecessary reaction time which could lead to degradation.

  • Aqueous Work-up: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

    • Expertise & Causality: The basic quench neutralizes the acidic byproducts (acetic acid from STAB) and any remaining acid catalyst, preparing the mixture for extraction.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane (DCM) or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

    • Trustworthiness: This standard extraction and purification sequence ensures the isolation of the target compound from salts, solvent, and reaction byproducts, yielding a high-purity final product.

Application in Drug Discovery: A Scaffold for Innovation

The true value of this compound is demonstrated by its successful incorporation into a diverse array of bioactive molecules. Its structure is frequently used to replace more metabolically labile or less soluble moieties, a strategy known as "scaffold hopping."

The logical pathway from a simple building block to a complex clinical candidate is illustrated below.

G cluster_dev Drug Development Cycle bb N-Cyclopentyltetrahydro- 2H-pyran-4-amine (Building Block) synth Chemical Synthesis (e.g., Amide Coupling, SₙAr) bb->synth Incorporation sar Structure-Activity Relationship (SAR) Optimization synth->sar lead Lead Compound sar->lead candidate Clinical Candidate (e.g., DPP-4 Inhibitor) lead->candidate Selection

Caption: From building block to clinical candidate.

Case Study: Dipeptidyl Peptidase IV (DPP-4) Inhibitors

In the quest for treatments for type 2 diabetes, DPP-4 inhibitors have emerged as a major class of therapeutics. A series of novel trisubstituted tetrahydropyran analogs were developed as potent DPP-4 inhibitors.[9] In this context, the aminotetrahydropyran core serves as a central scaffold. Optimization of substituents on this core led to the identification of a clinical candidate, (2R,3S,5R)-2-(2,5-difluorophenyl)-5-(4,6-dihydropyrrolo[3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine.[9] While not the exact N-cyclopentyl derivative, this example powerfully illustrates how the aminotetrahydropyran scaffold is a foundational element for achieving high potency and selectivity.[9]

Case Study: Cannabinoid Receptor 2 (CB2) Agonists

Selective CB2 receptor agonists are being investigated as treatments for inflammatory and neuropathic pain. In the development of these agents, a pyrimidine carboxamide derivative, GW842166X, was identified as a potent and selective CB2 agonist.[10] This molecule incorporates a (tetrahydro-2H-pyran-4-yl)methyl amine moiety. The tetrahydropyran group was specifically chosen to enhance the drug-like properties of the compound, contributing to its oral bioavailability and an impressive ED₅₀ of 0.1 mg/kg in a rat model of inflammatory pain.[10]

Case Study: Anticancer Agents (PLK4 Inhibitors)

Polo-like kinase 4 (PLK4) is a critical regulator of centriole duplication and has been identified as a promising anticancer target.[11] In the design of novel PLK4 inhibitors, researchers have utilized aminopyrimidine structures. The synthesis of advanced intermediates often involves the use of tetrahydro-2H-pyran-4-amine in nucleophilic substitution reactions.[11] The pyran ring is valued in this context for its ability to confer favorable pharmacokinetic properties and to orient other functional groups correctly within the kinase binding pocket. The general anti-cancer potential of pyran-containing compounds is an area of active research.[1]

Conclusion and Future Perspectives

This compound is more than just a chemical reagent; it is a strategic tool for overcoming common challenges in medicinal chemistry. Its inherent structural and physicochemical properties—a well-defined 3D shape, improved solubility, and metabolic stability—make it a highly valuable building block.[3] The straightforward and robust synthetic access via reductive amination further enhances its utility.

Future applications will likely see this scaffold incorporated into more complex molecular architectures, such as covalent inhibitors, proteolysis-targeting chimeras (PROTACs), and molecular glues. As drug discovery continues to tackle increasingly challenging biological targets, the demand for privileged, three-dimensional building blocks like this compound will only intensify, solidifying its role as a key component in the modern chemist's toolbox.

References

  • Structure activity-relationship and in vitro and in vivo evaluation of the potent cytotoxic anti-microtubule agent N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride and its analogues as antitumor agents. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. (2007). Journal of Medicinal Chemistry, 50(11), 2597-600. [Link]

  • 4-Aminotetrahydropyran. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • N-(2-azidoethyl)-N-cyclopropyltetrahydro-2H-pyran-4-amine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Further structure-activity relationship studies on 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol: Identification of compounds with triple uptake inhibitory activity as potential antidepressant agents. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide. (2019). Google Patents.
  • Tetrahydro-2H-pyran-4-amine (BSC). (n.d.). Pharmaffiliates. Retrieved January 19, 2026, from [Link]

  • Synthesis of tetrahydropyrans. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Synthesis method of tetrahydro-4H-pyran-4-one. (2014). Google Patents.
  • Synthesis and Some Transformations of N,2,2-Trimethyltetrahydro-2H-pyran-4-amine. (2009). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Use of tetrahydro-4-methyl-2-phenyl-2H-pyran as perfuming ingredient. (1993). Google Patents.
  • Reductive amination of cyclopentanone. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Current Developments in the Pyran-Based Analogues as Anticancer Agents. (2021). PubMed. Retrieved January 19, 2026, from [Link]

  • PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. (2022). Moroccan Journal of Chemistry, 21(03). [Link]

  • Enantioselective Organocatalytic Reductive Amination. (2005). Macmillan Group, Princeton University. Retrieved January 19, 2026, from [Link]

  • Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. (2014). PubMed. Retrieved January 19, 2026, from [Link]

  • Novel tetrahydropyran analogs as dipeptidyl peptidase IV inhibitors: Profile of clinical candidate (2R,3S,5R)-2- (2,5-difluorophenyl)-5-(4,6-dihydropyrrolo [3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine (23). (2013). Bioorganic & Medicinal Chemistry Letters, 23(19), 5361-6. [Link]

  • Some pyran-containing marketed drugs in preclinical/clinical trials. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

Sources

The N-Cyclopentyltetrahydro-2H-pyran-4-amine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Tetrahydropyran Moiety as a Cornerstone in Drug Design

The tetrahydropyran (THP) ring system is a quintessential privileged scaffold in medicinal chemistry, lending its favorable physicochemical properties to a multitude of approved therapeutics and clinical candidates. Its non-planar, saturated heterocyclic structure offers a three-dimensional framework that can effectively probe the often-complex topographies of biological targets. The incorporation of an amine functionality at the 4-position, particularly with N-alkylation, introduces a key basic center for molecular interactions and a versatile handle for synthetic diversification. This guide focuses on the N-Cyclopentyltetrahydro-2H-pyran-4-amine core and its analogues, exploring their synthesis, structure-activity relationships (SAR), and therapeutic potential across various disease areas. The N-cyclopentyl substituent provides a unique lipophilic and conformational profile that can significantly influence the pharmacological properties of the parent scaffold.

Synthetic Strategies: Accessing the this compound Core

The primary and most efficient method for the synthesis of N-substituted tetrahydro-2H-pyran-4-amines is reductive amination. This robust reaction involves the condensation of tetrahydro-2H-pyran-4-one with a primary amine, in this case, cyclopentylamine, to form an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.

A general synthetic workflow is depicted below:

G A Tetrahydro-2H-pyran-4-one C Imine/Enamine Intermediate A->C Condensation B Cyclopentylamine B->C D This compound C->D Reduction E Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) E->D F Solvent (e.g., DCE, MeOH) F->C F->D

Figure 1: General workflow for the synthesis of this compound via reductive amination.

Detailed Experimental Protocol: Reductive Amination

The following protocol is a representative procedure for the synthesis of this compound, based on established methods for similar reductive aminations.[1]

Step 1: Reaction Setup

  • To a solution of tetrahydro-2H-pyran-4-one (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH), add cyclopentylamine (1.1 eq).

  • The reaction mixture is stirred at ambient temperature for a period of 1-2 hours to facilitate the formation of the imine/enamine intermediate.

Step 2: Reduction

  • A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanobohydride (NaBH₃CN) (1.5 eq), is added portion-wise to the reaction mixture. The use of these reagents is advantageous as they are selective for the reduction of the iminium ion in the presence of the starting ketone.[1]

  • The reaction is then stirred at room temperature for 12-24 hours, or until completion as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 3: Work-up and Purification

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Structure-Activity Relationships (SAR) and Therapeutic Applications

While specific SAR studies on this compound are not extensively reported, valuable insights can be drawn from related N-substituted analogues. The nature of the N-substituent plays a critical role in defining the pharmacological profile of these compounds.

Central Nervous System (CNS) Disorders

Derivatives of N-substituted tetrahydro-2H-pyran-4-amines have shown significant promise as modulators of CNS targets. For instance, a series of N-benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines have been identified as selective dual serotonin (5-HT) and noradrenaline (NA) reuptake inhibitors, a key mechanism for antidepressant and anxiolytic therapies.[2] The tetrahydropyran moiety is often utilized in this context to improve metabolic stability and fine-tune lipophilicity.

The cyclopentyl group, with its defined conformational rigidity and lipophilicity, can be hypothesized to interact favorably with hydrophobic pockets within the binding sites of monoamine transporters. Further exploration of N-cyclopentyl and other cycloalkyl analogues could lead to the discovery of novel CNS-active agents with improved selectivity and pharmacokinetic profiles.

Oncology

The tetrahydropyran scaffold is also prevalent in the design of anticancer agents. While direct evidence for the N-cyclopentyl derivative is limited, related 4-amino-2H-pyran-2-one analogues have demonstrated significant in vitro tumor cell growth inhibitory activity.[3][4] In these studies, it was observed that cyclic alkyl groups at other positions on the pyranone ring were favored for activity. This suggests that the conformational constraint and lipophilicity imparted by the cyclopentyl group on the 4-amino position could be a valuable feature to explore in the design of novel cytotoxic agents.

Enzyme Inhibition

The this compound core can serve as a versatile template for the design of enzyme inhibitors. The secondary amine provides a crucial hydrogen bond donor and acceptor, while the cyclopentyl group can engage in hydrophobic interactions within the enzyme's active site. For example, related pyrimidine derivatives containing a tetrahydropyran moiety have been developed as selective CB2 receptor agonists for the treatment of inflammatory pain.[5] This highlights the potential of the this compound scaffold to be elaborated into potent and selective enzyme inhibitors for a range of therapeutic targets.

Pharmacological Evaluation: A General Approach

A comprehensive pharmacological evaluation of novel this compound analogues would typically involve a tiered screening approach.

G A Primary Screening (e.g., Radioligand Binding Assays) B Secondary Screening (e.g., Functional Assays, Enzyme Inhibition Assays) A->B Hit Confirmation C In Vitro ADME Profiling (e.g., Metabolic Stability, Permeability) B->C Potent & Selective Hits D In Vivo Efficacy Studies (e.g., Animal Models of Disease) C->D Favorable PK/PD Profile E Lead Optimization D->E Proof-of-Concept

Figure 2: A general workflow for the pharmacological evaluation of this compound derivatives.

Table 1: Representative Pharmacological Data for N-Alkyl-Tetrahydro-2H-pyran-4-amine Analogues

Compound IDN-SubstituentTargetActivity (IC50/Ki)Reference
1a Benzyl5-HT Transporter10 nM[2]
1b BenzylNA Transporter25 nM[2]
2a (Tetrahydro-2H-pyran-4-yl)methylCB2 Receptor50 nM[5]

Note: Data presented is for illustrative purposes based on related analogues. Specific data for this compound is not currently available in the public domain.

Conclusion and Future Directions

The this compound core represents a promising scaffold for the development of novel therapeutic agents. Its straightforward synthesis via reductive amination allows for the rapid generation of diverse analogues. While current research has highlighted the potential of related derivatives in CNS disorders and oncology, a focused investigation into the N-cyclopentyl substituted series is warranted. Future efforts should concentrate on the synthesis and systematic pharmacological evaluation of a library of this compound analogues to elucidate their structure-activity relationships and identify lead compounds for further development. The unique conformational and physicochemical properties conferred by the cyclopentyl group may unlock novel interactions with a range of biological targets, paving the way for the discovery of next-generation therapeutics.

References

  • N-Benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines as selective dual serotonin/noradrenaline reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Antitumor agents 287. Substituted 4-amino-2H-pyran-2-one (APO) analogs reveal a new scaffold from neo-tanshinlactone with in vitro anticancer activity. National Institutes of Health. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. [Link]

  • N-(4-Cyano-tetrahydro-2H-pyran-4-yl) and N-(1-Cyanocyclohexyl) Derivatives of 1,5-Diarylpyrazole 3-Carboxamides Showing High Affinity for 18 kDa Translocator Protein and/or Cannabinoid Receptors. National Institutes of Health. [Link]

  • Reductive Amination | Synthesis of Amines. YouTube. [Link]

  • Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. MDPI. [Link]

  • Antitumor agents 287. Substituted 4-amino-2H-pyran-2-one (APO) analogs reveal a new scaffold from neo-tanshinlactone with in vitro anticancer activity. PubMed. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Amine Preparation 4 - Reductive Amination. YouTube. [Link]

  • N-(4-cyanotetrahydro-2H-pyran-4-yl) and N-(1-cyanocyclohexyl) derivatives of 1,5-diarylpyrazole-3-carboxamides showing high affinity for 18 kDa translocator protein and/or cannabinoid receptors. PubMed. [Link]

  • Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. PubMed. [Link]

  • Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis. PubMed. [Link]

  • Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential. National Institutes of Health. [Link]

  • [Synthesis of CNS-activity of Pyran Derivatives: 6,8-dioxabicyclo(3,2,1)octane]. PubMed. [Link]

Sources

Navigating the Uncharted: A Technical Safety Guide for N-Cyclopentyltetrahydro-2H-pyran-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: In the landscape of drug discovery and chemical synthesis, researchers often encounter novel compounds for which comprehensive safety data is not yet publicly available. This guide addresses such a scenario for N-Cyclopentyltetrahydro-2H-pyran-4-amine (CAS No. 1025560-23-4) . As of the latest search, a specific, verified Safety Data Sheet (SDS) for this exact compound is not readily accessible in public databases.

This document, therefore, serves a dual purpose:

  • To provide a foundational safety framework for handling this compound based on an expert analysis of its chemical structure and data from closely related structural analogs.

  • To serve as a blueprint for researchers on how to conduct a provisional risk assessment and establish safe handling protocols for new chemical entities (NCEs) in the absence of a formal SDS.

Disclaimer: This guide is intended for informational purposes for qualified scientific professionals. It is not a substitute for a substance-specific Safety Data Sheet. All laboratory work should be preceded by a thorough, site-specific risk assessment conducted by trained personnel.

Provisional Hazard Identification: An Evidence-Based Approach

The first principle of chemical safety is to understand the potential hazards. In the absence of specific data for this compound, we must infer its likely hazard profile by examining its constituent functional groups—a secondary amine and a tetrahydropyran moiety—and by reviewing the documented hazards of structurally similar compounds.

Causality Behind Hazard Prediction:

  • Amine Functionality: The secondary amine group is the primary driver of the predicted hazard profile. Amines are characteristically basic and can be corrosive or irritating to the skin, eyes, and respiratory tract.[1][2] They can cause severe chemical burns upon direct contact.[1]

  • Structural Analogs: Safety Data Sheets for analogous compounds, such as Tetrahydro-2H-pyran-4-amine and 1-tetrahydro-2H-pyran-4-ylmethanamine, consistently report classifications for skin corrosion/irritation, serious eye damage, and respiratory irritation.[1][2][3] It is scientifically prudent to assume our target compound shares these characteristics.

The following table summarizes the GHS classifications for these analogs, forming the basis of our provisional assessment.

Hazard ClassificationAnalog Compound(s)GHS Hazard CodeSignal Word
Skin Corrosion/Irritation1-tetrahydro-2H-pyran-4-ylmethanamine[1]H314: Causes severe skin burns and eye damageDanger
Serious Eye Damage/IrritationTetrahydro-2H-pyran-4-amineH319: Causes serious eye irritationWarning
Specific Target Organ Toxicity (Single Exposure)1-tetrahydro-2H-pyran-4-ylmethanamine[1]H335: May cause respiratory irritationWarning/Danger
Flammable LiquidTetrahydro-2H-pyran-4-amineH226: Flammable liquid and vapourWarning

Based on this analysis, this compound should be treated, at a minimum, as a substance that can cause skin irritation or burns, serious eye damage, and respiratory tract irritation.

Hazard_Profile cluster_compound This compound cluster_properties Inferred Chemical Properties cluster_hazards Resulting Potential Hazards Compound Core Structure Amine Secondary Amine Group Compound->Amine contains Skin Skin Corrosion / Irritation (H314/H315) Amine->Skin leads to Eye Serious Eye Damage (H318/H319) Amine->Eye leads to Resp Respiratory Irritation (H335) Amine->Resp leads to

Provisional Hazard Relationship Diagram

Prudent Practices for Handling and Storage

Given the predicted hazard profile, a conservative approach to handling and storage is mandatory. The core principle is the containment of the material and the prevention of any direct contact or aerosol generation.

Experimental Workflow: Safe Handling of a Novel Amine

The following protocol outlines the necessary steps for safely handling this compound, from receipt to disposal. The causality for each step is rooted in the precautionary principle: treat the unknown with the respect due to a known hazardous substance.

Safe_Handling_Workflow Start Receipt of Chemical Verify Verify Container Integrity (No Leaks/Damage) Start->Verify Store Store in Designated Area: - Cool, Dry, Well-Ventilated - Away from Incompatibles (Acids, Oxidizers) Verify->Store Prep Prepare for Use: Don Full PPE Work in Fume Hood Store->Prep Before Use Weigh Weighing/Aliquoting: Use Anti-static Tools Keep Container Tightly Closed Prep->Weigh Reaction Use in Reaction: Maintain Containment Monitor for Exotherms Weigh->Reaction Cleanup Decontaminate Glassware & Work Surfaces Reaction->Cleanup Waste Dispose of Waste: Segregate into Approved Hazardous Waste Containers Cleanup->Waste End End of Process Waste->End

Safe Handling Workflow for Novel Amines

Storage Justification:

  • Cool, Dry, Well-Ventilated: Storing in a cool place helps to minimize vapor pressure, reducing inhalation risk.[3] A dry environment is crucial as some amines can be hygroscopic. Proper ventilation prevents the accumulation of potentially flammable or toxic vapors.[4]

  • Incompatible Materials: Amines are basic and will react exothermically and dangerously with strong acids.[1] They are also reducing agents and can react violently with strong oxidizing agents.[1] Segregation is a fundamental storage requirement.

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls are the first line of defense, supplemented by robust PPE. The choice of PPE must be based on the highest potential risk—in this case, severe skin and eye damage.

Engineering Controls:

  • Chemical Fume Hood: All manipulations of this compound, including opening containers, weighing, and transferring, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[1][4]

  • Eyewash Stations and Safety Showers: Immediate access to eyewash stations and safety showers is critical.[1][5] Their location must be clearly marked and unobstructed.

Personal Protective Equipment (PPE) Recommendations:

The selection of PPE is not merely a checklist; it is a system designed to provide a complete barrier between the researcher and the chemical.

Body PartRecommended PPEJustification & Standard
Hands Nitrile or Neoprene Gloves Provides a barrier against splashes. Check manufacturer's data for chemical resistance. Always double-glove when handling corrosives. Inspect gloves before each use.[1]
Eyes/Face Safety Goggles & Face Shield Goggles provide impact and splash protection (ANSI Z87.1 or EN166). A face shield is required over goggles to protect the entire face from splashes of corrosive material.[1][5]
Body Chemical-Resistant Laboratory Coat A fully-buttoned lab coat made of a material resistant to chemicals is essential. Do not use standard cotton coats for handling corrosive liquids.
Respiratory None required if used in a fume hood If there is a risk of exposure outside of a fume hood (e.g., large spill), a NIOSH-approved respirator with an organic vapor cartridge would be necessary.[1][5]

Emergency Procedures: Preparedness and Response

Effective emergency response relies on prior planning and understanding the chemical's properties.

First-Aid Measures:

The immediacy of response is critical when dealing with corrosive amines. All personnel must be trained in these procedures before handling the compound.

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15-20 minutes, lifting upper and lower eyelids occasionally.[4][5] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing.[4] Flush skin with plenty of water for at least 15 minutes.[5] Seek immediate medical attention.
Inhalation Move the person to fresh air and keep them comfortable for breathing.[1][4] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. [4] Rinse mouth thoroughly with water. If the person is conscious, give two glasses of water to drink. Seek immediate medical attention. Ingestion of corrosive material can cause severe damage and perforation of the digestive tract.[1]

Fire-Fighting Measures:

While the flammability of this compound is not confirmed, analogous compounds are flammable liquids.

AspectProcedure
Suitable Extinguishing Media Dry sand, dry chemical, or alcohol-resistant foam.[2][3] Carbon dioxide (CO2) is also effective.[2]
Unsuitable Extinguishing Media Do not use a direct stream of water, as it may spread the fire.
Specific Hazards Vapors may be heavier than air and can travel to a source of ignition and flash back. Thermal decomposition can produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[6]
Protective Equipment Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Accidental Release Measures:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Contain: Wearing full PPE, contain the spill using an inert absorbent material like sand, vermiculite, or commercial sorbent pads.[1][4] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[1]

  • Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.

  • Dispose: Dispose of all contaminated materials as hazardous waste according to local, state, and federal regulations.[4]

This guide provides a robust framework for managing the risks associated with this compound. By understanding the rationale behind each safety precaution, researchers can cultivate a culture of safety that protects themselves, their colleagues, and their work. Always prioritize obtaining a substance-specific SDS and conducting a thorough risk assessment before commencing any new chemical protocol.

References

  • CymitQuimica. (2024, December 19). Safety Data Sheet for 2,2-DIMETHYLTETRAHYDRO-2H-PYRAN-4-AMINE HCL.
  • Fisher Scientific. (2014, September 2). SAFETY DATA SHEET for 1-tetrahydro-2H-pyran-4-ylmethanamine.
  • Tokyo Chemical Industry. (n.d.). Tetrahydro-2H-pyran-4-amine Safety Information.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET for Tetrahydro-2H-pyran-2-ol.
  • Tokyo Chemical Industry. (2025, January 20). SAFETY DATA SHEET for 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Fisher Scientific. (2009, September 22). SAFETY DATA SHEET for Tetrahydropyran-2-ylmethylamine, 97%.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET for Tetrahydro-2H-pyran-4-carboxylic acid.
  • FUJIFILM Wako. (n.d.). SAFETY DATA SHEET.

Sources

Methodological & Application

Synthesis of Bioactive Molecules Utilizing N-Cyclopentyltetrahydro-2H-pyran-4-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Tetrahydropyran Moiety in Medicinal Chemistry

The tetrahydropyran (THP) ring is a privileged scaffold in modern drug discovery, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1] Unlike its acyclic ether counterparts, the constrained nature of the THP ring reduces the molecule's conformational flexibility, which can lead to a favorable entropic contribution upon binding to a biological target. Furthermore, the oxygen atom within the THP ring can act as a hydrogen bond acceptor, providing an additional point of interaction with protein targets and improving physicochemical properties such as solubility.[2] The substitution of an amine group at the 4-position of the tetrahydropyran ring creates a versatile building block, 4-aminotetrahydropyran, which is a cornerstone for the synthesis of a diverse array of therapeutic agents.[1] This guide focuses on a specific derivative, N-Cyclopentyltetrahydro-2H-pyran-4-amine, detailing its synthesis and its application as a key intermediate in the construction of complex bioactive molecules.

Core Synthesis Strategy: Reductive Amination

The most direct and widely employed method for the synthesis of this compound is the reductive amination of tetrahydro-2H-pyran-4-one with cyclopentylamine.[3][4] This one-pot reaction proceeds through two key steps: the formation of an intermediate imine (or enamine), followed by its immediate reduction to the desired secondary amine. The choice of reducing agent is critical to the success of this transformation, as it must selectively reduce the imine in the presence of the starting ketone.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol outlines a standard laboratory procedure for the synthesis of the title compound.

Reaction Scheme:

G cluster_reactants Reactants start ketone Tetrahydro-2H-pyran-4-one amine Cyclopentylamine product This compound ketone->product 1. amine->product 2. reagents Sodium Triacetoxyborohydride (STAB) Dichloromethane (DCM) Acetic Acid (AcOH, cat.) reagents->product caption Figure 1. Reductive amination workflow.

Figure 1. Reductive amination workflow.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
Tetrahydro-2H-pyran-4-one29943-42-8100.1210.0
Cyclopentylamine1003-03-885.1512.0
Sodium Triacetoxyborohydride (STAB)56553-60-7211.9415.0
Dichloromethane (DCM)75-09-284.9350 mL
Acetic Acid (glacial)64-19-760.050.5 mL

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add tetrahydro-2H-pyran-4-one (1.00 g, 10.0 mmol) and dichloromethane (50 mL). Stir the solution at room temperature until the ketone has completely dissolved.

  • Addition of Amine and Catalyst: Add cyclopentylamine (1.02 g, 12.0 mmol) to the solution, followed by the addition of glacial acetic acid (0.5 mL). The acetic acid acts as a catalyst to promote the formation of the iminium ion intermediate.

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the reaction mixture in portions over 10-15 minutes. The portion-wise addition helps to control the initial exotherm and gas evolution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL). Stir the biphasic mixture vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a colorless oil.

Application Notes: The Role of this compound in Bioactive Molecule Synthesis

The this compound scaffold is a valuable building block for the synthesis of a variety of bioactive molecules due to the favorable properties imparted by both the tetrahydropyran and cyclopentyl groups. The cyclopentyl group can enhance binding affinity to protein targets by occupying hydrophobic pockets.

Case Study 1: Synthesis of Kinase Inhibitors

In the field of oncology, numerous kinase inhibitors incorporate N-alkylated heterocyclic scaffolds. For instance, the general structure of certain cyclin-dependent kinase (CDK) inhibitors features a substituted pyrimidine core with an N-alkylated amine side chain. The this compound moiety can be readily incorporated into such structures.

Illustrative Synthetic Pathway:

G A N-Cyclopentyltetrahydro- 2H-pyran-4-amine C Nucleophilic Aromatic Substitution (SNAr) A->C B Substituted Pyrimidine (e.g., 2,4-dichloropyrimidine) B->C D Intermediate A C->D E Further Functionalization (e.g., Suzuki Coupling) D->E F Bioactive Kinase Inhibitor E->F caption Figure 2. General workflow for kinase inhibitor synthesis.

Figure 2. General workflow for kinase inhibitor synthesis.

The synthesis typically begins with a nucleophilic aromatic substitution reaction where the amine of this compound displaces a leaving group (e.g., a halogen) on a heterocyclic core. Subsequent functionalization, such as cross-coupling reactions, can then be performed to build the final, complex bioactive molecule.

Case Study 2: Development of CNS-Active Agents

The physicochemical properties of the tetrahydropyran ring make it a desirable component in molecules targeting the central nervous system (CNS). Its polarity and ability to form hydrogen bonds can aid in crossing the blood-brain barrier. The N-cyclopentyl group can contribute to the lipophilicity required for CNS penetration. While specific examples of marketed drugs containing the exact this compound are not prevalent, numerous patents describe its use as an intermediate in the synthesis of compounds with potential therapeutic applications in neurological disorders.

Conclusion

This compound is a readily accessible and highly versatile synthetic intermediate. The robust and scalable reductive amination protocol for its synthesis, coupled with the advantageous properties of the tetrahydropyran and cyclopentyl moieties, makes it a valuable building block for medicinal chemists and drug development professionals. Its application in the synthesis of kinase inhibitors and potential CNS-active agents highlights its significance in the ongoing quest for novel therapeutics.

References

  • Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218–2225. [Link]

  • The Organic Chemistry Tutor. (2020, April 22). Reductive Amination | Synthesis of Amines [Video]. YouTube. [Link]

  • Pearson Education. (n.d.). Reductive Amination Exam Prep. Retrieved from [Link]

  • Tan, B., Zhang, X., Quan, X., Zheng, G., Li, X., Zhao, L., Li, W., & Li, B. (2020). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127339. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

Sources

Application Note: Leveraging the N-Cyclopentyltetrahydro-2H-pyran-4-amine Scaffold in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel kinase inhibitors for therapeutic intervention necessitates the exploration of new chemical scaffolds that offer favorable physicochemical properties and synthetic tractability. The tetrahydropyran (THP) moiety has emerged as a "privileged scaffold" in medicinal chemistry, often serving as a bioisosteric replacement for cyclohexyl groups to improve aqueous solubility and metabolic stability. This application note presents a comprehensive guide for researchers, scientists, and drug development professionals on utilizing N-Cyclopentyltetrahydro-2H-pyran-4-amine as a versatile starting point for the development of potent and selective kinase inhibitors. We provide a logical framework, from initial synthesis and characterization to robust protocols for biochemical screening, cellular validation, and initial structure-activity relationship (SAR) studies. The causality behind experimental choices is emphasized to empower researchers to adapt and troubleshoot these methodologies for their specific kinase targets.

Introduction: The Tetrahydropyran Scaffold in Kinase Inhibition

Protein kinases, numbering over 500 in the human kinome, are critical regulators of nearly all cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets. A primary challenge in kinase inhibitor development is achieving selectivity, as the ATP-binding site is highly conserved across the kinome.

Modern drug discovery often employs scaffold-based design, where a core molecular structure with desirable properties is decorated with various functional groups to achieve affinity and selectivity for a target.[1][2] The tetrahydropyran (THP) ring is an exemplary scaffold for several reasons:

  • Improved Physicochemical Properties: As a bioisostere of a cyclohexane ring, the THP moiety reduces lipophilicity, which can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[3]

  • Hydrogen Bonding Capability: The oxygen atom within the THP ring can act as a hydrogen bond acceptor, providing an additional point of interaction with the target protein that is absent in its carbocyclic counterpart.[3]

  • Synthetic Versatility: The THP ring is synthetically accessible and can be readily functionalized.[4][5]

This compound combines this advantageous THP core with a secondary amine, providing a perfect chemical handle for derivatization and library synthesis to explore the chemical space around a kinase's active site.

Synthesis and Characterization of the Core Scaffold

The foundational step is the efficient and scalable synthesis of the title compound. A common and reliable method is the reductive amination of a ketone precursor. This process involves the formation of a Schiff base intermediate, which is then reduced to the final amine.[6]

Protocol 2.1: Synthesis via Reductive Amination

Objective: To synthesize this compound from commercially available starting materials.

Materials:

  • Tetrahydro-4H-pyran-4-one

  • Cyclopentylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve tetrahydro-4H-pyran-4-one (1.0 eq) in DCM (approx. 0.2 M concentration).

  • Amine Addition: Add cyclopentylamine (1.1 eq) to the solution and stir the mixture at room temperature for 1 hour. Causality: This initial period allows for the formation of the imine/enamine intermediate, which is the substrate for the subsequent reduction.

  • Reduction: Carefully add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the stirring mixture. Expert Insight: STAB is a mild and selective reducing agent ideal for reductive aminations, as it is less reactive towards the starting ketone compared to other hydrides like sodium borohydride, minimizing side reactions.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding a saturated solution of NaHCO₃. Stir vigorously for 15 minutes. Separate the organic layer using a separatory funnel.

  • Extraction: Extract the aqueous layer twice more with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by flash column chromatography on silica gel to yield the pure this compound.

Characterization: The identity and purity of the final compound should be confirmed using:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • HPLC: To assess purity.

A Tetrahydro-4H-pyran-4-one + Cyclopentylamine in DCM B Stir 1h at RT (Schiff Base Formation) A->B C Add NaBH(OAc)₃ (Reduction) B->C D Stir 12-18h at RT C->D E Aqueous Workup (NaHCO₃ Quench) D->E F Purification (Column Chromatography) E->F G N-Cyclopentyltetrahydro- 2H-pyran-4-amine F->G cluster_prep Plate Preparation cluster_reaction Biochemical Reaction cluster_detection Signal Detection (ADP-Glo) A Dispense Test Compound (10 µM), Positive Control (Staurosporine), & Vehicle Control (DMSO) B Add Kinase + Substrate A->B C Initiate with ATP B->C D Incubate (e.g., 60 min, 30°C) C->D E Add ADP-Glo Reagent (Stop Reaction, Deplete ATP) D->E F Add Kinase Detection Reagent (Convert ADP -> ATP, Generate Light) E->F G Read Luminescence F->G

Figure 2. High-throughput screening workflow using the ADP-Glo assay.
Table 1: Hypothetical Primary Screening Results

(Test Compound @ 10 µM)

Kinase TargetFamily% InhibitionHit?
CDK2/CycACMGC8.2%No
NEK2 NEK92.5% Yes
p38αCMGC15.7%No
PAK4 STE88.1% Yes
SRCTK21.0%No
VEGFR2TK3.4%No

Self-Validation: A "hit" is typically defined as >50% or >80% inhibition, depending on the stringency of the screen. The clear differentiation between high and low inhibition values provides confidence in the results.

Hit Validation and Potency Determination

Hits from a single-point screen must be validated to confirm their activity and determine their potency, typically expressed as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). [7]

Protocol 4.1: IC₅₀ Determination with Dose-Response Curve

Objective: To determine the IC₅₀ value of the test compound against the "hit" kinases (e.g., NEK2, PAK4) identified in the primary screen.

Methodology: This protocol follows the same steps as Protocol 3.1, with one critical difference in the compound plating step.

Step-by-Step Procedure:

  • Compound Plating (Dose-Response): Create a serial dilution series of the test compound in DMSO. A common approach is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM). Plate these concentrations in the assay plate.

  • Assay Execution: Perform the kinase assay as described in Protocol 3.1 (steps 2-7).

  • Data Analysis:

    • Calculate % Inhibition for each concentration point.

    • Plot % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.

Table 2: Hypothetical IC₅₀ Values for Validated Hits
CompoundTarget KinaseIC₅₀ (nM)
Scaffold 1NEK2450
Scaffold 1PAK4780
StaurosporineNEK215

Trustworthiness: The generation of a full dose-response curve is a self-validating system. A well-behaved inhibitor will produce a sigmoidal curve with a defined top and bottom, allowing for a reliable IC₅₀ calculation.

Assessing Cellular Activity

A potent biochemical inhibitor must be able to penetrate the cell membrane and engage its target in a complex physiological environment. [8]Cell-based assays are therefore a critical step to bridge the gap between biochemical activity and potential therapeutic effect. A cell proliferation assay measures the ability of a compound to inhibit the growth of cancer cells that are known to be dependent on the target kinase.

Protocol 5.1: Cell Proliferation Assay (CellTiter-Glo®)

Objective: To measure the effect of the test compound on the proliferation of a relevant cancer cell line.

Materials:

  • Cancer cell line (e.g., a line overexpressing NEK2 or PAK4)

  • Appropriate cell culture medium and supplements (FBS, antibiotics)

  • Test Compound and controls

  • White, clear-bottom 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Luminometer plate reader

Step-by-Step Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (similar to the IC₅₀ determination). Include vehicle (DMSO) and positive controls.

  • Incubation: Return the plate to the incubator for 72 hours. Causality: This extended incubation period allows for multiple cell doublings, making it possible to observe a significant effect on proliferation.

  • Assay Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Lysis and Signal Generation: Add CellTiter-Glo® Reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the signal.

  • Data Acquisition: Record luminescence with a plate reader.

Data Analysis: Plot the luminescence signal against the log of compound concentration and fit to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

A Biochemical Hit (e.g., NEK2 IC₅₀ = 450 nM) B Select Relevant Cell Line (e.g., Ovarian Cancer line dependent on NEK2) A->B Transition to Cellular Model C Cell Proliferation Assay (72h incubation with compound) B->C D Measure Cell Viability (ATP-based, e.g., CellTiter-Glo) C->D E Calculate GI₅₀ Value D->E A Identify Lead Scaffold B Design Analogs (Hypothesis-driven) A->B C Synthesize New Compounds B->C D Test Activity (Biochemical & Cellular Assays) C->D E Analyze Data (Generate SAR) D->E E->B Iterate & Refine

Figure 4. The iterative cycle of Structure-Activity Relationship (SAR) studies.

Conclusion

This compound represents a valuable and versatile scaffold for the discovery of novel kinase inhibitors. Its favorable physicochemical properties and synthetic accessibility make it an excellent starting point for library development. By following a logical and robust workflow—encompassing synthesis, broad panel screening, dose-response validation, cellular characterization, and iterative SAR—researchers can effectively leverage this scaffold to develop potent and selective lead compounds for a wide range of kinase targets. The protocols and insights provided herein serve as a comprehensive guide to initiating such a drug discovery campaign.

References

  • BMG LABTECH (2020). Kinase assays. Available at: [Link]

  • El-Damasy, D. A., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PubMed Central. Available at: [Link]

  • ResearchGate (2009). Design, Synthesis, and Evaluation of 2-Methyl- and 2-Amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines as Ring-Constrained 2-Anilino-4-(thiazol-5-yl)pyrimidine Cyclin-Dependent Kinase Inhibitors. Available at: [Link]

  • Reaction Biology (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • Bayliss, R., et al. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. PubMed Central. Available at: [Link]

  • Eastman, B. (2012). Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Wright, G. D., et al. (2023). Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. PubMed Central. Available at: [Link]

  • National Institutes of Health (NIH). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Available at: [Link]

  • ScienceDirect. Tetrahydropyridine LIMK inhibitors: Structure activity studies and biological characterization. Available at: [Link]

  • National Institutes of Health (NIH). Targeting p21-activated kinase 4 (PAK4) with pyrazolo[3,4-d]pyrimidine derivative SPA7012 attenuates hepatic ischaemia-reperfusion injury in mice. Available at: [Link]

  • MDPI. Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Available at: [Link]

  • PubMed. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Available at: [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. Available at: [Link]

  • National Institutes of Health (NIH). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Available at: [Link]

  • ACS Publications. Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). Available at: [Link]

  • MDPI. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Available at: [Link]

  • Google Patents. WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.
  • ACS Publications. Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Available at: [Link]

  • bioRxiv. Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. Available at: [Link]

  • PubMed Central. Tetrahydropyridines: a recent update for their multicomponent synthesis. Available at: [Link]

  • PLOS One. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Available at: [Link]

  • Royal Society of Chemistry. CHAPTER 2: New Screening Approaches for Kinases. Available at: [Link]

  • MDPI. The Tetrahydrofuran Motif in Marine Lipids and Terpenes. Available at: [Link]

  • PubMed. Synthesis, Structure-Activity Relationships, and In Vivo Evaluation of Novel Tetrahydropyran-Based Thiodisaccharide Mimics as Galectin-3 Inhibitors. Available at: [Link]

  • MDPI. Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Available at: [Link]

  • YouTube. InhibiScreen Kinase Inhibitor Assay Technical Video. Available at: [Link]

  • ACS Publications. Supporting Information Synthesis, Structure–Activity Relationships and In Vivo Evaluation of Novel Tetrahydropyran-based Thiodisaccharide Mimics as Galectin-3 Inhibitors. Available at: [Link]

  • PubMed. Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. Available at: [Link]

  • National Institutes of Health (NIH). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Available at: [Link]

  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

  • ResearchGate. Novel 5,6,7,8-tetrahydrobenzo[b]pyran Derivatives: Synthesis and Anticancer Activity. Available at: [Link]

  • PubMed Central. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Available at: [Link]

  • Organic Chemistry Portal. Tetrahydropyran synthesis. Available at: [Link]

  • MDPI. Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e]tr[9][7][10]iazine Derivatives. Available at: [Link]

  • ResearchGate. Synthesis and Some Transformations of N,2,2-Trimethyltetrahydro-2H-pyran-4-amine. Available at: [Link]

  • PubMed Central. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Available at: [Link]

  • PubMed Central. Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase. Available at: [Link]

  • Royal Society of Chemistry. Design, synthesis and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. Available at: [Link]

Sources

Application of "N-Cyclopentyltetrahydro-2H-pyran-4-amine" as a Privileged Scaffold in Neurological Disorder Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of novel therapeutics for neurological disorders remains a formidable challenge in modern medicine. The intricate complexity of the central nervous system (CNS) and the stringent requirements for drug candidates to cross the blood-brain barrier necessitate innovative approaches in medicinal chemistry. In this context, the exploration of novel chemical scaffolds that possess favorable physicochemical properties and can be readily diversified is of paramount importance. This application note introduces "N-Cyclopentyltetrahydro-2H-pyran-4-amine" as a promising, yet underexplored, scaffold for the design and discovery of new drugs targeting a range of neurological disorders. We will provide a comprehensive scientific rationale for its potential, alongside a detailed framework of experimental protocols for its validation and development.

Scientific Rationale: A Scaffold Design Strategy for CNS Targets

The "this compound" scaffold is a unique amalgamation of two key structural motifs, each with demonstrated value in medicinal chemistry. The strategic combination of the tetrahydropyran ring and the cyclopentylamine group offers a compelling starting point for the development of CNS-active compounds.

The Tetrahydropyran (THP) Moiety: A Bioisostere for Improved Drug-like Properties

The tetrahydropyran (THP) ring is increasingly recognized as a "privileged scaffold" in drug discovery. It serves as a valuable bioisostere for the commonly used cyclohexane ring.[1] Bioisosteric replacement is a strategy used to modify a lead compound's properties while retaining its biological activity.[2] The substitution of a methylene group (-CH2-) in cyclohexane with an oxygen atom in tetrahydropyran imparts several advantageous properties:

  • Reduced Lipophilicity: The ether oxygen in the THP ring lowers the lipophilicity of the molecule compared to its carbocyclic counterpart. This can lead to improved aqueous solubility and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile, which is critical for oral bioavailability and CNS penetration.[1]

  • Hydrogen Bonding Capability: The oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets. This can enhance binding affinity and selectivity.[1]

  • Metabolic Stability: The THP ring can be more metabolically stable than other heterocyclic systems, leading to a longer half-life in vivo.

The utility of the THP scaffold is evident in its incorporation into various clinical candidates and approved drugs. For instance, derivatives of tetrahydropyran have been investigated as potent inhibitors of various kinases and as selective inhibitors of Janus kinase 1 (JAK1).[1]

The Cyclopentylamine Moiety: A Key Pharmacophore for Neurological Targets

The cyclopentylamine moiety provides a rigid, three-dimensional structure that can effectively probe the binding pockets of protein targets. The defined conformation of the cyclopentyl group, in contrast to a more flexible linear alkyl chain, can reduce the entropic penalty upon binding, potentially leading to higher affinity.

Crucially, the cyclopentylamine motif has been successfully incorporated into neurologically active compounds. A notable example is a potent dual antagonist of the neurokinin-1 (NK1) receptor and inhibitor of the serotonin reuptake transporter (SERT). This compound demonstrated significant oral activity in preclinical models of depression, highlighting the potential of the cyclopentylamine scaffold to interact with key CNS targets.

Synergistic Potential of the this compound Scaffold

The combination of the tetrahydropyran and cyclopentylamine moieties in a single scaffold offers a synergistic advantage for neurological drug discovery. The THP ring can confer favorable pharmacokinetic properties, while the cyclopentylamine group can provide the necessary interactions with CNS targets. The secondary amine linker provides a convenient handle for chemical modification, allowing for the rapid generation of a library of analogs to explore structure-activity relationships (SAR).

Based on the known activities of related compounds, derivatives of the "this compound" scaffold could be hypothesized to target a range of neurological pathways, including:

  • G-Protein Coupled Receptors (GPCRs): Such as tachykinin receptors (NK1, NK2), opioid receptors, or dopamine receptors.

  • Neurotransmitter Transporters: Including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).

  • Ion Channels: Such as voltage-gated sodium, potassium, or calcium channels.

  • Enzymes: Including kinases and phosphodiesterases involved in neuronal signaling.

Proposed Experimental Workflow for Scaffold Validation

A systematic and tiered screening approach is proposed to efficiently evaluate the potential of the "this compound" scaffold.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Hit Validation cluster_2 Phase 3: Lead Optimization & In Vivo Proof-of-Concept A Synthesis of a focused library of This compound analogs B High-Throughput Screening (HTS) - Target-based binding assays - Target-based functional assays A->B C Cell-Based Functional Assays (e.g., neurotransmitter uptake, second messenger signaling) B->C D In Vitro ADME & Toxicology - Cytotoxicity assays (MTT, LDH) - Metabolic stability (microsomes, hepatocytes) C->D E Structure-Activity Relationship (SAR) Studies - Iterative chemical synthesis and biological testing D->E F In Vivo Pharmacokinetic Studies (e.g., plasma and brain exposure) E->F G In Vivo Efficacy Models (e.g., behavioral models of anxiety/depression, neuroinflammation models) F->G

Figure 1: Proposed experimental workflow for the validation and development of this compound derivatives.

Detailed Protocols

The following protocols provide a detailed methodology for the key experimental stages outlined in the workflow.

Protocol 1: Primary In Vitro Screening - Target-Based Assays

Objective: To identify initial "hit" compounds that interact with a specific neurological target.

Example: Radioligand Binding Assay for the Human NK1 Receptor

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human NK1 receptor.

    • Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of cell membrane preparation (10-20 µg of protein).

    • Add 25 µL of a range of concentrations of the test compound (dissolved in DMSO and diluted in assay buffer).

    • Add 25 µL of [³H]-Substance P (specific radioligand for the NK1 receptor) at a final concentration equal to its Kd.

    • For non-specific binding determination, add a high concentration of a known NK1 receptor antagonist (e.g., aprepitant).

    • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration and Scintillation Counting:

    • Rapidly filter the reaction mixture through a GF/B glass fiber filter plate using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

Protocol 2: Secondary Screening - Cell-Based Assays

Objective: To confirm the functional activity and assess the cytotoxicity of the "hit" compounds.

Example: Neurotransmitter Uptake Assay in SH-SY5Y Cells

  • Cell Culture:

    • Culture SH-SY5Y neuroblastoma cells (which endogenously express norepinephrine and dopamine transporters) in a 96-well plate until confluent.

  • Uptake Assay:

    • Wash the cells twice with Krebs-Ringer-HEPES buffer.

    • Pre-incubate the cells with various concentrations of the test compound for 15 minutes at 37°C.

    • Initiate the uptake by adding [³H]-norepinephrine or [³H]-dopamine at a final concentration of 10 nM.

    • Incubate for 10 minutes at 37°C.

    • Terminate the uptake by rapidly washing the cells three times with ice-cold buffer.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells with 1% SDS.

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity.

  • Data Analysis:

    • Calculate the percentage of inhibition of neurotransmitter uptake at each concentration of the test compound.

    • Determine the IC50 value using non-linear regression analysis.

Example: MTT Cytotoxicity Assay

  • Cell Seeding:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the test compound for 24 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the CC50 value (the concentration of the compound that reduces cell viability by 50%).

Protocol 3: Lead Optimization and In Vivo Proof-of-Concept

Objective: To improve the potency and pharmacokinetic properties of the lead compounds and to evaluate their efficacy in an animal model.

Example: In Vivo Efficacy in a Mouse Model of Anxiety (Elevated Plus Maze)

  • Compound Administration:

    • Administer the test compound or vehicle (e.g., saline with 5% DMSO and 5% Tween 80) to mice via intraperitoneal (i.p.) or oral (p.o.) route.

    • Allow a 30-60 minute pre-treatment period.

  • Elevated Plus Maze Test:

    • Place each mouse at the center of the elevated plus maze, which consists of two open arms and two closed arms.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.

  • Data Analysis:

    • Anxiolytic activity is indicated by a significant increase in the time spent in the open arms and the number of entries into the open arms compared to the vehicle-treated group.

    • Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).

Data Presentation and Interpretation

The data generated from the proposed experiments can be summarized in a table to facilitate the comparison of different analogs and the identification of lead compounds.

Compound IDNK1 Binding IC50 (nM)SERT Uptake IC50 (nM)Cell Viability CC50 (µM)EPM - Time in Open Arms (% increase)
N-CP-THP-amine>10,000>10,000>100-
Analog-15.215.8>50120%
Analog-225.6150.4>10080%
Analog-31.85.325150%

Table 1: Hypothetical data for a series of this compound analogs.

G cluster_0 Hypothetical Signaling Pathway Ligand N-CP-THP-amine Derivative GPCR GPCR (e.g., NK1 Receptor) Ligand->GPCR Antagonism G_protein Gq/11 GPCR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Neuronal Signaling (e.g., modulation of excitability, gene expression) Ca_release->Downstream PKC->Downstream

Figure 2: Hypothetical signaling pathway modulated by an this compound derivative targeting a Gq-coupled GPCR.

Conclusion

The "this compound" scaffold represents a promising and largely untapped area for the discovery of novel drugs for neurological disorders. By combining the favorable physicochemical properties of the tetrahydropyran ring with the proven neurological activity of the cyclopentylamine moiety, this scaffold offers a solid foundation for the development of potent and selective CNS-active compounds. The experimental workflow and protocols detailed in this application note provide a clear and actionable framework for researchers to systematically evaluate and optimize derivatives of this scaffold, with the ultimate goal of identifying new therapeutic candidates for a range of debilitating neurological conditions.

References

  • Singh, M., Kaifl, M., Akthar, M. N., Gupta, N., & Sagar, P. (2025). Role of Heterocycles in Drug Discovery: An Overview. IIMT College Of Pharmacy.
  • PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery. PharmaBlock.
  • PharmaBlock. (n.d.). Cyclohexanes in Drug Discovery. PharmaBlock.
  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting.
  • Wuts, P. G. (2012). Application of Bioisosteres in Drug Design. University of Michigan.
  • Patel, S., et al. (2015). Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12). Journal of Medicinal Chemistry, 58(20), 8182-99.
  • Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225.
  • Itoh, K., et al. (2015). Discovery of a cyclopentylamine as an orally active dual NK1 receptor antagonist-serotonin reuptake transporter inhibitor. Bioorganic & Medicinal Chemistry Letters, 24(6), 1611-4.

Sources

Application Notes & Protocols: N-Cyclopentyltetrahydro-2H-pyran-4-amine as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Saturated Heterocycles in Drug Discovery

In modern medicinal chemistry, the strategic incorporation of three-dimensional scaffolds is paramount for developing novel therapeutics with improved physicochemical properties and biological activity. The tetrahydropyran (THP) ring is considered a "privileged scaffold," a structural motif frequently found in biologically active compounds.[1] Its non-planar, saturated structure can enhance solubility, metabolic stability, and cell permeability while providing defined vectors for substituent placement. When combined with a secondary amine, a critical functional group for interacting with biological targets and modulating pharmacokinetics, the resulting molecule becomes a highly valuable building block.[2]

N-Cyclopentyltetrahydro-2H-pyran-4-amine is an exemplar of such a building block. It merges the favorable properties of the THP core with a sterically defined N-cyclopentyl group, offering a unique profile for library synthesis and lead optimization in drug development programs. This guide provides a comprehensive overview of its synthesis via reductive amination, a preferred method for its controlled and high-yield production, and details its application as a versatile intermediate.[3][4]

Section 1: Synthetic Rationale and Mechanistic Insight

The synthesis of N-substituted amines is a cornerstone of organic synthesis. While direct N-alkylation with alkyl halides is a classic approach, it is often plagued by a lack of selectivity, leading to over-alkylation and the formation of undesired tertiary amines and quaternary ammonium salts.[3][5] This occurs because the product secondary amine is often more nucleophilic than the starting primary amine.

Reductive amination emerges as a superior strategy by offering a highly controlled, one-pot procedure for synthesizing secondary and tertiary amines.[4][6] The reaction proceeds through two key stages:

  • Iminium Ion Formation: The reaction begins with the condensation of a primary amine (tetrahydro-2H-pyran-4-amine) with a ketone (cyclopentanone) to form an iminium ion intermediate. This step is typically reversible and may be facilitated by mildly acidic conditions.[7]

  • In Situ Reduction: A mild and selective reducing agent is used to reduce the iminium ion (C=N+) to the target amine (C-N). A crucial aspect of this method is the choice of the reducing agent.

Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this transformation. It is a mild hydride donor that selectively reduces the protonated iminium ion much faster than it reduces the starting ketone.[2][3] This selectivity prevents the wasteful consumption of the hydride source and the formation of cyclopentanol as a byproduct, leading to cleaner reactions and higher yields of the desired N-alkylated product.

G cluster_0 Step 1: Iminium Formation cluster_1 Step 2: Reduction amine Tetrahydro-2H-pyran-4-amine (Nucleophile) iminium Iminium Ion Intermediate amine->iminium Condensation (-H₂O) ketone Cyclopentanone (Electrophile) ketone->iminium product N-Cyclopentyltetrahydro- 2H-pyran-4-amine iminium->product Reduction reducer NaBH(OAc)₃ (Hydride Source) reducer->product Hydride Attack

Caption: The two-stage mechanism of reductive amination.

Section 2: Synthesis Protocol for this compound

This protocol details the reliable synthesis of the title compound from commercially available starting materials. The procedure is designed to be self-validating, with clear steps for reaction monitoring, workup, and purification.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/PuritySupplier Example
Tetrahydro-2H-pyran-4-amineC₅H₁₁NO101.1597%Sigma-Aldrich
CyclopentanoneC₅H₈O84.12≥99%Sigma-Aldrich
Sodium triacetoxyborohydride (STAB)C₆H₁₀BNaO₆211.9495%Sigma-Aldrich
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93≥99.8%Fisher Scientific
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01Aqueous-
Anhydrous Sodium SulfateNa₂SO₄142.04Granular-
Silica GelSiO₂60.0860 Å, 230-400 mesh-
Step-by-Step Experimental Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve tetrahydro-2H-pyran-4-amine (5.0 g, 49.4 mmol, 1.0 equiv.) in anhydrous dichloromethane (DCM, 100 mL) under a nitrogen atmosphere.

  • Addition of Ketone: Add cyclopentanone (4.58 mL, 51.9 mmol, 1.05 equiv.) to the solution via syringe. Stir the mixture at room temperature for 20 minutes.

  • Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (STAB) (15.7 g, 74.1 mmol, 1.5 equiv.) portion-wise over 15 minutes. Note: The addition may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a 10% Methanol in DCM eluent system until the starting amine spot is consumed (typically 4-6 hours).

  • Workup - Quenching: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (100 mL). Stir vigorously for 30 minutes until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil.[2]

  • Purification: Purify the crude oil by flash column chromatography on silica gel. Elute with a gradient of 0% to 10% methanol in dichloromethane to afford the pure this compound.

Expected Results and Characterization
ParameterExpected Value
Yield 75-85%
Appearance Colorless to pale yellow oil
¹H NMR (400 MHz, CDCl₃) Hypothetical δ (ppm): 3.95 (m, 2H), 3.35 (m, 2H), 3.10 (quint, 1H), 2.75 (m, 1H), 1.85-1.40 (m, 10H), 1.25 (m, 2H)
Mass Spec (ESI+) m/z calculated for C₁₀H₁₉NO: 169.15; found: 170.15 [M+H]⁺

Section 3: Application in Amide Synthesis

To demonstrate its utility as a synthetic intermediate, this compound can be readily acylated to form a tertiary amide, a functional group prevalent in pharmaceuticals. This protocol describes its reaction with benzoyl chloride.

G start N-Cyclopentyltetrahydro- 2H-pyran-4-amine reagents Add Benzoyl Chloride & Triethylamine in DCM start->reagents reaction Stir at 0 °C to RT Monitor by TLC reagents->reaction workup Aqueous Workup (Wash with H₂O, NaHCO₃, brine) reaction->workup purify Dry (Na₂SO₄) Concentrate workup->purify product Final Product: N-Cyclopentyl-N-(tetrahydro-2H-pyran-4-yl)benzamide purify->product

Caption: Experimental workflow for amide synthesis.

Protocol: N-Acylation with Benzoyl Chloride
  • Reaction Setup: Dissolve this compound (1.0 g, 5.9 mmol, 1.0 equiv.) and triethylamine (1.24 mL, 8.9 mmol, 1.5 equiv.) in anhydrous DCM (20 mL) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add benzoyl chloride (0.75 mL, 6.5 mmol, 1.1 equiv.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor for the disappearance of the starting amine by TLC.

  • Workup: Dilute the reaction mixture with DCM (30 mL). Wash sequentially with water (2 x 25 mL), saturated aqueous NaHCO₃ (25 mL), and brine (25 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or flash column chromatography if necessary.

This straightforward acylation highlights the amine's availability as a nucleophile for constructing more complex molecules, making it a valuable tool for building libraries of potential drug candidates.[8]

Conclusion

This compound is a synthetically accessible and highly versatile intermediate. The reductive amination protocol described herein provides a robust and scalable method for its production, avoiding the selectivity issues common to other N-alkylation techniques.[4] The inherent structural features of this compound—a saturated heterocyclic core combined with a well-defined secondary amine—make it an attractive starting material for research, discovery, and development programs aiming to create novel chemical entities with optimized pharmaceutical properties.

References

  • BenchChem. (2025). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines.
  • ResearchGate. (2025). Synthesis and Some Transformations of N,2,2-Trimethyltetrahydro-2H-pyran-4-amine.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. YouTube.
  • WordPress. (2026). Reductive Amination.
  • Chemistry LibreTexts. (2020). 21.6: Synthesis of Amines by Reductive Amination.
  • ResearchGate. (2025). The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives.
  • CK-12 Foundation. (n.d.). Chemical Properties of Amines.
  • BenchChem. (n.d.). The Pivotal Role of Tetrahydro-4H-pyran-4-one in Modern Medicinal Chemistry.
  • SCIRP. (2016). The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives. Open Access Library Journal.
  • Study Mind. (n.d.). Amines - Properties and Reactivity of Amines (A-Level Chemistry).
  • Sigma-Aldrich. (n.d.). 4-Aminotetrahydropyran. Product Page.

Sources

Application Note: A Robust Protocol for the N-Alkylation of N-Cyclopentyltetrahydro-2H-pyran-4-amine via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Tertiary Amines in Medicinal Chemistry

The tertiary amine motif is a cornerstone of modern drug discovery, present in a vast array of therapeutic agents due to its ability to impart desirable pharmacokinetic properties such as enhanced solubility and receptor binding affinity. The N-alkylation of secondary amines is, therefore, a critical transformation for medicinal chemists. Direct alkylation with alkyl halides is often problematic, leading to uncontrolled multiple alkylations and the formation of quaternary ammonium salts.[1] A more reliable and selective strategy is reductive amination, which involves the reaction of an amine with a carbonyl compound to form an iminium ion intermediate, followed by in-situ reduction to the desired tertiary amine.[1][2]

This application note provides a detailed, field-proven protocol for the N-alkylation of N-Cyclopentyltetrahydro-2H-pyran-4-amine, a valuable building block in pharmaceutical synthesis.[3] We will focus on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and highly selective reducing agent that is particularly well-suited for this transformation.[4][5]

Scientific Rationale: Why Reductive Amination with NaBH(OAc)₃?

Reductive amination is a powerful method for forging C-N bonds.[4] The process begins with the condensation of a secondary amine with an aldehyde or ketone to form an iminium ion. This electrophilic species is then reduced by a hydride source.

The choice of reducing agent is critical for the success of a one-pot reductive amination. The ideal reagent must selectively reduce the iminium ion intermediate much faster than it reduces the starting carbonyl compound.[5]

  • Sodium Borohydride (NaBH₄): While effective, NaBH₄ can also readily reduce the starting aldehyde or ketone, leading to alcohol byproducts and reduced yields of the desired amine.[6]

  • Sodium Cyanoborohydride (NaBH₃CN): This reagent is highly selective for iminium ions over carbonyls. However, its high toxicity and the potential generation of hydrogen cyanide gas under acidic conditions make it less desirable from a safety and environmental perspective.[1]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent emerges as the superior choice for most applications.[5] Its reactivity is attenuated by the electron-withdrawing acetate groups, making it mild enough to not significantly reduce most aldehydes and ketones at an appreciable rate.[5] However, it is a highly effective reductant for the more electrophilic iminium ion intermediate.[4][5] This high selectivity allows the reaction to be performed as a convenient one-pot procedure, where the amine, carbonyl compound, and reducing agent are all mixed together.[5] Furthermore, it avoids the toxicity concerns associated with cyanide-based reagents.[4][7]

The reaction is typically performed in a non-protic solvent like 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF), as NaBH(OAc)₃ is sensitive to water and incompatible with methanol.[6]

Detailed Experimental Protocol

This protocol details the N-alkylation of this compound with isobutyraldehyde as a representative carbonyl partner.

Materials and Reagents
Reagent/MaterialGradeSupplierPurpose
This compound≥97%CommercialStarting Material (Amine)
Isobutyraldehyde≥99%CommercialStarting Material (Carbonyl)
Sodium Triacetoxyborohydride (NaBH(OAc)₃)≥97%CommercialReducing Agent
1,2-Dichloroethane (DCE)AnhydrousCommercialReaction Solvent
Acetic Acid (AcOH)GlacialCommercialCatalyst (Optional)
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeIn-house prepAqueous Work-up
Brine (Saturated NaCl)ACS GradeIn-house prepAqueous Work-up
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercialDrying Agent
Diethyl Ether (Et₂O) / Ethyl Acetate (EtOAc)ACS GradeCommercialExtraction/TLC
HexanesACS GradeCommercialTLC Mobile Phase
Silica Gel230-400 meshCommercialFlash Chromatography
TLC PlatesSilica gel 60 F₂₅₄CommercialReaction Monitoring
Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep Dissolve Amine & Aldehyde in Anhydrous DCE stir Stir 5-10 min for Iminium Formation prep->stir Step 1 add_stab Add NaBH(OAc)₃ Portion-wise stir->add_stab Step 2 react Stir at RT for 2-16 h (Monitor by TLC/LC-MS) add_stab->react Step 3 quench Quench with sat. NaHCO₃ solution react->quench Step 4 extract Extract with EtOAc (3x) quench->extract Step 5 wash Wash Organic Layer with Brine extract->wash Step 6 dry Dry over MgSO₄, Filter, Concentrate wash->dry Step 7 purify Purify by Flash Chromatography dry->purify Step 8 product Characterize Pure Tertiary Amine purify->product Final Step

Caption: Workflow for N-alkylation via reductive amination.

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv). Dissolve it in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1-0.2 M.

  • Addition of Carbonyl: Add isobutyraldehyde (1.1-1.2 equiv) to the solution. Stir the mixture at room temperature for 5-10 minutes. For less reactive ketones, the addition of a catalytic amount of acetic acid (0.1 equiv) may facilitate iminium ion formation.[5]

  • Addition of Reducing Agent: To the stirring solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3-1.5 equiv) portion-wise over 5 minutes. Note: The addition may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting amine by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-16 hours.

  • Work-up (Quenching): Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure tertiary amine product.

Mechanism and Troubleshooting

Reaction Mechanism

The reaction proceeds through a well-established two-stage mechanism within a single pot.

G cluster_intermediate Intermediate cluster_product Product Amine R₂NH (Secondary Amine) Iminium [R₂N=CHR']⁺ (Iminium Ion) Amine->Iminium + R'CHO - H₂O Aldehyde R'CHO (Aldehyde) Product R₂N-CH₂R' (Tertiary Amine) Iminium->Product + [H⁻] (from NaBH(OAc)₃)

Caption: Simplified mechanism of reductive amination.

  • Iminium Ion Formation: The secondary amine attacks the carbonyl carbon of the aldehyde. Subsequent dehydration results in the formation of a cationic iminium ion. This step is often the rate-limiting step and can be catalyzed by mild acid.

  • Hydride Reduction: The hydride (H⁻) delivered from sodium triacetoxyborohydride attacks the electrophilic carbon of the iminium ion, reducing it to the final tertiary amine product.[5]

Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction / Low Conversion 1. Inefficient iminium ion formation.2. Deactivated reducing agent.3. Sterically hindered substrates.1. Add a catalytic amount of acetic acid (AcOH).2. Use fresh, anhydrous NaBH(OAc)₃ and anhydrous solvent.3. Increase reaction time and/or temperature (e.g., to 40-50 °C).
Formation of Alcohol Byproduct 1. Reducing agent is too reactive (e.g., NaBH₄).2. Water present in the reaction mixture.1. Switch to the milder NaBH(OAc)₃.2. Ensure all reagents and solvents are anhydrous.
Difficult Purification 1. Close polarity of starting material and product.2. Presence of unreacted aldehyde.1. Optimize chromatography gradient; consider an acidic workup to extract the basic amine into an aqueous layer, then basify and re-extract.2. Ensure aldehyde is consumed or use a slight excess of the amine.

Conclusion

The N-alkylation of this compound using one-pot reductive amination with sodium triacetoxyborohydride is a highly efficient, selective, and operationally simple method for the synthesis of valuable tertiary amine building blocks.[4][5] This protocol avoids the drawbacks of direct alkylation and the toxicity of alternative reducing agents, making it a preferred method in both academic research and industrial drug development settings. The procedure is robust, high-yielding, and tolerant of a wide range of functional groups.[4]

References

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Organic Reactions. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • MacMillan, D. W. C., et al. (2020). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Nature Chemistry, 12, 858–865. [Link]

  • ResearchGate. (2015). Reductive amination of carbohydrates using NaBH(OAc)3. [Link]

Sources

Application Notes and Protocols for Library Synthesis Utilizing N-Cyclopentyltetrahydro-2H-pyran-4-amine in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of N-Cyclopentyltetrahydro-2H-pyran-4-amine in Diversity-Oriented Synthesis

In the landscape of contemporary drug discovery and medicinal chemistry, the synthesis of diverse and complex molecular libraries is paramount for the identification of novel therapeutic agents. Multi-component reactions (MCRs) have emerged as a powerful strategy in this endeavor, allowing for the rapid and efficient generation of chemical libraries with high structural diversity in a single synthetic operation.[1][2] The tetrahydropyran (THP) motif is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to modulate physicochemical properties such as solubility and metabolic stability. This document provides detailed application notes and protocols for the utilization of This compound as a versatile building block in MCRs, specifically focusing on the Ugi four-component reaction (Ugi-4CR) for the synthesis of peptidomimetic libraries. The incorporation of the N-cyclopentyltetrahydropyran moiety offers a unique combination of a lipophilic cyclopentyl group and a polar, hydrogen-bond accepting tetrahydropyran ring, providing a valuable vector for exploring chemical space in drug discovery programs.

Core Principles and Mechanistic Insights

The successful implementation of this compound in MCRs hinges on a fundamental understanding of the reaction mechanisms. The Ugi four-component reaction is a prime example of a convergent synthetic strategy, where four starting materials—an aldehyde, an amine, a carboxylic acid, and an isocyanide—react in a one-pot fashion to yield a complex α-acylamino amide product.[3][4]

The generally accepted mechanism for the Ugi reaction commences with the formation of an iminium ion from the condensation of the aldehyde and the amine (in this case, this compound).[5] This is followed by the nucleophilic addition of the isocyanide to the iminium ion, generating a nitrilium ion intermediate. Subsequent attack by the carboxylate anion on the nitrilium ion and an intramolecular Mumm rearrangement lead to the final, stable α-acylamino amide product.[5] All reaction steps preceding the irreversible Mumm rearrangement are in equilibrium, which ultimately drives the reaction to completion.[3]

Experimental Protocols

Part 1: Synthesis of the Key Building Block: this compound

A reliable supply of the title amine is crucial for its application in library synthesis. A robust and scalable method for its preparation is through reductive amination.

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol is adapted from established procedures for the synthesis of N-alkylated cyclic amines.[6]

  • Materials:

    • Tetrahydro-2H-pyran-4-one

    • Cyclopentylamine

    • Sodium triacetoxyborohydride (STAB)

    • Dichloromethane (DCM), anhydrous

    • Acetic acid (glacial)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

    • Rotary evaporator

    • Standard laboratory glassware

  • Procedure:

    • To a solution of tetrahydro-2H-pyran-4-one (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) is added cyclopentylamine (1.1 eq) followed by glacial acetic acid (0.1 eq).

    • The reaction mixture is stirred at room temperature for 1 hour to facilitate imine formation.

    • Sodium triacetoxyborohydride (STAB) (1.5 eq) is added portion-wise over 15 minutes. Caution: Gas evolution may occur.

    • The reaction is stirred at room temperature for 12-24 hours, or until completion as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

    • The layers are separated, and the aqueous layer is extracted with DCM (3 x 20 mL).

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

  • Characterization:

    • The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity before use in subsequent MCRs.

Part 2: Library Synthesis via the Ugi Four-Component Reaction

This protocol outlines a general procedure for the synthesis of a diverse library of α-acylamino amides utilizing this compound. The diversity of the library can be achieved by varying the aldehyde, carboxylic acid, and isocyanide components.

Protocol 2: General Procedure for the Ugi Four-Component Library Synthesis

  • Materials:

    • This compound (1.0 eq)

    • A diverse set of aldehydes (e.g., benzaldehyde, isobutyraldehyde, 4-chlorobenzaldehyde) (1.0 eq)

    • A diverse set of carboxylic acids (e.g., acetic acid, benzoic acid, 3-phenylpropionic acid) (1.0 eq)

    • A diverse set of isocyanides (e.g., tert-butyl isocyanide, cyclohexyl isocyanide, benzyl isocyanide) (1.0 eq)

    • Methanol (MeOH) as solvent

    • Automated liquid handler or multi-well reaction block (for high-throughput synthesis)

    • Standard laboratory glassware for single reactions

    • Purification system (e.g., preparative HPLC, flash chromatography)

  • Procedure for Library Synthesis in a Multi-Well Format:

    • Prepare stock solutions of this compound, each aldehyde, each carboxylic acid, and each isocyanide in methanol (e.g., 1.0 M).

    • Using an automated liquid handler or a multichannel pipette, dispense the aldehyde stock solution into the designated wells of a reaction block.

    • Add the this compound stock solution to each well.

    • Add the carboxylic acid stock solution to each well.

    • Finally, add the isocyanide stock solution to each well to initiate the reaction. The Ugi reaction is often exothermic.[3]

    • Seal the reaction block and shake at room temperature for 24-48 hours.

    • Monitor the reaction progress by LC-MS analysis of a small aliquot from selected wells.

    • Upon completion, the solvent is removed in vacuo.

    • The resulting library of crude products can be purified using an appropriate high-throughput purification method, such as preparative HPLC.

  • Procedure for a Single Representative Reaction:

    • In a vial, dissolve the aldehyde (1.0 mmol) and this compound (1.0 mmol) in methanol (2 mL).

    • Add the carboxylic acid (1.0 mmol) and stir for 10 minutes.

    • Add the isocyanide (1.0 mmol) and stir the reaction at room temperature for 24-48 hours.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to obtain the pure Ugi product.

  • Characterization of Library Members:

    • Each purified compound should be characterized by LC-MS to confirm the molecular weight.

    • For representative examples, full characterization by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) is recommended to validate the structural integrity of the library. In the NMR spectra of the Ugi products, the appearance of double sets of signals may be observed due to the presence of rotamers around the newly formed amide bonds.[7]

Data Presentation and Visualization

The diversity of the synthesized library can be effectively summarized in a tabular format.

Table 1: Representative Library of Ugi Products Derived from this compound

EntryAldehydeCarboxylic AcidIsocyanideProduct Structure
1BenzaldehydeAcetic Acidtert-Butyl Isocyanide(Structure of Product 1)
2IsobutyraldehydeBenzoic AcidCyclohexyl Isocyanide(Structure of Product 2)
34-Chlorobenzaldehyde3-Phenylpropionic AcidBenzyl Isocyanide(Structure of Product 3)
...............

Diagrams of Key Processes

G ketone Tetrahydro-2H-pyran-4-one imine Imine Intermediate ketone->imine amine Cyclopentylamine amine->imine product N-Cyclopentyltetrahydro- 2H-pyran-4-amine imine->product Reductive Amination stab STAB stab->product

Caption: General workflow of the Ugi four-component reaction.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The synthesis of the starting amine should be confirmed by standard analytical techniques before its use in the MCR. The progress of the Ugi reaction can be conveniently monitored by LC-MS, which will show the consumption of starting materials and the formation of the desired product with its characteristic molecular weight. The structural integrity of the final library members should be confirmed by a combination of mass spectrometry and NMR spectroscopy on representative examples, ensuring the reliability of the synthetic route for generating the intended chemical entities.

Conclusion

This compound is a valuable and versatile building block for the diversity-oriented synthesis of complex, peptidomimetic libraries using the Ugi four-component reaction. The protocols provided in this document offer a robust framework for both the synthesis of the key amine and its subsequent application in library generation. The resulting compound libraries, featuring the unique N-cyclopentyltetrahydropyran scaffold, have the potential to yield novel hits in drug discovery campaigns, underscoring the power of MCRs in exploring new chemical space.

References

  • Ugi Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]

  • Cyclic Imines in Ugi and Ugi-Type Reactions. (2020). ACS Combinatorial Science. [Link]

  • An intramolecular hydrogen bond-promoted “green” Ugi cascade reaction for the synthesis of 2,5-diketopiperazines with anticancer activity. (2022). RSC Advances. [Link]

  • One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline. (2018). Beilstein Journal of Organic Chemistry. [Link]

  • Ugi reaction. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • The Ugi Reaction with 2-Substituted Cyclic Imines. Synthesis of Substituted Proline and Homoproline Derivatives. (2009). European Journal of Organic Chemistry. [Link]

  • Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction. (2022). Chemistry Proceedings. [Link]

  • Ugi Four-Component Reactions Using Alternative Reactants. (2023). Molecules. [Link]

  • Synthesis of Novel Lipophilic Polyamines via Ugi Reaction and Evaluation of Their Anticancer Activity. (2022). Molecules. [Link]

  • Tetrahydropyridines: a recent update for their multicomponent synthesis. (2024). RSC Advances. [Link]

  • Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. (2014). Beilstein Journal of Organic Chemistry. [Link]

  • Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. (2020). ACS Omega. [Link]

  • Diversity-Oriented Approaches toward the Synthesis of Cyclophanes. (2025). ACS Omega. [Link]

  • Diversity-oriented synthesis of acyclic nucleosides via ring-opening of vinyl cyclopropanes with purines. (2018). Chemical Communications. [Link]

  • Passerini Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]

  • Reductive Amination | Synthesis of Amines. (2025). YouTube. [Link]

Sources

Application Notes & Protocols: Leveraging N-Cyclopentyltetrahydro-2H-pyran-4-amine for the Synthesis of Novel Pyrimidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrimidine Scaffold and the Untapped Potential of N-Cyclopentyltetrahydro-2H-pyran-4-amine

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3] The versatility of the pyrimidine scaffold allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. A key strategy in modern drug discovery is the exploration of novel substituents to append to this privileged heterocycle, thereby accessing new chemical space and potentially overcoming challenges such as drug resistance and off-target effects.

This document outlines the synthetic utility of this compound, a compelling yet underexplored building block for the creation of innovative pyrimidine derivatives. The incorporation of the cyclopentyl and tetrahydropyran moieties is hypothesized to enhance metabolic stability, modulate solubility, and provide a three-dimensional architecture that can foster unique interactions with biological targets.[4][5] These application notes provide a detailed protocol for a representative synthesis, elucidate the underlying chemical principles, and offer insights into the characterization and potential applications of the resulting novel compounds.

Core Synthesis Strategy: A Multi-Component Approach to Pyrimidine Ring Formation

A robust and efficient method for the synthesis of substituted pyrimidines is the multi-component reaction (MCR) strategy. This approach offers several advantages, including atom economy, operational simplicity, and the ability to generate molecular diversity in a single step.[6] Herein, we propose a variation of the Biginelli-like reaction, a well-established MCR for pyrimidine synthesis, adapted for the incorporation of this compound.

Visualizing the Synthetic Workflow

synthetic_workflow reagents Reagents: - this compound - β-ketoester - Aldehyde mcr One-Pot Multi-Component Reaction reagents->mcr Ethanol, Reflux cyclization Acid-Catalyzed Cyclization & Dehydration mcr->cyclization Intermediate Formation purification Purification (Column Chromatography) cyclization->purification product Novel Pyrimidine Derivative purification->product characterization Structural Characterization (NMR, MS, etc.) product->characterization

Caption: A generalized workflow for the one-pot synthesis of novel pyrimidine derivatives.

Experimental Protocol: Synthesis of a Model Pyrimidine Derivative

This protocol details the synthesis of a representative pyrimidine derivative using this compound, ethyl acetoacetate as the β-ketoester, and a substituted benzaldehyde.

Materials and Reagents:

ReagentCAS NumberMolecular WeightPuritySupplier
This compoundN/A169.28>95%Custom Synthesis/Acme
Ethyl Acetoacetate141-97-9130.14>99%Sigma-Aldrich
4-Chlorobenzaldehyde104-88-1140.57>98%Alfa Aesar
Hydrochloric Acid (catalyst)7647-01-036.4637%Fisher Scientific
Ethanol (solvent)64-17-546.07>99.5%VWR
Ethyl Acetate (for chromatography)141-78-688.11HPLC GradeVWR
Hexanes (for chromatography)110-54-386.18HPLC GradeVWR
Anhydrous Sodium Sulfate7757-82-6142.04ACS GradeSigma-Aldrich

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (30 mL).

  • Addition of Reagents: Sequentially add this compound (1.69 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and 4-chlorobenzaldehyde (1.41 g, 10 mmol).

  • Catalyst Addition: Add 3-4 drops of concentrated hydrochloric acid to the reaction mixture.

  • Reaction Progression: Heat the mixture to reflux (approximately 80°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the mobile phase.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

  • Extraction: The resulting crude residue is redissolved in ethyl acetate (50 mL) and washed with a saturated sodium bicarbonate solution (2 x 20 mL) followed by brine (20 mL).

  • Drying and Filtration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

  • Purification: The crude product is purified by column chromatography on silica gel (100-200 mesh) using a gradient elution of ethyl acetate in hexanes (starting from 10% ethyl acetate).

  • Product Characterization: The pure fractions, as identified by TLC, are combined and the solvent is removed to yield the final product. The structure of the novel pyrimidine derivative should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualizing the Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Final Product Amine N-Cyclopentyltetrahydro- 2H-pyran-4-amine Enamine Enamine Formation Amine->Enamine Ketoester β-Ketoester Ketoester->Enamine Knoevenagel Knoevenagel Condensation Ketoester->Knoevenagel Aldehyde Aldehyde Aldehyde->Knoevenagel Michael Michael Addition Enamine->Michael Knoevenagel->Michael Pyrimidine Substituted Pyrimidine Michael->Pyrimidine Cyclization & Dehydration

Caption: A simplified representation of the multi-component reaction pathway.

Trustworthiness and Self-Validation

The reliability of this protocol is grounded in well-established principles of organic synthesis.[6][7] The progress of the reaction can be easily monitored by TLC, providing a clear indication of reactant consumption and product formation. The purification by column chromatography is a standard and effective method for isolating the target compound. Finally, comprehensive structural characterization by spectroscopic methods (NMR and MS) provides unequivocal validation of the molecular structure of the synthesized pyrimidine derivative.

Conclusion and Future Directions

The protocol described provides a reliable and adaptable framework for the synthesis of novel pyrimidine derivatives incorporating the this compound scaffold. The resulting compounds are of significant interest for screening in various biological assays, given the established therapeutic importance of the pyrimidine core.[3] Further optimization of reaction conditions, exploration of a diverse range of aldehydes and β-ketoesters, and subsequent biological evaluation will be crucial next steps in unlocking the full potential of this promising class of molecules in drug discovery.

References

  • The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Deriv
  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflamm
  • Pyrimidine synthesis. Organic Chemistry Portal.
  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research.
  • Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. SpringerLink.
  • N-Cyclopropyltetrahydro-2H-pyran-4-amine. Sunway Pharm Ltd.
  • WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.
  • N-Propyl-tetrahydro-2H-pyran-4-amine. Chem-Impex.
  • Tetrahydropyran synthesis. Organic Chemistry Portal.
  • Synthesis and Some Transformations of N,2,2-Trimethyltetrahydro-2H-pyran-4-amine.
  • 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine. Benchchem.
  • 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride. Benchchem.
  • Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)
  • 38041-19-9 | Tetrahydro-2H-pyran-4-amine. AiFChem.
  • 5-(Tetrahydro-2H-pyran-4-yl)pyrimidin-2-amine. PubChem.
  • 4-Aminotetrahydropyran. PubChem.
  • 4-Aminotetrahydropyran. ChemicalBook.
  • 220641-87-2|N-Methyltetrahydro-2H-pyran-4-amine. BLD Pharm.
  • 4-(Methylamino)tetrahydro-2H-pyran. PubChem.

Sources

Application Note & Protocols: Functionalization of N-Cyclopentyltetrahydro-2H-pyran-4-amine for the Synthesis of Novel Peptidomimetics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of peptidomimetics—molecules that mimic the structure and function of natural peptides—is a cornerstone of modern drug discovery. These efforts aim to overcome the inherent limitations of peptide therapeutics, such as poor metabolic stability and low oral bioavailability. A key strategy in this field is the use of conformationally constrained scaffolds that orient pharmacophoric groups in a biologically relevant three-dimensional space. This guide provides a detailed technical overview and validated protocols for the functionalization of N-Cyclopentyltetrahydro-2H-pyran-4-amine, a versatile scaffold for creating novel peptidomimetics. We address the synthetic challenges associated with this sterically hindered secondary amine and present optimized protocols for its efficient incorporation into peptide-like structures, thereby enabling the exploration of new chemical space for therapeutic innovation.

The Scientific Rationale: Why this compound?

The selection of a scaffold in peptidomimetic design is a critical decision that profoundly influences the pharmacological properties of the final compound. The this compound scaffold offers several distinct advantages rooted in principles of medicinal chemistry.

1.1. Conformational Rigidity and Pre-organization

Natural peptides often exhibit high conformational flexibility, which can be entropically unfavorable for receptor binding. Introducing rigid structural elements helps to "pre-organize" the molecule into a bioactive conformation, potentially increasing binding affinity and selectivity.[1][2] The tetrahydropyran (THP) ring serves as a non-planar, saturated heterocycle that restricts the rotational freedom of the attached side chains.[3] This constraint can mimic the secondary structures of peptides, such as β-turns, which are crucial for many protein-protein interactions.[3][4]

1.2. Physicochemical and Pharmacokinetic Profile

The THP moiety is a prevalent structural motif in marketed drugs, valued for its ability to improve physicochemical properties.[5] It can enhance aqueous solubility and act as a hydrogen bond acceptor through its ring oxygen, while the overall saturated, non-aromatic character often leads to improved metabolic stability compared to more labile structures. The N-cyclopentyl group further modulates lipophilicity and steric profile, providing an additional vector for optimizing drug-like properties.

1.3. Synthesis of the Core Scaffold

The parent scaffold is readily accessible from commercially available starting materials via reductive amination, a robust and scalable chemical transformation.[6][7] This process involves the condensation of a ketone with an amine to form an imine intermediate, which is then reduced to the target amine.[7]

Protocol 1: Synthesis of this compound

This protocol describes the synthesis via a one-pot reductive amination reaction.

Materials:

  • Tetrahydro-2H-pyran-4-one (1.0 equiv)

  • Cyclopentylamine (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic, ~5 mol%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add tetrahydro-2H-pyran-4-one (1.0 equiv) and the chosen solvent (DCM or DCE, ~0.2 M).

  • Add cyclopentylamine (1.1 equiv) followed by a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by TLC or LC-MS.

  • Once imine formation is significant, add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 15 minutes. Caution: The addition may be mildly exothermic.

  • Allow the reaction to stir at room temperature for 12-24 hours, or until completion as monitored by LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in DCM) to yield the pure this compound.

Characterization:

  • ¹H NMR & ¹³C NMR: To confirm the structure and purity.

  • HRMS (ESI+): To confirm the exact mass of the synthesized compound.

G cluster_process Reaction Sequence ketone Tetrahydro-2H-pyran-4-one imine Imine Intermediate (in situ formation) ketone->imine + Amine (AcOH cat.) amine Cyclopentylamine amine->imine reduction Reduction Step imine->reduction + NaBH(OAc)₃ product N-Cyclopentyltetrahydro- 2H-pyran-4-amine reduction->product

Caption: Reductive amination workflow for scaffold synthesis.

Functionalization via Amide Coupling: Protocols and Best Practices

The most common functionalization of this scaffold for peptidomimetic synthesis is the formation of an amide bond between its secondary amine and a carboxylic acid (e.g., an N-protected amino acid).

2.1. The Challenge: Steric Hindrance

This compound is a sterically demanding secondary amine. The bulky cyclopentyl group and the adjacent axial protons of the THP ring can significantly impede the approach of an activated carboxylic acid.[8] Consequently, standard amide coupling conditions that are highly effective for primary amines or less hindered secondary amines may result in low yields, slow reaction times, or complete failure.[9][10]

Protocol 2: Standard Amide Coupling with HATU (Baseline Method)

This protocol serves as a starting point but may require optimization or prove insufficient for particularly challenging substrates.

Materials:

  • This compound (1.0 equiv)

  • N-protected Amino Acid or Carboxylic Acid (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected amino acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF.

  • Stir the solution for 5-10 minutes to allow for pre-activation of the carboxylic acid.

  • Add the this compound (1.0 equiv) to the mixture.

  • Finally, add DIPEA (3.0 equiv) dropwise.

  • Stir the reaction at room temperature for 12-48 hours. Monitor progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 3: Advanced Protocol for Hindered Substrates via Acyl Fluoride Intermediate

For sterically demanding couplings, converting the carboxylic acid to a more reactive acyl fluoride in situ has proven highly effective.[8][9][10] This protocol utilizes a fluorinating agent to bypass the limitations of standard coupling reagents.

Materials:

  • This compound (1.0 equiv)

  • N-protected Amino Acid or Carboxylic Acid (1.2 equiv)

  • Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TFFH) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) (1.3 equiv)

  • Pyridine or DIPEA (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., DCM, Acetonitrile)

Step-by-Step Procedure:

  • In a dry flask under an inert atmosphere, dissolve the N-protected amino acid (1.2 equiv) in the chosen anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Add the fluorinating agent (e.g., TFFH, 1.3 equiv) and the base (e.g., pyridine, 2.0 equiv).

  • Stir the mixture at 0 °C for 30-60 minutes to form the acyl fluoride intermediate.

  • Add a solution of this compound (1.0 equiv) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 40-60 °C. Elevated temperatures are often necessary for the hindered amine to react with the acyl fluoride.[10]

  • Monitor the reaction by LC-MS until the starting amine is consumed (typically 4-16 hours).

  • Work-up and purify the product as described in Protocol 2.

G cluster_p2 Protocol 2: Standard Coupling cluster_p3 Protocol 3: Advanced Coupling RCOOH Carboxylic Acid (e.g., N-Protected AA) HATU_Activation HATU Activation RCOOH->HATU_Activation + HATU/Base AcylFluoride Acyl Fluoride Intermediate RCOOH->AcylFluoride + Fluorinating Agent (e.g., TFFH) HinderedAmine N-Cyclopentyltetrahydro- 2H-pyran-4-amine Amide_P2 Amide Product (Potentially low yield) HinderedAmine->Amide_P2 Slow reaction Amide_P3 Amide Product (High yield) HinderedAmine->Amide_P3 HATU_Activation->Amide_P2 AcylFluoride->Amide_P3 + Heat

Caption: Comparison of standard vs. advanced amide coupling workflows.

Data Summary and Troubleshooting

Effective protocol design requires an understanding of expected outcomes and potential pitfalls.

Table 1: Representative Coupling Efficiencies
Carboxylic Acid SubstrateProtocol 2 (Standard) YieldProtocol 3 (Advanced) YieldNotes
Benzoic Acid40-60%>90%Simple, less hindered acid.
N-Boc-Alanine35-55%>85%Common amino acid coupling.
N-Boc-Valine10-25%75-85%β-branched amino acid, increased steric hindrance.
N-Boc-tert-Leucine<5%60-75%Extremely hindered substrate, highlighting protocol superiority.
(Yields are illustrative and may vary based on specific reaction conditions and scale.)
Table 2: Troubleshooting Guide
ObservationPotential CauseSuggested Solution
Low or no product formation1. Insufficiently reactive coupling agent (Protocol 2).2. Incomplete activation.3. Insufficient temperature.1. Switch to Protocol 3.2. Check quality of reagents; allow more time for pre-activation.3. For Protocol 3, increase temperature to 60-80 °C.
Recovery of starting acidAmine is not reacting with the activated intermediate.This strongly indicates steric hindrance is the primary issue. Employ Protocol 3.
Epimerization of amino acidBase is too strong or reaction time is too long at elevated temperature.Use a weaker base (e.g., collidine instead of DIPEA). Minimize reaction time and temperature where possible.
Side product formation1. Reaction with solvent (DMF).2. Decomposition of coupling reagent.1. Use an alternative solvent like acetonitrile or DCM.2. Ensure reagents are fresh and stored under inert atmosphere.

Conclusion

The this compound scaffold is a valuable building block for constructing conformationally defined peptidomimetics. While its functionalization presents challenges due to steric hindrance, these can be overcome through rational protocol design. The use of highly reactive intermediates, such as acyl fluorides, provides a robust and reliable method for achieving high-yield amide couplings where standard methods fail. By applying the principles and protocols outlined in this guide, researchers can effectively leverage this scaffold to accelerate the design and synthesis of next-generation therapeutics.

References

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available at: [Link]

  • Technical Support Center: Amide Coupling of Hindered Anilines and Thiazole Carboxylic Acids. Benchchem.
  • Visualized and Quantitative Conformational Analysis of Peptidomimetics. PMC. Available at: [Link]

  • Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. MDPI. Available at: [Link]

  • Reductive amination of cyclopentanone | Request PDF. ResearchGate. Available at: [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. Available at: [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. PMC. Available at: [Link]

  • Peptidomimetic therapeutics: scientific approaches and opportunities. PMC. Available at: [Link]

  • Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. PubMed. Available at: [Link]

Sources

Application Notes & Protocols: The Strategic Use of N-Cyclopentyltetrahydro-2H-pyran-4-amine in the Synthesis of Highly Selective CB2 Receptor Agonists

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the application of N-Cyclopentyltetrahydro-2H-pyran-4-amine as a pivotal structural scaffold in the rational design and synthesis of selective cannabinoid receptor 2 (CB2) agonists. We will explore the underlying principles of CB2 receptor pharmacology, the structural rationale for this specific amine's utility, and provide detailed protocols for synthesis and in vitro characterization.

Introduction: The Therapeutic Promise of CB2 Receptor Selectivity

The endocannabinoid system, a ubiquitous signaling network, plays a crucial role in maintaining physiological homeostasis. Central to this system are the two primary G-protein coupled receptors (GPCRs): the cannabinoid receptor 1 (CB1) and the cannabinoid receptor 2 (CB2). While CB1 is predominantly expressed in the central nervous system (CNS) and mediates the psychoactive effects of cannabinoids, the CB2 receptor is found primarily in the periphery, concentrated in immune cells, hematopoietic cells, and to a lesser extent, microglia within the CNS.[1][2] This differential expression pattern makes the CB2 receptor an exceptionally attractive therapeutic target.

Activation of the CB2 receptor is strongly associated with the modulation of immune responses and inflammatory pathways.[3][4] Consequently, selective CB2 agonists hold immense potential for treating a range of pathologies, including chronic inflammatory conditions, neuropathic pain, and neurodegenerative diseases, without inducing the undesirable psychotropic side effects linked to CB1 activation.[5][6] The critical challenge lies in designing molecules with high affinity and functional selectivity for CB2 over CB1. This guide focuses on a key building block, this compound, that has proven instrumental in achieving this goal.

The CB2 Receptor: Signaling and Rationale for Targeting

The CB2 receptor, encoded by the CNR2 gene, is a class A GPCR.[1] Upon agonist binding, it undergoes a conformational change that triggers intracellular signaling cascades, primarily through coupling to Gαi/o proteins.

Key Signaling Pathways:

  • Canonical Gαi/o Pathway: The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] This, in turn, modulates the activity of downstream effectors like protein kinase A (PKA) and reduces the binding of transcription factors such as CREB (cAMP response element-binding protein).[1][7]

  • MAPK/ERK Pathway: The Gβγ subunits released upon G-protein activation can stimulate the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway, which influences cell proliferation, differentiation, and migration.[1][8]

  • β-Arrestin Recruitment: Like many GPCRs, agonist-bound CB2 receptors can be phosphorylated by G-protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin proteins.[8] This process not only mediates receptor desensitization and internalization but can also initiate separate, G-protein-independent signaling events.[8][9]

  • Alternative G-protein Coupling: Evidence suggests that in certain cellular contexts, such as human leukocytes, the CB2 receptor can also couple to Gαs proteins, leading to an increase in cAMP and the induction of anti-inflammatory cytokines like IL-6 and IL-10.[1][7]

This complex signaling profile underscores the importance of characterizing novel agonists not just by their binding affinity but also by their functional effects on these distinct pathways, a concept known as "biased agonism".[3][8]

CB2_Signaling_Pathway cluster_membrane Cell Membrane CB2R CB2 Receptor G_protein Gαi/oβγ CB2R->G_protein Activation Arrestin β-Arrestin CB2R->Arrestin Recruits Agonist CB2 Agonist Agonist->CB2R Binding G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits MAPK MAPK/ERK Pathway G_beta_gamma->MAPK Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Internalization Receptor Internalization Arrestin->Internalization

Caption: Canonical and non-canonical signaling pathways activated by a CB2 receptor agonist.

The Pharmacophore: Why this compound?

Structure-activity relationship (SAR) studies have revealed key molecular features that confer high affinity and selectivity for the CB2 receptor.[10][11] The this compound scaffold combines several of these advantageous features:

  • The Tetrahydropyran (THP) Ring: The THP ring is a metabolically stable, non-planar cyclic ether. Its oxygen atom can act as a hydrogen bond acceptor, a crucial interaction within the ligand-binding pocket of the CB2 receptor.[1] The constrained, saturated nature of the ring helps to optimally position the appended substituents in a low-energy conformation, thereby enhancing binding affinity. Its inclusion has been a successful strategy in moving from screening hits to clinical candidates, as seen in the development of pyrimidine-based agonists.[6][12]

  • The Cyclopentyl Group: The N-alkyl substituent plays a critical role in defining selectivity between CB1 and CB2. While longer, linear alkyl chains can be accommodated by both receptors, moderately sized cycloalkyl groups like cyclopentyl often favor binding to the CB2 receptor. This is attributed to the specific topology and hydrophobic nature of the CB2 binding pocket. SAR studies on various agonist classes have demonstrated that replacing linear chains with groups like cyclopentyl can significantly improve CB2 selectivity.[13][14]

The combination of the rigid, H-bond accepting THP core with the selectivity-enhancing N-cyclopentyl group makes this amine an excellent starting point for library synthesis and lead optimization.

Application Protocol I: Synthesis of a Selective CB2 Receptor Agonist

This section provides a representative, two-part synthetic protocol. Part A details the synthesis of the core intermediate, this compound. Part B describes its use in the synthesis of a model CB2 agonist, based on the well-established pyrimidine carboxamide class.[6][12]

Part A: Synthesis of this compound (3)

This synthesis proceeds via a standard reductive amination, a robust and widely used method for amine formation.

Synthesis_Workflow_A cluster_reagents Reagents & Conditions Reagent1 Cyclopentylamine (2) Condition1 DCM, rt, 2h (Imine Formation) Reagent1->Condition1 Condition2 rt, 12h (Reduction) Condition1->Condition2 Intermediate Imine Reagent2 Sodium Triacetoxyborohydride (NaBH(OAc)3) Reagent2->Condition2 Product N-Cyclopentyltetrahydro- 2H-pyran-4-amine (3) Condition2->Product Start Tetrahydro-2H-pyran-4-one (1) Start->Condition1

Caption: Workflow for the synthesis of the core amine intermediate.

Methodology:

  • Imine Formation: To a solution of Tetrahydro-2H-pyran-4-one (1.0 eq) in dichloromethane (DCM, ~0.5 M), add cyclopentylamine (1.1 eq). Stir the reaction mixture at room temperature for 2 hours.

    • Rationale: The ketone and primary amine readily condense to form a Schiff base (imine) intermediate. DCM is an excellent, non-reactive solvent for this step. A slight excess of the amine helps drive the equilibrium towards product formation.

  • Reduction: To the mixture from Step 1, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. Stir the reaction at room temperature for 12 hours or until TLC/LC-MS analysis indicates complete consumption of the imine intermediate.

    • Rationale: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards ketones than other hydrides like NaBH₄, allowing for a one-pot procedure where it selectively reduces the protonated imine as it forms, minimizing side reactions.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the target amine 3 .

Part B: Synthesis of a Model Pyrimidine-based CB2 Agonist (5)

This step involves an amide coupling reaction between the synthesized amine 3 and a suitable carboxylic acid derivative.

Methodology:

  • Acid Chloride Formation (Optional but recommended): To a solution of a suitable pyrimidine carboxylic acid precursor, such as 2-((2,4-dichlorophenyl)amino)-4-(trifluoromethyl)-5-pyrimidinecarboxylic acid 4 (1.0 eq) in DCM, add oxalyl chloride (2.0 eq) followed by a catalytic amount of DMF. Stir at room temperature for 1 hour. Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride.

    • Rationale: Converting the carboxylic acid to a more reactive acid chloride facilitates a cleaner and faster amide coupling compared to direct coupling methods, especially with a secondary amine.

  • Amide Coupling: Dissolve the crude acid chloride from Step 1 in DCM. To this solution, add this compound 3 (1.2 eq) followed by a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq). Stir the reaction at room temperature for 4-6 hours.

    • Rationale: The amine 3 acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The base (DIPEA) is crucial for scavenging the HCl generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

  • Work-up and Purification: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the final agonist 5 .

Application Protocol II: In Vitro Characterization

After synthesis, the compound's affinity, selectivity, and functional activity must be rigorously determined.

Validation_Workflow cluster_binding Binding Assays cluster_functional Functional Assays Start Synthesized Agonist (5) Binding_CB1 CB1 Radioligand Binding Assay Start->Binding_CB1 Binding_CB2 CB2 Radioligand Binding Assay Start->Binding_CB2 cAMP_Assay cAMP Inhibition Assay Start->cAMP_Assay Arrestin_Assay β-Arrestin Recruitment Assay Start->Arrestin_Assay Ki_CB1 Calculate Ki (CB1) Binding_CB1->Ki_CB1 Ki_CB2 Calculate Ki (CB2) Binding_CB2->Ki_CB2 EC50_cAMP Calculate EC50 & Emax (cAMP) cAMP_Assay->EC50_cAMP EC50_Arrestin Calculate EC50 & Emax (β-Arrestin) Arrestin_Assay->EC50_Arrestin Selectivity Determine Selectivity Index (Ki CB1 / Ki CB2) Ki_CB1->Selectivity Ki_CB2->Selectivity

Caption: Experimental workflow for the in vitro characterization of a novel CB2 agonist.

Protocol 1: CB1/CB2 Receptor Binding Affinity Assay

This competitive binding assay quantifies the affinity of the test compound for the CB1 and CB2 receptors.

  • Materials: Cell membranes from HEK-293 or CHO cells stably expressing human CB1 or CB2 receptors; [³H]CP55,940 (a high-affinity, non-selective cannabinoid radioligand); test compound 5 ; non-specific binding control (e.g., WIN 55,212-2); scintillation fluid; filter plates; cell harvester.

  • Methodology:

    • Prepare serial dilutions of the test compound 5 .

    • In a 96-well plate, incubate the cell membranes (CB1 or CB2) with a fixed concentration of [³H]CP55,940 and varying concentrations of the test compound 5 for 90 minutes at 30°C.

    • Terminate the binding reaction by rapid filtration through glass fiber filter plates using a cell harvester. Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

    • Allow the filters to dry, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

    • Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific [³H]CP55,940 binding).

    • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

  • Data Analysis: The primary outputs are the Ki values for CB1 and CB2. The selectivity index is calculated as Ki(CB1) / Ki(CB2). A higher index indicates greater selectivity for the CB2 receptor.

Protocol 2: cAMP Functional Assay

This assay determines the functional activity (agonist, antagonist, inverse agonist) of the compound by measuring its effect on cAMP production.

  • Materials: CHO cells stably expressing human CB2 receptors; Forskolin (an adenylyl cyclase activator); test compound 5 ; cAMP detection kit (e.g., HTRF, ELISA).

  • Methodology:

    • Plate the CB2-expressing CHO cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with serial dilutions of the test compound 5 for 15-30 minutes.

    • Stimulate the cells with a fixed concentration of forskolin (e.g., 5-10 µM) to induce cAMP production. Incubate for a further 30 minutes.

    • Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

    • Plot the cAMP concentration (or % inhibition of the forskolin response) against the log concentration of the test compound.

  • Data Analysis: Use non-linear regression to fit a dose-response curve and determine the EC₅₀ (potency) and Emax (efficacy relative to a known full agonist) values. An agonist will produce a dose-dependent inhibition of forskolin-stimulated cAMP levels.

Table 1: Representative In Vitro Characterization Data

CompoundCB1 Ki (nM)CB2 Ki (nM)Selectivity Index (CB1/CB2)CB2 cAMP EC₅₀ (nM)CB2 cAMP Emax (%)
Non-selective Agonist15101.512100%
Synthesized Agonist (5) >10,00025>4003595%
CB2 Antagonist>10,00050>200No activityN/A

Conclusion

This compound represents a validated and highly effective building block for the synthesis of potent and selective CB2 receptor agonists. Its structural features—a metabolically stable, hydrogen-bond accepting THP ring and a selectivity-driving N-cyclopentyl group—provide a robust foundation for medicinal chemistry campaigns. The protocols detailed herein offer a clear pathway from the synthesis of this key intermediate to the comprehensive in vitro pharmacological characterization of a final drug candidate. By leveraging such rationally designed scaffolds, researchers can accelerate the development of novel therapeutics for inflammatory and pain-related disorders, capitalizing on the therapeutic potential of the CB2 receptor while minimizing off-target effects.

References

  • D. Manera, C., et al. (2015). Selective CB2 receptor agonists. Part 2: Structure-activity relationship studies and optimization of proline-based compounds. Bioorganic & Medicinal Chemistry Letters, 25(3), 581-586. [Link]

  • Pandey, R., Mousawy, K., & Nagarkatti, M. (2019). Cannabinoid CB1 and CB2 Receptor Signaling and Bias. Current Opinion in Pharmacology, 47, 1-9. [Link]

  • Wikipedia contributors. (2024). Cannabinoid receptor 2. Wikipedia, The Free Encyclopedia. [Link]

  • Rossi, F., et al. (2021). The Impact of the CB2 Cannabinoid Receptor in Inflammatory Diseases: An Update. International Journal of Molecular Sciences, 22(16), 8851. [Link]

  • Das, M. H., Walker, R. B., & Khamanga, S. M. (2023). Endocannabinoid Signaling Pathways. Encyclopedia. [Link]

  • Lu, C., et al. (2019). Cannabinoid Receptor 2 (CB2) Signals via G-alpha-s and Induces IL-6 and IL-10 Cytokine Secretion in Human Primary Leukocytes. ACS Pharmacology & Translational Science, 2(6), 453-465. [Link]

  • Huffman, J. W. (2008). Targeting the cannabinoid CB2 receptor: modelling and structural determinants of CB2 selective ligands. British Journal of Pharmacology, 153(2), 276-286. [Link]

  • Li, Y., et al. (2022). Rational drug design of CB2 receptor ligands: from 2012 to 2021. RSC Medicinal Chemistry, 13(12), 1435-1456. [Link]

  • Wang, Y., et al. (2023). Discovery of Potent and Selective CB2 Agonists Utilizing a Function-Based Computational Screening Protocol. ACS Chemical Neuroscience, 14(21), 3925-3937. [Link]

  • Nettekoven, M., et al. (2015). Selective CB2 receptor agonists. Part 2: Structure-activity relationship studies and optimization of proline-based compounds. ResearchGate. [Link]

  • Wang, Y., et al. (2023). Discovery of Potent and Selective CB2 Agonists Utilizing a Function-Based Computational Screening Protocol. PubMed Central. [Link]

  • Atwood, B. K., et al. (2012). Functional Selectivity of CB2 Cannabinoid Receptor Ligands at a Canonical and Noncanonical Pathway. Journal of Pharmacology and Experimental Therapeutics, 341(2), 504-513. [Link]

  • Kim, B., et al. (2021). Characterization of Subtype Selective Cannabinoid CB2 Receptor Agonists as Potential Anti-Inflammatory Agents. Molecules, 26(8), 2296. [Link]

  • Ruiu, S., et al. (2014). CB2-Selective Cannabinoid Receptor Ligands: Synthesis, Pharmacological Evaluation, and Molecular Modeling Investigation of 1,8-Naphthyridin-2(1H)-one-3-carboxamides. Journal of Medicinal Chemistry, 57(20), 8413-8426. [Link]

  • Nettekoven, M., et al. (2009). Novel Pyridine Derivatives as Potent and Selective CB2 Cannabinoid Receptor Agonists. Bioorganic & Medicinal Chemistry Letters, 19(20), 5931-5935. [Link]

  • Gado, F., et al. (2022). Synthesis and In Vitro Characterization of Selective Cannabinoid CB2 Receptor Agonists: Biological Evaluation against Neuroblastoma. Pharmaceuticals, 15(5), 587. [Link]

  • Carbone, A., et al. (2023). N-adamantyl-anthranil amide derivatives: New selective ligands for the cannabinoid receptor subtype 2 (CB2R). European Journal of Medicinal Chemistry, 248, 115077. [Link]

  • Giblin, G. M. P., et al. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. Journal of Medicinal Chemistry, 50(11), 2597-2600. [Link]

  • Manera, C., et al. (2008). Imine derivatives as new potent and selective CB2 cannabinoid receptor agonists with an analgesic action. Bioorganic & Medicinal Chemistry Letters, 18(3), 1149-1152. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. [Link]

  • Kadyrov, A. A., et al. (2018). Synthesis and Some Transformations of N,2,2-Trimethyltetrahydro-2H-pyran-4-amine. Russian Journal of General Chemistry, 88(8), 1735-1740. [Link]

  • Giblin, G. M. P., et al. (2020). Discovery of 2-[(2,4-Dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a Selective CB2 Receptor Agonist for the Treatment of Inflammatory Pain. Figshare. [Link]

  • Patel, B. K., et al. (2019). Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.

Sources

Troubleshooting & Optimization

"N-Cyclopentyltetrahydro-2H-pyran-4-amine" purification techniques from reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-Cyclopentyltetrahydro-2H-pyran-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this and structurally similar cyclic amines from reaction mixtures. Our goal is to equip you with the expertise and practical insights to overcome common purification challenges.

Introduction

This compound is a secondary amine that, like many of its class, presents unique purification challenges. Its basic nature can lead to strong interactions with standard purification media, and its physical properties may complicate separation from structurally similar impurities. This guide provides a systematic approach to troubleshooting common issues encountered during its purification.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound, offering explanations and actionable solutions.

Problem 1: My amine is streaking or showing poor peak shape during silica gel column chromatography.

Cause: The basic amine group of your target compound is interacting strongly with the acidic silanol groups on the surface of the silica gel.[1][2] This acid-base interaction leads to irreversible adsorption, slow elution, and significant tailing or streaking of the compound.

Solutions:

  • Mobile Phase Modification:

    • Add a Competing Amine: Incorporate a small amount (typically 0.1-2%) of a volatile tertiary amine, such as triethylamine (TEA), or a solution of ammonia in methanol into your mobile phase.[1] These competing bases will neutralize the acidic sites on the silica, minimizing the interaction with your target amine and improving peak shape.

    • Protocol:

      • Start by adding 0.5% TEA to your chosen eluent (e.g., hexane/ethyl acetate or dichloromethane/methanol).

      • Run a thin-layer chromatography (TLC) analysis to observe the improvement in the spot shape.

      • Adjust the concentration of TEA as needed to achieve a sharp, well-defined spot.

      • Apply this optimized mobile phase to your column chromatography.

  • Alternative Stationary Phases:

    • Amine-Functionalized Silica: Utilize columns packed with amine-functionalized silica. This stationary phase has a less acidic surface, which reduces the strong interactions with basic compounds.[1]

    • Basic Alumina: Basic or neutral alumina can be an effective alternative to silica gel for the purification of basic amines.[2]

    • Reversed-Phase Chromatography: Consider using C18 reversed-phase chromatography with a high pH mobile phase (e.g., using ammonium hydroxide or a buffer system). At a pH two units above the pKa of the amine, it will be in its free-base form, increasing its hydrophobicity and retention on the non-polar stationary phase, which can lead to excellent separation.[2]

Problem 2: I am unable to separate my secondary amine from a tertiary amine impurity.

Cause: Secondary and tertiary amines can have very similar polarities, making their separation by standard chromatography challenging.

Solutions:

  • Acidic Elution in Chromatography:

    • In some cases, using a mobile phase with a small amount of a volatile acid (e.g., 0.5% acetic acid) can help differentiate between a secondary and a tertiary amine. The protonated forms may have different affinities for the stationary phase, enabling separation.[3]

  • Chemical Derivatization:

    • If chromatographic methods fail, consider a chemical approach. You can selectively react the secondary amine with a reagent to significantly alter its polarity, allowing for easy separation. The protecting group can then be removed. For example, reaction with an isocyanate to form a urea or with an acid chloride to form an amide will drastically change the polarity of the secondary amine.

Problem 3: My product is degrading on the silica gel column.

Cause: The acidic nature of silica gel can catalyze the degradation of sensitive amine compounds.[2]

Solutions:

  • Deactivate the Silica Gel: Before packing your column, you can slurry the silica gel in your mobile phase containing triethylamine to pre-neutralize the acidic sites.

  • Switch to a Less Acidic Stationary Phase: As mentioned in Problem 1, using alumina or a functionalized silica gel can prevent degradation.[1][2]

  • Minimize Contact Time: Run your chromatography as quickly as possible without sacrificing resolution to reduce the time your compound is in contact with the silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

While specific impurities depend on the synthetic route, common impurities in reductive amination reactions (a likely route for this compound) include the starting ketone (tetrahydro-2H-pyran-4-one), the unreacted primary amine (cyclopentylamine), and any over-alkylated tertiary amine products.

Q2: Can I use distillation to purify this compound?

Yes, if your compound is thermally stable and has a significantly different boiling point from the impurities, vacuum distillation can be a very effective purification method. It is particularly useful for removing non-volatile impurities. You will need to determine the boiling point of your compound under reduced pressure.

Q3: How can I effectively remove non-basic impurities from my crude product?

Acid-base extraction is a highly effective technique for this purpose.

Experimental Protocol: Acid-Base Extraction

  • Dissolve your crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer, while non-basic impurities will remain in the organic layer.

  • Separate the aqueous layer containing your protonated amine.

  • Wash the aqueous layer with fresh organic solvent to remove any remaining non-basic impurities.

  • Make the aqueous layer basic by adding a base like sodium hydroxide (NaOH) until the pH is >12. This will deprotonate your amine, causing it to precipitate or form an oil.

  • Extract your free-base amine back into an organic solvent (e.g., DCM or ethyl acetate).

  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain your purified amine.

Q4: My reaction mixture is foaming during workup or purification. What can I do?

Foaming in amine solutions can be caused by the presence of surfactants, fine solid particles, or high viscosity.[4][5][6]

  • Allow for Settling Time: Give the mixture time to settle in the separatory funnel.

  • Mechanical Means: Gently swirl or stir the mixture to break up the foam.

  • Anti-foaming Agents: In larger-scale operations, a small amount of a suitable anti-foaming agent can be added.

  • Filtration: If suspended solids are the cause, filtering the crude mixture before extraction can help.

Visualization of Purification Workflow

Below is a decision-making workflow for the purification of this compound.

Purification_Workflow cluster_extraction Initial Cleanup cluster_distillation Bulk Purification cluster_chromatography High-Purity Polishing start Crude Reaction Mixture extraction Acid-Base Extraction start->extraction distillation Vacuum Distillation extraction->distillation Product is Thermally Stable chromatography Column Chromatography extraction->chromatography Product is Thermally Labile or Impurities have Similar Boiling Points non_basic Non-Basic Impurities Removed extraction->non_basic final_product Pure Product distillation->final_product volatile Volatile Impurities Removed distillation->volatile chromatography->final_product polar Polar Impurities Removed chromatography->polar

Caption: Decision workflow for purification.

Quantitative Data Summary

Purification TechniqueTypical Purity AchievedThroughputKey Considerations
Acid-Base Extraction >90% (removes non-basic impurities)HighEffective for initial cleanup.
Vacuum Distillation >98%HighRequires thermal stability of the compound.
Silica Gel Chromatography >99%Low to MediumProne to issues with basic compounds; requires method development.[1][2]
Amine-Functionalized Chromatography >99%Low to MediumExcellent for basic amines, but more expensive.[1]
Reversed-Phase Chromatography >99%Low to MediumRequires high pH mobile phase; good for polar amines.[2]

References

  • Sulfur Recovery Engineering Inc. Amine Troubleshooting. Available from: [Link]

  • Scribd. Amine Treating - Troubleshooting Guide. Available from: [Link]

  • Lyddon, L. (2008). Troubleshooting Amine Unit Simulations. Available from: [Link]

  • Scribd. Troubleshooting of Amine Regn. Available from: [Link]

  • Gas Processing & LNG. (2020). Startup troubleshooting of amine units in LNG export facilities. Available from: [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? Available from: [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Available from: [Link]

  • Chromatography Forum. (2006). Separation of Secondary Amine and Tertiary amine. Available from: [Link]

Sources

Technical Support Center: Strategies for Solubilizing N-Cyclopentyltetrahydro-2H-pyran-4-amine in Aqueous Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Cyclopentyltetrahydro-2H-pyran-4-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous media. We will explore the physicochemical rationale behind these challenges and provide a series of systematic, field-proven troubleshooting strategies to achieve stable and effective solutions for your experiments.

Understanding the Challenge: Physicochemical Profile

This compound is a secondary amine characterized by two key structural features that dictate its solubility: a polar tetrahydropyran ring containing a basic amine group, and a non-polar, hydrophobic N-cyclopentyl substituent. While the amine group offers a handle for pH-dependent solubility, the bulky cyclopentyl group significantly increases the molecule's lipophilicity, leading to poor intrinsic solubility in neutral aqueous solutions.[1]

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated ValueImplication for Aqueous Solubility
Molecular Formula C₁₀H₁₉NO-
Molecular Weight 169.27 g/mol Moderate molecular size.
Calculated LogP ~1.5 - 2.5Indicates low water solubility and a preference for lipid environments.
pKa (Conjugate Acid) ~9.5 - 11.0The secondary amine is basic and will be protonated at acidic pH.[2]
Key Features Secondary Amine, Cyclic Ether, Cyclopentyl GroupA basic center for pH modification, but a large hydrophobic moiety.

Note: LogP and pKa values are estimated based on structural analogues and established chemical principles, as specific experimental data for this molecule is not publicly available.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to address common issues encountered during formulation.

Q1: My compound is insoluble when I add it directly to my neutral buffer (e.g., PBS pH 7.4). What is the most direct first step?

Answer: This is the expected behavior due to the compound's hydrophobic nature. The most fundamental and effective first step is to leverage the basicity of the secondary amine through pH adjustment .[3][4]

The Causality: The lone pair of electrons on the amine's nitrogen atom acts as a proton acceptor.[1][5] By lowering the pH of the aqueous medium with a suitable acid, you protonate the amine, forming a positively charged ammonium salt. This ionic species is significantly more polar than the neutral free base, leading to a dramatic increase in aqueous solubility.[3] Most simple alkyl amines are effectively solubilized in solutions with a pH below their conjugate acid's pKa.[2]

Experimental Protocol 1: pH-Based Solubility Screening
  • Preparation: Prepare a series of aqueous buffers (e.g., citrate, phosphate) with pH values ranging from 2.0 to 7.0.

  • Dispersion: Weigh a small, precise amount of this compound into separate vials.

  • Titration: To each vial, add a small volume of a dilute acid (e.g., 0.1 M HCl) dropwise while stirring or vortexing until the compound fully dissolves. This creates a concentrated acidic stock.

  • Dilution & Observation: Dilute this acidic stock into your series of prepared buffers to your target final concentration.

  • Equilibration & Analysis: Allow the solutions to equilibrate for at least one hour. Visually inspect for any precipitation. For quantitative analysis, filter the solutions through a 0.22 µm filter and measure the concentration of the supernatant using a suitable analytical method (e.g., HPLC-UV). The highest concentration without precipitation indicates the optimal pH for solubilization.

Diagram 1: Workflow for Initial Solubility Assessment

G start Start: Weigh Compound add_neutral Add Neutral Aqueous Buffer (e.g., PBS pH 7.4) start->add_neutral observe Observe for Dissolution add_neutral->observe insoluble Insoluble (Expected) observe->insoluble No soluble Soluble observe->soluble Yes ph_adjust Strategy 1: pH Adjustment (Protocol 1) insoluble->ph_adjust

Caption: Initial troubleshooting workflow for solubilization.

Q2: The compound dissolves at low pH, but it crashes out when I add it to my neutral pH cell culture media or assay buffer. How can I maintain solubility at or near physiological pH?

Answer: This is a classic "pH shift" precipitation problem.[4] When the acidic drug solution is diluted into a higher pH medium, the amine is deprotonated back to its less soluble free base form. To overcome this, you need to employ formulation strategies that keep the molecule soluble even in its neutral state. The two primary methods are the use of co-solvents and cyclodextrins .

The Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[6] This "less polar" environment is more hospitable to hydrophobic molecules, effectively increasing their solubility. This method is straightforward and widely used for preparing concentrated stock solutions.

Table 2: Common Biocompatible Co-solvents

Co-solventTypical Starting Concentration (v/v) for StockNotes
DMSO 10-100%Excellent solubilizing power. Ensure final assay concentration is low (<0.5%) to avoid cell toxicity.
Ethanol (EtOH) 10-50%Good solubilizer, but can be volatile and may affect protein structure at high concentrations.
Polyethylene Glycol 400 (PEG 400) 20-60%A less toxic polymer, often used in in vivo formulations. Can be viscous.[7]
Propylene Glycol (PG) 20-50%Common in pharmaceutical formulations. Less volatile than ethanol.
Experimental Protocol 2: Co-solvent Stock Preparation
  • Selection: Choose a co-solvent compatible with your downstream experiment (DMSO is a common starting point).

  • Preparation: Prepare a stock solution by dissolving this compound in 100% of the chosen co-solvent to a high concentration (e.g., 10-50 mM). Gentle warming or sonication may assist dissolution.

  • Dilution: Serially dilute this concentrated stock solution into your final aqueous buffer. It is critical to add the stock solution to the buffer (not the other way around) with vigorous vortexing to ensure rapid dispersion and prevent localized precipitation.

  • Final Concentration: Always calculate the final percentage of the co-solvent in your experiment and include a vehicle control (buffer + same percentage of co-solvent) to account for any effects of the solvent itself.

The Causality: Cyclodextrins are cyclic oligosaccharides with a unique donut-shaped structure. Their exterior is hydrophilic, making them water-soluble, while their interior cavity is hydrophobic.[8] They can encapsulate poorly soluble "guest" molecules—like this compound—within this cavity, forming a water-soluble "inclusion complex."[9][10] This effectively shields the hydrophobic part of the drug from the aqueous environment, enhancing its solubility and stability.[8][11]

Experimental Protocol 3: Preparation of a Cyclodextrin Inclusion Complex
  • Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with low toxicity.

  • Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10-20% w/v).

  • Complexation: Add the powdered this compound directly to the cyclodextrin solution.

  • Equilibration: Stir or shake the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. Sonication can sometimes expedite this process.

  • Clarification: After equilibration, centrifuge the solution at high speed (e.g., >10,000 x g) and filter the supernatant through a 0.22 µm syringe filter to remove any undissolved compound.

  • Quantification: Determine the concentration of the solubilized compound in the filtrate via an appropriate analytical method (e.g., HPLC-UV).

Diagram 2: Mechanism of Cyclodextrin Inclusion

G cluster_0 Insoluble Compound in Water cluster_1 Soluble Inclusion Complex Cpd1 plus + Water1 H₂O Water2 H₂O Water3 H₂O CD Hydrophobic Cavity Hydrophilic Exterior Cpd2 arrow Water4 H₂O Water5 H₂O Water6 H₂O

Caption: Encapsulation of the hydrophobic moiety by a cyclodextrin host.

Q3: I require a very high concentration for my formulation, and co-solvents or cyclodextrins are not sufficient or are incompatible with my experiment. What are my other options?

Answer: For achieving higher concentrations, you can explore the use of surfactants .

The Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble in water to form micelles.[12][13] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic core can effectively solubilize poorly soluble drug molecules, creating a thermodynamically stable microemulsion or micellar solution.[14][15]

Table 3: Common Surfactants for Pharmaceutical Formulations

SurfactantTypeTypical Starting Concentration (w/v)Notes
Polysorbate 80 (Tween® 80) Non-ionic0.1 - 2.0%Widely used, low toxicity, common in parenteral formulations.[13]
Polysorbate 20 (Tween® 20) Non-ionic0.1 - 2.0%Similar to Polysorbate 80, often used in biological assays.
Cremophor® EL Non-ionic0.5 - 5.0%Excellent solubilizer but associated with some toxicities.
Sodium Dodecyl Sulfate (SDS) Anionic0.1 - 1.0%Strong solubilizer but often denatures proteins and is harsh on cells. Not recommended for most biological assays.

For biological applications, non-ionic surfactants are generally preferred due to their lower potential for toxicity and interference.[13][15]

Summary & Decision Guide

Choosing the right strategy depends entirely on the requirements of your experiment.

Diagram 3: Decision-Making Flowchart for Solubilization Strategy

G start Goal: Solubilize Compound in Aqueous Media q1 Is an acidic pH (~2-5) acceptable for the experiment? start->q1 ans1_yes Use pH Adjustment (Protocol 1) q1->ans1_yes Yes q2 Is a small amount of organic co-solvent (e.g., <1% DMSO) tolerated? q1->q2 No (Need pH ~7) ans2_yes Use Co-Solvent Stock (Protocol 2) q2->ans2_yes Yes q3 Is the experiment sensitive to organic solvents but can tolerate cyclodextrins? q2->q3 No ans3_yes Use Cyclodextrin Complexation (Protocol 3) q3->ans3_yes Yes ans3_no Consider Advanced Options: Surfactants (e.g., Polysorbate 80) or other formulation technologies. q3->ans3_no No

Caption: A guide to selecting the appropriate solubilization method.

By systematically applying these principles and protocols, researchers can overcome the inherent solubility challenges of this compound and develop robust, reliable aqueous formulations for a wide range of scientific applications.

References

  • Vertex AI Search. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Retrieved January 19, 2026.
  • International Journal of Pharmaceutical Sciences. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. Retrieved January 19, 2026.
  • Chaudhary, V. B., & Patel, J. K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 4(1), 68-76.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved January 19, 2026.
  • National Institutes of Health. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Retrieved January 19, 2026.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Retrieved January 19, 2026.
  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Annals of an International Medical and Dental Research, 9(4).
  • National Institutes of Health. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Retrieved January 19, 2026.
  • National Institutes of Health. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved January 19, 2026.
  • Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
  • Thakkar, H., et al. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved January 19, 2026.
  • Open Oregon Educational Resources. (n.d.). 5.3 Amine Protonation – Introductory Organic Chemistry. Retrieved January 19, 2026.
  • International Journal of Pharmaceutical Sciences Review and Research. (2010). SOLUBILITY ENHANCEMENT TECHNIQUES. International Journal of Pharmaceutical Sciences Review and Research, 5(1).
  • Classic Chemistry. (n.d.). Solubility and pH of amines. Retrieved January 19, 2026.
  • ResearchGate. (2025, January 10). Solubility Enhancement Techniques with Special Emphasis On Hydrotrophy.
  • Journal of Emerging Technologies and Innovative Research. (2021). SOLUBILITY ENHANCEMENT TECHNIQUES. JETIR, 8(2).
  • MDPI. (n.d.). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. Retrieved January 19, 2026.
  • ResearchGate. (n.d.). Influence of substitution of water by organic solvents in amine solutions on absorption of CO2. Retrieved January 19, 2026.
  • Study.com. (n.d.). When added to water, soluble amines will.... Retrieved January 19, 2026.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved January 19, 2026.
  • SINTEF. (n.d.). Influence of substitution of water by organic solvents in amine solutions on absorption of CO2. Retrieved January 19, 2026.
  • ACS Publications. (n.d.). Impact of Solvent on the Thermal Stability of Amines. Retrieved January 19, 2026.
  • ChemGulf. (2025, September 23). How do amines and amides affect the pH of a solution?
  • Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines. Retrieved January 19, 2026.

Sources

Technical Support Center: Optimizing Coupling Reactions for N-Cyclopentyltetrahydro-2H-pyran-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Welcome to the comprehensive technical support guide for optimizing coupling reactions with N-Cyclopentyltetrahydro-2H-pyran-4-amine. This resource is designed to provide practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in your synthetic endeavors. As a sterically hindered secondary amine, this compound can present unique challenges in achieving high-yield and clean coupling reactions. This guide will equip you with the knowledge to navigate these challenges effectively, drawing upon established principles of organic synthesis and field-proven insights.

Physicochemical Properties and Reactivity Considerations

This compound is a secondary amine with notable steric bulk arising from the fusion of a cyclopentyl group and a tetrahydropyran ring to the nitrogen atom. This steric hindrance can significantly impact its nucleophilicity and the accessibility of the nitrogen lone pair for bond formation.

Predicted Physicochemical Properties:

PropertyPredicted ValueImplication for Reactivity
pKa ~9.6Sufficiently basic for many coupling reactions, but protonation by acidic coupling partners can occur.
Steric Hindrance HighMay require more forceful reaction conditions, specialized reagents, and longer reaction times.[1]
Solubility Likely soluble in a range of organic solvents.Solvent choice will be crucial for substrate and reagent solubility.
Polarity PolarThe final product's polarity will influence the choice of purification method.

Section 1: Amide Coupling Reactions

Amide bond formation is a cornerstone of organic synthesis. However, coupling a sterically hindered secondary amine like this compound with a carboxylic acid can be challenging.[2][3]

Troubleshooting Guide: Amide Coupling

Question 1: My amide coupling reaction is showing low or no conversion. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in amide coupling reactions with sterically hindered amines is a common issue.[3] The primary culprits are often insufficient activation of the carboxylic acid, steric hindrance impeding the nucleophilic attack, or deactivation of the amine.

Troubleshooting Workflow:

G start Low Yield in Amide Coupling reagent Inefficient Coupling Reagent? start->reagent conditions Suboptimal Reaction Conditions? reagent->conditions No switch_reagent Switch to a more potent coupling reagent (e.g., HATU, HCTU, or COMU). [2] reagent->switch_reagent Yes amine_issue Amine Deactivation? conditions->amine_issue No adjust_conditions Increase temperature (e.g., 50-80 °C) and/or reaction time (e.g., 12-24 h). conditions->adjust_conditions Yes success Improved Yield amine_issue->success No base_choice Ensure adequate non-nucleophilic base (e.g., DIPEA, 2-3 eq.) is present to prevent amine protonation. amine_issue->base_choice Yes switch_reagent->success adjust_conditions->success base_choice->success

Caption: Troubleshooting workflow for low amide coupling yield.

Detailed Solutions:

  • Optimize Your Coupling Reagent: For sterically demanding couplings, standard carbodiimides like DCC or EDC may be insufficient.[2] Upgrade to a more potent uronium or phosphonium salt-based reagent.

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often the go-to reagent for difficult couplings due to the formation of a highly reactive OAt-ester.[4]

    • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A cost-effective and highly efficient alternative to HATU.

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation coupling reagent with excellent performance, especially for hindered systems.

  • Adjust Reaction Conditions:

    • Temperature: Increasing the reaction temperature to 50-80 °C can provide the necessary energy to overcome the activation barrier. A patent for a similar fluoro-substituted tetrahydropyran amine derivative describes a successful coupling at 50 °C.[5]

    • Reaction Time: Sterically hindered couplings are inherently slower. Extend the reaction time to 12-24 hours and monitor by TLC or LC-MS.

    • Solvent: Ensure your substrates and reagents are fully dissolved. Aprotic polar solvents like DMF, NMP, or THF are generally good choices.

  • Base Selection and Stoichiometry: The amine can be protonated by the carboxylic acid, rendering it non-nucleophilic. Use a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) in at least 2-3 equivalents to neutralize any acid and maintain the amine in its free base form.

Question 2: I am observing significant side product formation. What are the common side reactions and how can I minimize them?

Answer:

Side product formation often arises from the decomposition of the activated carboxylic acid intermediate or side reactions of the coupling reagent.

  • N-acylurea formation: This is a common side product when using carbodiimides (DCC, EDC). The activated O-acylisourea intermediate can rearrange to a more stable but unreactive N-acylurea.

    • Solution: Add an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[6] These additives trap the O-acylisourea to form a more stable active ester, which is less prone to rearrangement and more reactive towards the amine.

  • Epimerization: If your carboxylic acid has a chiral center at the α-position, racemization can occur, especially with uronium/phosphonium reagents.

    • Solution: Use additives like HOBt or HOAt. Pre-activating the carboxylic acid with the coupling reagent and base for a short period (15 minutes) before adding the amine can sometimes minimize this.[7]

Question 3: What is the best order of addition for the reagents?

Answer:

For challenging couplings, pre-activation of the carboxylic acid is often beneficial.

  • Dissolve the carboxylic acid, coupling reagent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) in an anhydrous aprotic solvent (e.g., DMF or THF).

  • Stir this mixture at room temperature for 15-30 minutes to form the activated ester.

  • Add the this compound to the reaction mixture.

This approach ensures that the highly reactive activated species is readily available to react with the amine as soon as it is introduced.[7]

Section 2: Reductive Amination

Reductive amination is an excellent method for forming C-N bonds by reacting an amine with an aldehyde or ketone in the presence of a reducing agent. This is a powerful technique for synthesizing more complex amines.[6]

Troubleshooting Guide: Reductive Amination

Question 1: My reductive amination is incomplete, and I still have starting aldehyde/ketone and/or the imine intermediate remaining. How can I drive the reaction to completion?

Answer:

Incomplete reductive amination can be due to several factors, including inefficient imine formation, a weak reducing agent, or unfavorable reaction equilibrium.

Troubleshooting Workflow:

G start Incomplete Reductive Amination imine_formation Inefficient Imine Formation? start->imine_formation reduction Incomplete Reduction? imine_formation->reduction No add_catalyst Add a catalytic amount of acetic acid to promote imine formation. [39] imine_formation->add_catalyst Yes equilibrium Unfavorable Equilibrium? reduction->equilibrium No change_reductant Use a more selective reducing agent like Sodium Triacetoxyborohydride (STAB). [3, 39] reduction->change_reductant Yes success Complete Reaction equilibrium->success No remove_water Add a dehydrating agent like molecular sieves. equilibrium->remove_water Yes add_catalyst->success change_reductant->success remove_water->success

Caption: Troubleshooting workflow for incomplete reductive amination.

Detailed Solutions:

  • Promote Imine Formation: The formation of the iminium ion is often the rate-limiting step and is acid-catalyzed.

    • Acid Catalyst: Add a catalytic amount of acetic acid (0.1-0.5 equivalents) to the reaction mixture.[8] Be cautious not to add too much acid, as it can protonate the amine, rendering it non-nucleophilic.

    • Water Removal: The formation of an imine is a condensation reaction that produces water. Adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves can help drive the equilibrium towards the imine.

  • Choice of Reducing Agent:

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice for one-pot reductive aminations. It is mild enough not to reduce the starting aldehyde or ketone but is sufficiently reactive to reduce the iminium ion as it forms.[6][8]

    • Sodium Cyanoborohydride (NaBH₃CN): Another selective reducing agent, but it is toxic and should be handled with care.[6]

    • Sodium Borohydride (NaBH₄): This is a less selective reducing agent and can reduce the starting carbonyl compound.[9] If using NaBH₄, it is best to first form the imine and then add the reducing agent in a stepwise manner.[8]

  • Solvent Selection: Chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are commonly used and often give good results.[10] Anhydrous THF is also a suitable option.[9]

Question 2: I am observing the formation of a dialkylated or other over-alkylated amine as a side product. How can I prevent this?

Answer:

Over-alkylation is less common in reductive amination compared to direct alkylation with alkyl halides. However, it can still occur if the newly formed secondary amine reacts with another molecule of the aldehyde/ketone.

  • Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) relative to the carbonyl compound to favor the formation of the desired product.

  • Slow Addition: If feasible, slowly adding the reducing agent to the mixture of the amine and carbonyl can help to reduce the imine as it is formed, minimizing the concentration of the product amine available for a second reaction.

Section 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, particularly for coupling amines with aryl halides or triflates.[9][11] This method is well-suited for creating aryl-amine linkages with this compound.

Troubleshooting Guide: Buchwald-Hartwig Amination

Question 1: My Buchwald-Hartwig reaction is giving a low yield. What are the key parameters to optimize?

Answer:

The success of a Buchwald-Hartwig amination is highly dependent on the interplay of the palladium catalyst, the ligand, the base, and the solvent.

Troubleshooting Workflow:

G start Low Yield in Buchwald-Hartwig catalyst Suboptimal Catalyst/Ligand? start->catalyst base Incorrect Base? catalyst->base No change_ligand Screen bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos). catalyst->change_ligand Yes solvent_temp Poor Solvent or Temperature? base->solvent_temp No change_base Try a stronger, non-nucleophilic base (e.g., NaOt-Bu, LHMDS). base->change_base Yes success Improved Yield solvent_temp->success No adjust_solvent_temp Use an appropriate solvent (e.g., toluene, dioxane) and increase temperature. solvent_temp->adjust_solvent_temp Yes change_ligand->success change_base->success adjust_solvent_temp->success

Caption: Troubleshooting workflow for low Buchwald-Hartwig amination yield.

Detailed Solutions:

  • Ligand Selection: The choice of phosphine ligand is critical. For sterically hindered secondary amines, bulky, electron-rich ligands are generally required to promote the reductive elimination step and prevent catalyst decomposition.

    • Recommended Ligands: Consider ligands from the Buchwald or Hartwig families, such as XPhos, SPhos, RuPhos, or Josiphos-type ligands. These have demonstrated broad applicability for challenging couplings.

  • Base Selection: A strong, non-nucleophilic base is essential to deprotonate the amine and facilitate the catalytic cycle.

    • Common Bases: Sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are frequently used. For sensitive substrates, a weaker base like cesium carbonate (Cs₂CO₃) may be beneficial.[10]

  • Palladium Pre-catalyst: Using a well-defined palladium pre-catalyst (e.g., a G3 or G4 palladacycle) can lead to more reproducible results compared to generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.

  • Solvent and Temperature: Anhydrous, deoxygenated solvents are crucial.

    • Common Solvents: Toluene, dioxane, and THF are commonly employed.[12] Ensure the reaction is run under an inert atmosphere (argon or nitrogen).

    • Temperature: These reactions often require elevated temperatures (80-110 °C).

Question 2: I am observing hydrodehalogenation of my aryl halide starting material. How can I suppress this side reaction?

Answer:

Hydrodehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene. This can arise from β-hydride elimination from the palladium amide intermediate or from other undesired pathways.[11]

  • Ligand Choice: Bulky ligands that promote rapid reductive elimination can outcompete β-hydride elimination.

  • Base: Ensure the base is anhydrous. The presence of water can facilitate protonolysis of palladium intermediates.

  • Inert Atmosphere: Rigorously exclude oxygen, as it can lead to catalyst decomposition and side reactions.[10]

Section 4: Purification of this compound Derivatives

The basic nature and polarity of the coupled products can make purification challenging.

Question 1: My product is a polar, basic compound, and I am having difficulty with purification by standard silica gel chromatography.

Answer:

Standard silica gel is acidic and can lead to strong adsorption, peak tailing, and even decomposition of basic compounds.

Purification Strategies:

  • Treated Silica Gel:

    • Amine-Treated Silica: Prepare a slurry of silica gel in a solvent system containing 1-2% triethylamine or ammonia in methanol to neutralize the acidic sites before packing the column.

    • Pre-packed Amine-Functionalized Columns: Commercially available amine-functionalized silica columns can provide excellent separation for basic compounds.[11]

  • Alternative Stationary Phases:

    • Alumina (basic or neutral): Alumina can be a good alternative to silica for the purification of basic compounds.

    • Reversed-Phase Chromatography (C18): If the product has sufficient hydrophobic character, reversed-phase chromatography with a mobile phase containing a buffer (e.g., ammonium acetate or formic acid) can be effective.

  • Acid-Base Extraction: A carefully planned aqueous workup can remove many impurities.

    • Acid Wash: Washing the organic layer with a dilute aqueous acid (e.g., 1 M HCl) will protonate the basic product and pull it into the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent.

    • Removing Excess Reagents: Water-soluble reagents like EDC and HOBt can often be removed with aqueous washes.[13] DIPEA can be removed with an acidic wash.[14]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • To a dry flask under an inert atmosphere (Ar or N₂), add the carboxylic acid (1.0 eq.), HATU (1.1 eq.), and anhydrous DMF.

  • Add DIPEA (2.5 eq.) and stir the mixture at room temperature for 15 minutes for pre-activation.

  • Add a solution of this compound (1.2 eq.) in anhydrous DMF.

  • Heat the reaction to 50-60 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (using amine-treated silica or a suitable alternative).

Protocol 2: General Procedure for Reductive Amination using STAB
  • To a flask, add the aldehyde or ketone (1.0 eq.), this compound (1.1 eq.), and anhydrous 1,2-dichloroethane (DCE).

  • Add acetic acid (0.2 eq.) and stir at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 10 minutes.

  • Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Extract the product with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by an appropriate method.

References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • ResearchGate. (2021, July 27). Carboxylic acid-Amine coupling?. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Graphviz. (2024, September 28). DOT Language. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • ResearchGate. (2022, February 20). How to remove DIPEA from HBTU/HOBt peptide coupling reaction mixture, without water work up?. Retrieved from [Link]

  • The Journal of Physical Chemistry A. (2014, September 11). Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid. Retrieved from [Link]

  • Reddit. (2024, April 28). EDC-HOBt Amide coupling workup help. Retrieved from [Link]

  • ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Retrieved from [Link]

  • ResearchGate. (2010, August 25). Procedures to Improve Difficult Couplings. Retrieved from [Link]

  • Lab-ex Kft. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from [Link]

  • ChemistryViews. (2023, May 17). Formal Cross-Coupling of Amines and Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 20.1: Reactions of Carboxylic Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016059648A1 - Synthesis of chirally enriched 2,4-disubstituted tetrahydropyran-4-ol and its derivatives.
  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Retrieved from [Link]

  • PubMed. (n.d.). Michael-Stork addition of cyclopentyl enamine to allenyl ketones and esters. Retrieved from [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • National Institutes of Health. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • YouTube. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016, February 12). MedChem Tips and Tricks. Retrieved from [Link]

  • Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.
  • SpringerLink. (n.d.). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • Reddit. (2024, December 16). HATU coupling - what's the best order?. Retrieved from [Link]

  • Google Patents. (n.d.). CN107614496B - Method for preparing aminotetrahydropyran compound.
  • ACS Publications. (2026, January 14). Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling. Retrieved from [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. Retrieved from [Link]

  • ScienceDirect. (2020, January 10). Is there enough evidence to classify cycloalkyl amine substituents as structural alerts?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Graphviz. (2015, January 5). Drawing graphs with dot. Retrieved from [Link]

  • ACS Publications. (2014, July 17). Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. Retrieved from [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. Retrieved from [Link]

  • ResearchGate. (2015, November 5). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

  • ResearchGate. (2022, April 21). How to get a better yield from the HATU reaction experiment?. Retrieved from [Link]

  • YouTube. (2021, February 4). Preparation of amines by reductive amination of aldehydes and Ketones. Retrieved from [Link]

  • MDPI. (n.d.). Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. Retrieved from [Link]

Sources

"N-Cyclopentyltetrahydro-2H-pyran-4-amine" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-Cyclopentyltetrahydro-2H-pyran-4-amine. This document is designed for researchers, scientists, and drug development professionals, providing in-depth information on the stability and degradation pathways of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and drug development processes.

The tetrahydropyran (THP) ring is a common and generally stable motif in medicinal chemistry, valued for its favorable pharmacokinetic properties.[1][2] However, the exocyclic amine functionality introduces specific stability considerations that must be carefully managed. This guide synthesizes data from established chemical principles and forced degradation studies to provide practical, field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[3] It is advisable to protect it from light and moisture. For optimal integrity, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation.[4]

Q2: How stable is the tetrahydropyran ring itself?

A2: The saturated tetrahydropyran ring is generally considered chemically stable under a wide range of conditions, including reductive/oxidative conditions and acid/base hydrolysis.[1][5] Its stability is a key reason for its prevalence in drug discovery.[2] However, extreme acidic conditions coupled with heat can potentially lead to ring-opening hydrolysis, though this is not a common degradation pathway under typical experimental or storage conditions.

Q3: What are the most likely degradation pathways for this molecule?

A3: The primary point of instability is the secondary amine group. Amines are susceptible to oxidative degradation.[6][7] The most probable degradation pathways involve:

  • Oxidation: The lone pair of electrons on the nitrogen atom makes it susceptible to oxidation, which can form N-oxides or hydroxylamines.[7][8] This can be catalyzed by air (oxygen), trace metals, or oxidizing agents.

  • Nitrosamine Formation: In the presence of nitrosating agents (like nitrites under acidic conditions), secondary amines can form N-nitrosamines, which are a class of potent mutagens and a significant concern in pharmaceutical development.[9][10]

Q4: Is this compound sensitive to light or temperature?

A4: Yes, both light (photolysis) and elevated temperatures (thermolysis) are common stress factors that can accelerate degradation.[6][8] Photostability studies are an integral part of forced degradation testing to determine if the molecule requires protection from light during synthesis, formulation, and storage.[7] Thermal degradation can accelerate oxidation and other decomposition reactions.

Troubleshooting Guides & Experimental Protocols

This section addresses specific issues you may encounter during your experiments, providing diagnostic workflows and solutions.

Issue 1: Appearance of Unknown Impurities in Chromatographic Analysis (HPLC, LC-MS)
  • Symptom: You observe new, unexpected peaks in your chromatogram during the analysis of a sample that was previously pure. The main peak area for this compound may also be reduced.

  • Potential Cause: The compound is degrading under your experimental or storage conditions. The new peaks likely correspond to degradation products.

  • Diagnostic Workflow: A forced degradation (or stress testing) study is the definitive method to identify potential degradants and understand the molecule's intrinsic stability.[7][11][12] This involves intentionally exposing the compound to harsh conditions to accelerate decomposition.

A well-designed forced degradation study can provide critical insights into degradation pathways and helps in developing stability-indicating analytical methods.[6][8]

Objective: To generate likely degradation products of this compound under various stress conditions and to identify the primary degradation pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter, HPLC or UPLC-MS system, photostability chamber

Experimental Conditions Summary:

Stress ConditionReagent/ConditionTypical DurationObjective
Acid Hydrolysis 0.1 M HCl24-72 hours at 60°CTest for acid-lability (e.g., ring opening)
Base Hydrolysis 0.1 M NaOH24-72 hours at 60°CTest for base-lability
Oxidation 3% H₂O₂24 hours at room temp.Identify oxidative degradants (e.g., N-oxide)
Thermal Stress 70°C (Solid & Solution)48 hoursEvaluate intrinsic thermal stability
Photostability ICH Q1B conditionsExpose to UV/Vis lightAssess light sensitivity

Step-by-Step Methodology:

  • Sample Preparation: Prepare stock solutions of this compound (e.g., 1 mg/mL) in a suitable solvent like 50:50 methanol/water.

  • Stress Application:

    • Acid/Base: Mix equal volumes of the stock solution with 0.2 M HCl or 0.2 M NaOH to achieve a final acid/base concentration of 0.1 M. Place in a heated water bath.

    • Oxidation: Mix the stock solution with a solution of H₂O₂ to achieve the target concentration (e.g., 3%). Keep at room temperature, protected from light.[7]

    • Thermal: Place both a solid sample and a solution sample in an oven set to the target temperature.

    • Photolytic: Expose solid and solution samples in a photostability chamber according to ICH Q1B guidelines. Wrap a control sample in aluminum foil to serve as a dark control.

  • Time-Point Sampling: Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours).

  • Neutralization (for Acid/Base Samples): Before analysis, neutralize the acid-stressed samples with an equivalent amount of base, and the base-stressed samples with an equivalent amount of acid.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable stability-indicating method, typically UPLC-MS. This allows for the separation of degradants from the parent compound and provides mass information for structural elucidation.[9]

  • Data Interpretation: Compare the chromatograms of stressed samples to the control. Identify and quantify the degradation products. A mass balance analysis should be performed to ensure that the decrease in the parent compound is accounted for by the formation of degradants.[7]

G cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis & Interpretation prep Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid Expose to stress base Base Hydrolysis (0.1M NaOH, 60°C) prep->base Expose to stress oxid Oxidation (3% H₂O₂, RT) prep->oxid Expose to stress therm Thermal (70°C) prep->therm Expose to stress photo Photolytic (ICH Q1B) prep->photo Expose to stress analyze UPLC-MS Analysis (with unstressed control) acid->analyze Collect samples (neutralize acid/base) base->analyze Collect samples (neutralize acid/base) oxid->analyze Collect samples (neutralize acid/base) therm->analyze Collect samples (neutralize acid/base) photo->analyze Collect samples (neutralize acid/base) identify Identify Degradants (Mass Spectrometry) analyze->identify pathway Propose Degradation Pathways identify->pathway

Caption: Workflow for a forced degradation study.

  • Solutions & Preventative Measures:

    • Oxidative Degradation: If oxidation is the primary pathway, take measures to exclude oxygen. This includes sparging solvents with nitrogen or argon and storing the compound under an inert atmosphere. Avoid sources of free radicals and incompatible materials like strong oxidizing agents.[4][13]

    • Photodegradation: If the compound is light-sensitive, use amber vials or wrap containers in aluminum foil for all experiments and storage.[14]

    • Thermal Degradation: Avoid exposing the compound to high temperatures during experiments. If heating is necessary, use the lowest effective temperature for the shortest possible duration.

Potential Degradation Pathways

Based on the chemical structure (a secondary amine on a THP scaffold), the following degradation pathways are most plausible under stress conditions.

Primary Degradation Pathways Diagram

DegradationPathways parent N-Cyclopentyltetrahydro- 2H-pyran-4-amine noxide N-oxide Derivative parent->noxide Oxidation [O] nitroso N-nitrosamine parent->nitroso Nitrosation (e.g., NaNO₂/H⁺) ring_open Ring-Opened Product (e.g., amino-diol) parent->ring_open Harsh Acid Hydrolysis (H₃O⁺, Δ)

Caption: Plausible degradation pathways for the title compound.

Explanation of Pathways:

  • Oxidation: This is often the most significant pathway for amines. The nitrogen atom is oxidized to form an N-oxide. This is particularly relevant during storage in the presence of air or when using oxidizing reagents.[7][8]

  • Nitrosation: While not a degradation pathway in the traditional sense of stability, it is a critical transformation that can occur if the compound comes into contact with nitrite sources (e.g., as impurities in excipients) under acidic conditions.[9]

  • Acid-Catalyzed Ring Opening: The ether linkage in the tetrahydropyran ring is stable but can be cleaved under forcing acidic conditions (strong acid and heat), leading to a ring-opened diol structure. This is generally considered a minor pathway under typical conditions.[1]

By understanding these potential liabilities, researchers can proactively design experiments, select appropriate storage conditions, and develop robust analytical methods to ensure the quality and integrity of their work with this compound.

References
  • Exploring Chemical Synthesis: The Role of Tetrahydropyran Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). International Journal of Institutional Pharmacy and Life Sciences.
  • FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. (2014, April 15).
  • SAFETY DATA SHEET - Tetrahydro-2H-pyran-4-carboxylic acid. (2025, December 21). Fisher Scientific.
  • Development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • SAFETY DATA SHEET - Tetrahydro-4H-pyran-4-one. (2025, November 6). Sigma-Aldrich.
  • Safety Data Sheet - 2H-PYRAN-4-AMINE HCL. (2024, December 19). CymitQuimica.
  • Amine Losses and Formation of Degradation Products in Post-Combustion CO2 Capture. (n.d.).
  • Forced Degradation Studies. (2016, December 14). MedCrave online.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs.
  • Tetrahydropyrans in Drug Discovery. (n.d.). PharmaBlock.
  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. (n.d.). PubMed Central.
  • SAFETY DATA SHEET - (1-TETRAHYDRO-2H-PYRAN-4-YLMETHANAMINE). (2014, September 2). Fisher Scientific.
  • Tetrahydropyran. (n.d.). Wikipedia.
  • Tetrahydro-2H-pyran-4-amine. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
  • Tetrahydropyridine Derivatives: A Comprehensive Guide to Their Role in Drug Discovery. (n.d.). Benchchem.
  • Decomposition of secondary nitrosamines in amine scrubbing. (2025, August 9).
  • Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. (n.d.). University of Kentucky UKnowledge.
  • Thermal Degradation Pathways of Aqueous Diamine CO 2 Capture Solvents. (2025, October 30).
  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption: development of analytical. (n.d.).
  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other M
  • Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. (n.d.). PMDA.
  • 4-Aminotetrahydropyran. (n.d.). Sigma-Aldrich.
  • Emissions and formation of degradation products in amine- based carbon capture plants. (n.d.). FORCE Technology.
  • Tetrahydro-2H-pyran-4-amine. (n.d.). BLD Pharm.
  • Thermal degradation of aqueous 2-aminoethylethanolamine in CO 2 capture. (n.d.). SciSpace.
  • 4-(Methylamino)tetrahydro-2H-pyran. (n.d.). PubChem.
  • N-Ethyltetrahydro-2H-pyran-4-amine. (n.d.). SynHet.
  • Degradation Pathways for Monoethanolamine in a CO 2 Capture Facility. (2025, August 5).

Sources

Technical Support Center: Scaling Up the Synthesis of N-Cyclopentyltetrahydro-2H-pyran-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Cyclopentyltetrahydro-2H-pyran-4-amine. This guide is designed for researchers, process chemists, and drug development professionals to provide in-depth, field-proven insights into navigating the challenges of scaling this valuable synthesis from the bench to production. We will move beyond simple procedural lists to explore the causality behind common issues, ensuring you can develop a robust, reliable, and scalable process.

The target molecule is a crucial building block in medicinal chemistry and agrochemical development, prized for its tetrahydropyran scaffold which can enhance solubility and metabolic stability in final compounds.[1][2] The most common and efficient synthetic route is the direct reductive amination of tetrahydro-4H-pyran-4-one with cyclopentylamine.[3] This guide focuses on the prevalent use of sodium triacetoxyborohydride (STAB) as the reducing agent, a choice favored for its mildness, selectivity, and improved safety profile over alternatives like sodium cyanoborohydride.[4][5]

Section 1: The Core Reaction and Mechanism

The synthesis proceeds via a one-pot, two-stage mechanism: the formation of an iminium ion intermediate followed by its in-situ reduction.[5] Understanding this pathway is critical for effective troubleshooting.

  • Iminium Ion Formation: Tetrahydro-4H-pyran-4-one reacts with cyclopentylamine to form a hemiaminal, which then dehydrates to form an imine. In the presence of a mild acid catalyst (often acetic acid), the imine is protonated to form the more electrophilic iminium ion.

  • Hydride Reduction: Sodium triacetoxyborohydride (STAB), a sterically hindered and mild hydride donor, selectively reduces the iminium ion over the less reactive starting ketone.[5] The electron-withdrawing effects of the three acetoxy groups temper the reactivity of the borohydride, preventing significant reduction of the ketone carbonyl.

Core Reaction Scheme

G ketone Tetrahydro-4H-pyran-4-one plus + mid_point amine Cyclopentylamine reagents 1) Acetic Acid (cat.) 2) NaBH(OAc)₃ (STAB) Solvent (e.g., DCE) reagents->mid_point product N-Cyclopentyltetrahydro- 2H-pyran-4-amine mid_point->product mean_node

Caption: Reductive amination of tetrahydro-4H-pyran-4-one.

Section 2: Troubleshooting Guide for Scale-Up

This section addresses the most common issues encountered during the scale-up of this reductive amination in a practical question-and-answer format.

Q1: My reaction has stalled, showing low or incomplete conversion of the starting ketone. What are the likely causes and how can I resolve this?

A1: This is a frequent issue, often stemming from inefficient formation of the crucial iminium ion intermediate or compromised reagent activity.

  • Causality: Ketones are inherently less reactive than aldehydes in forming imines. The equilibrium may not favor the imine/iminium species, leading to a stalled reaction. Furthermore, STAB is a hygroscopic solid, and its potency can be significantly reduced by moisture or improper storage.[5]

  • Troubleshooting Steps:

    • Verify Reagent Quality: Use a fresh, unopened bottle of STAB or test the potency of your current batch. A simple assay can be developed to determine the active borohydride content.[5] Ensure all starting materials and the solvent are anhydrous.

    • Introduce a Catalyst: If not already present, add a catalytic amount of acetic acid (typically 1 equivalent or less). Acetic acid protonates the imine to form the more electrophilic iminium ion, which is reduced much faster. Be cautious, as excess acid can lead to side reactions.

    • Increase Temperature: While many STAB reactions run at room temperature, gently heating the reaction to 40-50 °C can accelerate both iminium formation and reduction. Monitor for potential byproduct formation at higher temperatures.

    • Consider a Stepwise Approach: For particularly stubborn cases, pre-form the imine. Stir the ketone and amine in a solvent like methanol or ethanol for several hours (monitoring by GC/LC-MS for completion), then remove the water formed (e.g., with molecular sieves or azeotropic distillation if using toluene). Finally, add the STAB for the reduction step.[6]

Q2: I'm observing a significant amount of the alcohol byproduct, tetrahydro-2H-pyran-4-ol. Why is my "selective" reagent reducing the ketone?

A2: While STAB is highly selective for iminium ions over ketones, this selectivity is not absolute. Its appearance indicates a kinetic imbalance in the reaction.

  • Causality: If the rate of iminium ion formation is very slow, the concentration of the ketone remains high for an extended period. Over long reaction times (>24 hours), the slow, background reduction of the ketone by STAB can become a significant competing process.

  • Mitigation Strategies:

    • Accelerate Iminium Formation: The primary solution is to speed up the main reaction pathway. As detailed in Q1, adding catalytic acetic acid is the most effective method to ensure the iminium ion is formed and reduced quickly, outcompeting the slow ketone reduction.

    • Control Stoichiometry: Ensure you are not using a large excess of STAB (1.2-1.5 equivalents is typical). A massive excess of the hydride source can increase the rate of non-selective ketone reduction.

    • Reagent Addition Profile: On a large scale, consider adding the STAB portion-wise or as a controlled slow feed. This keeps the instantaneous concentration of the reducing agent lower, favoring the faster reaction with the iminium ion as it forms.

Q3: My final product is contaminated with a higher molecular weight impurity, likely the tertiary amine (bis-adduct). How can I prevent this over-alkylation?

A3: The formation of the tertiary amine, where the product secondary amine reacts with another molecule of the ketone, is a common byproduct issue in reductive aminations.[7][8]

  • Causality: The product, this compound, is itself a nucleophile (a secondary amine) and can compete with cyclopentylamine (the primary amine starting material) in reacting with the ketone.

  • Control Measures:

    • Stoichiometry is Key: The most effective control is to use a slight excess of the primary amine (cyclopentylamine), typically 1.1 to 1.2 equivalents relative to the ketone. This ensures that the ketone is more likely to encounter the starting amine rather than the product amine. Using the amine as the limiting reagent is a common cause of this issue.[7]

    • Inverse Addition: On scale-up, consider an "inverse addition" protocol. Add the ketone slowly to a solution of the amine and STAB. This maintains a high concentration of the primary amine relative to the ketone throughout the reaction, statistically disfavoring the formation of the tertiary amine.

    • pH Control: Maintaining a slightly acidic pH (around 5-6) can help. The secondary amine product is generally more basic than the primary amine starting material. At a controlled pH, a larger fraction of the product may exist in its protonated, non-nucleophilic ammonium form, reducing its ability to react further.

Q4: The aqueous workup is problematic. I'm getting emulsions, and removing the boron byproducts is difficult. What is a robust workup procedure for scale-up?

A4: Workup is a critical, often overlooked, aspect of scaling up. Boron-based reagents can lead to challenging post-reaction processing.

  • Causality: The quenching of excess STAB and the subsequent hydrolysis of borate esters can produce boric acid and other boron salts, which can act as emulsifying agents or precipitate as sticky solids.

  • Optimized Workup Protocol:

    • Controlled Quench: Cool the reaction mixture (e.g., to 0-10 °C). Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH) to quench excess reagent and neutralize the acetic acid. This step is often exothermic and may evolve gas (H₂); proceed with caution.

    • Stir-Out Period: After the initial quench, allow the biphasic mixture to stir vigorously for 1-2 hours. This "stir-out" or "aging" period is crucial for hydrolyzing the boron byproducts into more water-soluble forms.

    • Phase Split: Separate the organic layer. Extract the aqueous layer one or two more times with a suitable solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product.

    • Optional Brine Wash: Combine the organic layers and wash with brine (saturated NaCl solution). This helps to break emulsions and remove residual water.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product. Subsequent purification is typically achieved by distillation or column chromatography.

Section 3: Scale-Up Process Flow & Decision Making

Scaling up requires a shift in mindset from simple reaction completion to process control and safety. The following flowchart provides a logical decision-making process for troubleshooting a scaled-up batch.

Caption: Decision tree for troubleshooting scale-up synthesis.

Key Safety & Handling Considerations:
  • Thermal Management: Reductive aminations can be exothermic. Monitor the internal temperature during reagent addition and quenching. Plan for adequate cooling capacity.

  • Gas Evolution: The reaction can generate hydrogen gas, especially during the quench. Ensure the reactor is properly vented and operate in a well-ventilated area, away from ignition sources.

  • Reagent Handling: STAB is moisture-sensitive. Handle it under an inert atmosphere (e.g., nitrogen or argon) and store it in a desiccator.

Section 4: Frequently Asked Questions (FAQs)

FAQ 1: What are the best analytical methods to monitor reaction progress? Reaction progress should be monitored by methods that can clearly distinguish between the starting ketone, the amine, and the final product. Gas Chromatography (GC) with a flame ionization detector (FID) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal. Thin Layer Chromatography (TLC) can also be used but may not effectively resolve the starting amine from the product amine without a specific staining method (e.g., ninhydrin).

FAQ 2: Can I use a different reducing agent like Sodium Borohydride (NaBH₄)? While NaBH₄ is a powerful reducing agent, it is generally not suitable for one-pot reductive aminations of ketones. It is not selective and will rapidly reduce the starting ketone to the alcohol byproduct, leading to low yields of the desired amine. A stepwise procedure (pre-forming the imine, then reducing) is necessary if using NaBH₄.[6]

FAQ 3: Which solvents are recommended for this reaction on a large scale? Aprotic solvents are necessary as STAB reacts with protic solvents like methanol.[5]

  • 1,2-Dichloroethane (DCE): A very common and effective solvent for this reaction.[6]

  • Dichloromethane (DCM): Also effective, but its low boiling point (40 °C) can be a limitation for reactions requiring heating.

  • Tetrahydrofuran (THF): A good alternative.

  • Acetonitrile (MeCN): Can also be used, though sometimes imine formation is slower.

For scale-up, factors like boiling point, cost, and environmental/safety profile should be considered when selecting a solvent.

Appendix A: Optimized Reaction Parameter Summary

The following table summarizes recommended parameters for a robust and scalable synthesis.

ParameterRecommended ValueRationale & Citation
Stoichiometry
Tetrahydro-4H-pyran-4-one1.0 equivLimiting reagent.
Cyclopentylamine1.1 - 1.2 equivMinimizes over-alkylation by ensuring an excess of the primary amine.[7]
NaBH(OAc)₃ (STAB)1.2 - 1.5 equivProvides a sufficient excess for complete reduction without being wasteful.
Acetic Acid0.1 - 1.0 equivCatalyzes iminium ion formation, accelerating the reaction.
Conditions
Solvent1,2-Dichloroethane (DCE)Aprotic, effective solvent with a suitable boiling point.[6]
Temperature20 - 45 °CBalances reaction rate with minimizing potential side reactions.
Reaction Time4 - 24 hoursMonitor by IPC (GC or LC-MS) for completion.

References

  • Vertex AI Search. (2021).
  • ScienceDirect. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes.
  • BenchChem. (2025). Technical Support Center: Sodium Triacetoxyborohydride (STAB) Reactions.
  • Sigma-Aldrich. (n.d.). Sodium Triacetoxyborohydride.
  • ACS Publications. (2025). Elucidating the Critical Attributes of Sodium Triacetoxyborohydride to Tune Glycoconjugation via Reductive Amination.
  • University of Manchester Research Explorer. (2019).
  • ChemicalBook. (2024).
  • Reddit. (2024). Reductive amination difficulties - poor conversion : r/Chempros.
  • ResearchGate. (2012). What are the difficulties associated with reductive amination?
  • Organic Chemistry Portal. (n.d.).
  • Macmillan Group. (2005).
  • Google Patents. (2019).
  • ResearchGate. (2025). Synthesis and Some Transformations of N,2,2-Trimethyltetrahydro-2H-pyran-4-amine.
  • Chem-Impex. (n.d.). N-Propyl-tetrahydro-2H-pyran-4-amine.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis.
  • ResearchGate. (2025).
  • PubMed. (2024). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane-ammonia.
  • ResearchGate. (2019). Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview).
  • Journal of the Chemical Society C. (n.d.).
  • Tokyo Chemical Industry. (n.d.). Tetrahydro-2H-pyran-4-amine | 38041-19-9.
  • AiFChem. (n.d.). 38041-19-9 | Tetrahydro-2H-pyran-4-amine.
  • Fisher Scientific. (n.d.). N-Cyclopropyltetrahydro-2H-Pyran-4-Amine, 95% Purity, C8H15NO, 5 grams.
  • DergiPark. (n.d.). One-Pot Synthesis of 2-Amino-4H-Pyrans and 2-Amino-Tetrahydro-4H-Chromenes Using L-Proline.
  • ChemicalBook. (2025). 4-Aminotetrahydropyran | 38041-19-9.
  • BLD Pharm. (n.d.). 33024-60-1|Tetrahydro-2H-pyran-4-amine hydrochloride.
  • Sigma-Aldrich. (n.d.). 4-Aminotetrahydropyran 0.97 Tetrahydro-2H-pyran-4-amine.
  • ChemScene. (n.d.). 1155103-24-4 | N-(Cyclopropylmethyl)tetrahydro-2H-pyran-4-amine.

Sources

Technical Support Center: Catalyst Selection for N-Cyclopentyltetrahydro-2H-pyran-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-Cyclopentyltetrahydro-2H-pyran-4-amine. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and reaction optimization. Here, we address common challenges through troubleshooting guides and frequently asked questions, ensuring your experiments are both efficient and successful.

Introduction: The Synthesis Pathway

This compound is typically synthesized via a one-pot reaction known as reductive amination . This widely used method involves the reaction of a carbonyl compound, in this case, tetrahydro-4H-pyran-4-one , with an amine, cyclopentylamine , in the presence of a reducing agent.[1] The process is valued for its efficiency and is a cornerstone of amine synthesis in modern chemistry.[2]

The reaction proceeds in two main steps:

  • Imine Formation: The amine nucleophilically attacks the carbonyl carbon of the ketone, forming a hemiaminal intermediate. This intermediate then loses a water molecule to form an imine (or a Schiff base). This step is reversible and often requires weakly acidic conditions to facilitate water elimination.[1][3]

  • Reduction: The C=N double bond of the imine is then reduced to a single bond, yielding the final secondary amine product. This reduction is the critical step where the choice of catalyst or reducing agent plays a pivotal role.

Visualizing the Reaction Workflow

The following diagram illustrates the general one-pot reductive amination process.

G cluster_reactants Reactants cluster_process One-Pot Reaction Vessel Ketone Tetrahydro-4H-pyran-4-one Mix Mix in Solvent (+/- Acid Catalyst) Ketone->Mix Amine Cyclopentylamine Amine->Mix Imine Imine Intermediate (in situ formation) Mix->Imine Equilibrium Reduction Add Reducing Agent or Hydrogenate Imine->Reduction Reduction Step Product N-Cyclopentyltetrahydro- 2H-pyran-4-amine Reduction->Product

Caption: General workflow for one-pot reductive amination.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding catalyst and reagent selection for the synthesis of this compound.

Q1: What are the main classes of reducing agents for this reaction?

There are two primary approaches: using hydride-based reducing agents or employing catalytic hydrogenation.

  • Hydride-Based Agents: These are chemical reductants that directly donate a hydride (H⁻) to the imine. Common examples include sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH₃CN), and sodium borohydride (NaBH₄).[1][4] They are widely used in lab-scale synthesis due to their convenience and mild reaction conditions.

  • Catalytic Hydrogenation: This method uses molecular hydrogen (H₂) as the reductant in the presence of a metal catalyst.[5] Common catalysts include palladium, platinum, or nickel, often supported on carbon (e.g., Pd/C).[1] This approach is highly atom-economical, producing only water as a byproduct, making it ideal for larger-scale industrial applications.[5]

Q2: Which hydride reducing agent is best for my reaction: STAB, NaBH₃CN, or NaBH₄?

The choice depends on balancing reactivity, selectivity, and safety.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the preferred reagent. It is a mild and selective reducing agent that readily reduces imines but is slow to react with ketones.[6] This selectivity prevents the common side reaction of reducing the starting tetrahydro-4H-pyran-4-one to its corresponding alcohol. It also tolerates a wide range of functional groups and works well in solvents like dichloroethane (DCE) or tetrahydrofuran (THF).[6]

  • Sodium Cyanoborohydride (NaBH₃CN): Like STAB, this reagent is selective for imines over ketones, especially under mildly acidic conditions (pH 4-5), which are ideal for imine formation.[4] However, a significant drawback is its high toxicity and the potential to release hydrogen cyanide (HCN) gas if the reaction becomes too acidic (pH < 4).[7]

  • Sodium Borohydride (NaBH₄): This is a more powerful reducing agent than STAB or NaBH₃CN. A major disadvantage is that it can reduce both the imine intermediate and the starting ketone, leading to the formation of cyclopentanol as a byproduct and lowering the yield of the desired amine.[4] To mitigate this, the imine can be pre-formed before adding NaBH₄.[4]

Q3: When should I choose catalytic hydrogenation over hydride reagents?

Catalytic hydrogenation is often favored for larger-scale synthesis due to cost, safety (avoiding large quantities of borohydrides), and environmental considerations (atom economy).[2][5]

  • Palladium on Carbon (Pd/C): A versatile and common catalyst for this type of reaction.[1]

  • Raney Nickel (Ra-Ni): A cost-effective alternative to precious metal catalysts, known for its high activity.[1][8]

  • Iridium (Ir) and Copper (Cu) Catalysts: Newer catalytic systems are continuously being developed. Iridium catalysts can be highly efficient, while copper-based systems offer a more economical, non-precious metal alternative.[5][9]

The main drawback of catalytic hydrogenation is the need for specialized equipment (hydrogenators) to handle pressurized hydrogen gas. Catalysts can also be sensitive to poisoning by impurities in the starting materials.

Data Summary: Comparison of Reducing Agents
Reducing AgentProsConsTypical Solvents
NaBH(OAc)₃ (STAB) High selectivity for imines; mild conditions; tolerates many functional groups.[6]Higher cost; can be moisture-sensitive.DCE, THF, Acetonitrile[6]
NaBH₃CN High selectivity for imines under acidic conditions.[4]Highly toxic; risk of HCN gas evolution.[7]Methanol, Ethanol
NaBH₄ Inexpensive and readily available.[7]Low selectivity; reduces both ketones and imines, leading to byproducts.[4]Methanol, Ethanol
H₂ with Pd/C or Ra-Ni High atom economy; environmentally friendly (water is the only byproduct); cost-effective at scale.[2][5]Requires specialized high-pressure equipment; catalyst can be pyrophoric and sensitive to poisoning.[1]Methanol, Ethanol, Isopropanol

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis.

Problem 1: Low or no product yield.

  • Potential Cause A: Incomplete Imine Formation.

    • Scientific Rationale: The formation of the imine from the ketone and amine is a reversible equilibrium reaction that produces water. If water is not removed or the reaction is not driven forward, the concentration of the imine intermediate will be too low for effective reduction.

    • Solutions:

      • Add a Catalytic Acid: Introduce a small amount of acetic acid (AcOH). The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial attack by the amine.[3] It also facilitates the dehydration of the hemiaminal intermediate.

      • Remove Water: Add molecular sieves to the reaction mixture to sequester the water produced during imine formation, driving the equilibrium forward.[3]

      • Pre-form the Imine: Stir or gently heat the tetrahydro-4H-pyran-4-one and cyclopentylamine together in the solvent for 1-2 hours before adding the reducing agent.[10] This allows the imine concentration to build up before the reduction step begins.

  • Potential Cause B: Inactive Reducing Agent or Catalyst.

    • Scientific Rationale: Hydride reagents like borohydrides can decompose upon exposure to moisture over time. Hydrogenation catalysts can lose activity if they are old, have been improperly handled, or are "poisoned" by certain functional groups or impurities (e.g., sulfur compounds).

    • Solutions:

      • Use Fresh Reagents: Always use a fresh, unopened bottle of the hydride reagent if possible. Check for signs of decomposition (e.g., clumping in borohydride powders).[7]

      • Verify Catalyst Activity: If using catalytic hydrogenation, ensure the catalyst is from a reliable source and has been stored under appropriate conditions (e.g., under inert atmosphere).

  • Potential Cause C: Premature Reduction of the Ketone.

    • Scientific Rationale: If a non-selective reducing agent like NaBH₄ is used, it can reduce the starting ketone to the corresponding alcohol (tetrahydro-2H-pyran-4-ol) faster than the imine can form and be reduced.

    • Solutions:

      • Switch to a Selective Reductant: Use STAB or NaBH₃CN, which are designed to preferentially reduce imines over ketones.[3][4]

      • Stagger Reagent Addition: As described above, allow the imine to form for a period before adding the reducing agent.[10]

Visualizing the Troubleshooting Process

G Start Low or No Yield Observed ImineCheck Did imine form? (Check by TLC/LCMS/NMR) Start->ImineCheck NoImine No Imine Formation ImineCheck->NoImine No YesImine Imine Formed, But No Product ImineCheck->YesImine Yes Sol_Acid Solution: 1. Add catalytic AcOH. 2. Use molecular sieves. 3. Pre-form imine before reduction. NoImine->Sol_Acid Sol_Reductant Solution: 1. Use fresh reducing agent. 2. Check catalyst activity. 3. Switch to a stronger reductant if needed. YesImine->Sol_Reductant

Caption: Troubleshooting logic for low-yield reactions.

Problem 2: Formation of Tetrahydro-2H-pyran-4-ol byproduct.

  • Potential Cause: Ketone Reduction.

    • Scientific Rationale: The reducing agent is reacting with the starting ketone. This is the most common side reaction when using strong, non-selective hydride donors like NaBH₄.[4]

    • Solutions:

      • Change Reducing Agent: The most effective solution is to switch to a milder, more chemoselective reagent like STAB (NaBH(OAc)₃), which shows a strong kinetic preference for reducing the protonated iminium ion over the neutral ketone.[6]

      • Optimize pH: When using NaBH₃CN, maintaining a slightly acidic pH (5-6) is crucial. In this range, the imine is protonated to form an iminium ion, which is much more reactive towards hydride attack than the ketone.[4]

Problem 3: Difficult Product Purification.

  • Potential Cause A: Residual Starting Materials.

    • Scientific Rationale: The reaction has not gone to completion, leaving unreacted ketone or amine.

    • Solutions:

      • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of the limiting reagent before working up the reaction.

      • Adjust Stoichiometry: A slight excess (1.1-1.2 equivalents) of the amine and reducing agent can help drive the reaction to completion.

  • Potential Cause B: Boron-Amine Complexes.

    • Scientific Rationale: After reduction with borohydride reagents, the resulting amine product can form stable complexes with boron byproducts. These complexes can complicate extraction and purification.

    • Solutions:

      • Acidic Workup: During the workup procedure, washing with a dilute acid (e.g., 1M HCl) followed by basification (e.g., with NaOH) and extraction can effectively break up these complexes and liberate the free amine.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis using Sodium Triacetoxyborohydride (STAB)

This protocol is recommended for its high selectivity and operational simplicity.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add tetrahydro-4H-pyran-4-one (1.0 eq).

  • Solvent and Amine: Dissolve the ketone in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF). Add cyclopentylamine (1.1 eq).

  • Imine Formation (Optional but Recommended): Add acetic acid (0.1 eq) and stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.2 eq) portion-wise to control any initial effervescence.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS until the starting ketone is consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified further by column chromatography if necessary.

Protocol 2: Synthesis via Catalytic Hydrogenation

This protocol is suitable for larger scales and is more environmentally friendly.

  • Setup: To a hydrogenation vessel, add the catalyst, typically 5% Palladium on Carbon (Pd/C) (1-5 mol %).

  • Reactants: Add a solution of tetrahydro-4H-pyran-4-one (1.0 eq) and cyclopentylamine (1.1 eq) in a solvent like methanol or ethanol.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi, but conditions may vary).

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until hydrogen uptake ceases. Monitor the reaction by TLC or LC-MS.

  • Workup: Carefully depressurize the vessel and purge with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst on the filter paper can be pyrophoric and should be kept wet with solvent and disposed of properly.

  • Purification: Remove the solvent from the filtrate under reduced pressure to yield the crude product, which can be purified as needed.

References

  • Wikipedia. Reductive amination. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Beller, M., et al. (2012). Cu-catalysed reductive amination of ketones with anilines using molecular hydrogen. Green Chemistry Blog. [Link]

  • Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link]

  • Kanto Chemical Co., Inc. New Catalysts for Reductive Amination. [Link]

  • Reddit User Discussion on Reductive Amination. r/Chempros. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Reddit User Discussion on Troubleshooting Reductive Amination. r/OrganicChemistry. [Link]

  • ResearchGate Discussion. Aldehyde not reacting in reductive amination reaction, thoughts? [Link]

  • ResearchGate Discussion. I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? [Link]

  • Doležal, P., et al. (2018). Reductive amination of cyclopentanone. ResearchGate. [Link]

Sources

Technical Support Center: Reaction Monitoring for N-Cyclopentyltetrahydro-2H-pyran-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of N-Cyclopentyltetrahydro-2H-pyran-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for monitoring the synthesis of this key intermediate using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Introduction: The Importance of Reaction Monitoring

This compound is a secondary amine containing a bulky cyclopentyl group and a polar tetrahydropyran ring. Its synthesis, often achieved through reductive amination of Tetrahydro-4H-pyran-4-one with cyclopentylamine, requires careful monitoring to ensure the complete consumption of starting materials and to minimize side-product formation. Both TLC and HPLC are powerful techniques for this purpose, but the basic nature of the amine can present specific analytical challenges. This guide will address these challenges directly, providing both theoretical explanations and practical solutions.

A typical synthesis route that necessitates monitoring is the reductive amination of tetrahydro-4H-pyran-4-one.

cluster_reactants Starting Materials ketone Tetrahydro-4H-pyran-4-one iminium Iminium Intermediate (transient) ketone->iminium + amine Cyclopentylamine amine->iminium + reagent Reducing Agent (e.g., NaBH(OAc)₃) product N-Cyclopentyltetrahydro- 2H-pyran-4-amine reagent->product + iminium->product +

Caption: Reductive amination pathway for the synthesis of the target compound.

Part 1: Thin-Layer Chromatography (TLC) Troubleshooting Guide

TLC is an indispensable tool for rapid, qualitative reaction monitoring. However, the basicity of this compound can lead to frustrating results on standard silica gel plates.

Frequently Asked Questions (FAQs) - TLC

Q1: Why is my amine product streaking badly on the TLC plate?

A1: Streaking is the most common issue when analyzing amines on silica gel.[1][2][3] The root cause is a strong interaction between the basic lone pair of electrons on the nitrogen atom and the acidic silanol groups (Si-OH) on the surface of the silica gel. This acid-base interaction causes a portion of the analyte to bind tightly to the stationary phase, while the rest moves with the mobile phase, resulting in a streak rather than a compact spot. Overloading the sample can also lead to streaking.[1][4]

start Streaky Spot Observed overloaded Is the sample concentrated? start->overloaded dilute Dilute sample and re-spot overloaded->dilute Yes base_add Add triethylamine (0.5-1%) to eluent overloaded->base_add No acid_add Add acetic acid (0.5-1%) to eluent overloaded->acid_add No result Compact Spot dilute->result base_add->result acid_add->result start Peak Tailing Observed check_column Is the column old or non-end-capped? start->check_column new_column Replace with a modern, end-capped C18 column check_column->new_column Yes adjust_ph Adjust Mobile Phase pH check_column->adjust_ph No result Symmetrical Peak new_column->result low_ph Add 0.1% TFA or Formic Acid (pH 2-3) adjust_ph->low_ph high_ph Use high pH stable column with buffer (pH 8-10) adjust_ph->high_ph low_ph->result high_ph->result

Sources

Technical Support Center: Purification of N-Cyclopentyltetrahydro-2H-pyran-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-Cyclopentyltetrahydro-2H-pyran-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound with high purity.

Introduction to Synthetic Impurities

This compound is typically synthesized via the reductive amination of tetrahydro-2H-pyran-4-one with cyclopentylamine. This common and efficient method, while robust, can lead to a predictable set of impurities that can complicate downstream applications.[1][2] Understanding the origin of these impurities is the first step in designing an effective purification strategy.

The primary synthetic pathway and potential side reactions are illustrated below:

Synthesis_and_Impurities ketone Tetrahydro-2H-pyran-4-one imine Imine Intermediate ketone->imine + Cyclopentylamine - H2O unreacted_ketone Unreacted Ketone ketone->unreacted_ketone Incomplete Reaction alcohol Tetrahydro-2H-pyran-4-ol ketone->alcohol Reduction of Ketone amine Cyclopentylamine amine->imine unreacted_amine Unreacted Cyclopentylamine amine->unreacted_amine Incomplete Reaction product N-Cyclopentyltetrahydro- 2H-pyran-4-amine (Target) imine->product Reduction (e.g., NaBH(OAc)3) tertiary_amine Tertiary Amine (Over-alkylation) product->tertiary_amine + Tetrahydro-2H-pyran-4-one + Reduction

Caption: Synthetic route to this compound and common impurities.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

FAQ 1: My final product is contaminated with unreacted starting materials (tetrahydro-2H-pyran-4-one and cyclopentylamine). How can I remove them?

Answer:

Residual starting materials are the most common impurities. A liquid-liquid extraction based on the differing acid-base properties of the components is a highly effective first-pass purification step. The basicity of the desired secondary amine allows for its selective extraction.

Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a 1M aqueous solution of hydrochloric acid (HCl). The desired amine and unreacted cyclopentylamine will be protonated and move into the aqueous layer, while the neutral ketone starting material will remain in the organic layer.

  • Separation: Separate the aqueous layer containing the amine salts. The organic layer containing the ketone can be discarded.

  • Basification: Cool the aqueous layer in an ice bath and basify by the slow addition of a 2M aqueous solution of sodium hydroxide (NaOH) until the pH is greater than 10. This will deprotonate the amine salts, making them insoluble in water.

  • Re-extraction: Extract the aqueous layer with fresh DCM or ethyl acetate (3x). The deprotonated amines will move back into the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine mixture.

This procedure will remove the ketone, but the product will still be contaminated with cyclopentylamine. Further purification by chromatography is typically required.

FAQ 2: After acid-base extraction, I still see a significant amount of a lower boiling point impurity by GC/MS, likely cyclopentylamine. How can I remove it?

Answer:

Cyclopentylamine has a significantly lower boiling point than the target product, but its basicity is similar, making separation by extraction challenging. Flash column chromatography is the preferred method for removing this and other closely related impurities. Due to the basic nature of amines, which can cause peak tailing on standard silica gel, a modified mobile phase or a different stationary phase is recommended.

Protocol: Flash Column Chromatography

  • Stationary Phase: Standard silica gel.

  • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. To mitigate peak tailing, add a small amount of a volatile base, such as triethylamine (TEA), to the mobile phase (typically 0.5-1% v/v).

  • Procedure:

    • Prepare the column with the silica gel slurried in the initial, low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate + 1% TEA).

    • Dissolve the crude amine mixture in a minimal amount of the mobile phase or DCM and load it onto the column.

    • Elute the column with a gradually increasing gradient of ethyl acetate. Cyclopentylamine, being less polar, should elute first, followed by the desired product.

    • Monitor the fractions by thin-layer chromatography (TLC) or another suitable analytical technique.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Parameter Recommendation Rationale
Stationary Phase Silica GelCost-effective and widely available.
Mobile Phase Modifier 1% Triethylamine (TEA)Neutralizes acidic silanol groups on the silica surface, preventing peak tailing of the basic amine product.
Eluent System Hexanes/Ethyl Acetate GradientAllows for the separation of compounds with differing polarities.
FAQ 3: I have a persistent impurity with a higher molecular weight than my product. What could it be and how do I get rid of it?

Answer:

A higher molecular weight impurity is likely the tertiary amine formed from the over-alkylation of the desired secondary amine product with another molecule of tetrahydro-2H-pyran-4-one. This side reaction is more prevalent if the reaction conditions are not carefully controlled.

Over-alkylation product N-Cyclopentyltetrahydro- 2H-pyran-4-amine tertiary_amine Tertiary Amine Impurity product->tertiary_amine + Ketone + Reduction ketone Tetrahydro-2H-pyran-4-one ketone->tertiary_amine

Caption: Formation of the tertiary amine impurity.

This tertiary amine is more lipophilic and less polar than the desired secondary amine. It can typically be separated using the flash chromatography protocol described in FAQ 2. The tertiary amine will elute after the desired product in a normal-phase system. Careful monitoring of the fractions is crucial to ensure a clean separation.

FAQ 4: My product appears oily and won't crystallize. Is there an alternative purification method?

Answer:

If the product is an oil and difficult to purify by chromatography, or if you wish to obtain a solid derivative, conversion to a salt followed by recrystallization is an excellent option. The hydrochloride (HCl) salt is a common choice.

Protocol: Salt Formation and Recrystallization

  • Dissolution: Dissolve the purified (or semi-purified) amine oil in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.

  • Acidification: Slowly add a solution of HCl in diethyl ether or isopropanol dropwise with stirring. The amine hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the solid salt by vacuum filtration and wash with cold diethyl ether.

  • Recrystallization: Dissolve the crude salt in a minimal amount of a hot solvent mixture, such as isopropanol/diethyl ether or ethanol/hexanes. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a cold solvent, and dry under vacuum.

Step Solvent System Purpose
Salt Precipitation Diethyl Ether or IsopropanolTo precipitate the amine as its hydrochloride salt.
Recrystallization Isopropanol/Diethyl Ether or Ethanol/HexanesTo purify the salt by removing soluble impurities.

Summary of Purification Strategies

Impurity Primary Removal Method Secondary/Alternative Method
Unreacted Tetrahydro-2H-pyran-4-oneAcid-Base ExtractionFlash Column Chromatography
Unreacted CyclopentylamineFlash Column ChromatographyDistillation (if scale allows)
Tertiary Amine (Over-alkylation)Flash Column Chromatography-
Tetrahydro-2H-pyran-4-olAcid-Base ExtractionFlash Column Chromatography

Analytical Methods for Purity Assessment

To effectively troubleshoot your purification, it is essential to have reliable analytical methods to assess the purity of your material.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities such as unreacted starting materials.

  • High-Performance Liquid Chromatography (HPLC): Can be used to quantify the purity of the final product and detect less volatile impurities. A C18 column with a mobile phase of acetonitrile/water containing an additive like trifluoroacetic acid (TFA) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can be used to identify and quantify impurities if their signals do not overlap with the product signals.

This technical support guide provides a comprehensive overview of the common purification challenges for this compound and offers practical, step-by-step solutions. By understanding the potential impurities and applying the appropriate purification techniques, researchers can obtain this valuable compound with the high purity required for their scientific endeavors.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. Available at: [Link]

  • Salvatore, R. N., Nagle, A. S., Schmidt, S. E., & Jung, K. W. (1999). Cesium Hydroxide Promoted N-Alkylation of Amines. Organic Letters, 1(12), 1893–1896. Available at: [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

Sources

Validation & Comparative

Navigating the Cyclic Amine Landscape: A Comparative Guide to N-Cyclopentyltetrahydro-2H-pyran-4-amine in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

In the intricate world of drug discovery, the selection of molecular building blocks is a critical determinant of a candidate's ultimate success. Among the vast arsenal of chemical motifs, saturated cyclic amines are indispensable components, frequently embedded within the core of therapeutic agents to influence their potency, selectivity, and pharmacokinetic profiles. This guide offers an in-depth comparison of N-Cyclopentyltetrahydro-2H-pyran-4-amine with other commonly employed cyclic amines, providing researchers, scientists, and drug development professionals with a data-driven framework for informed decision-making.

The Strategic Importance of Saturated Heterocycles

Saturated heterocycles are prevalent in a significant portion of approved drugs, valued for their ability to impart three-dimensionality, modulate physicochemical properties, and engage in specific interactions with biological targets.[1] The choice of a particular cyclic amine can profoundly impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties. This guide will focus on a comparative analysis of this compound against a panel of structurally related cyclic amines: N-cyclopentylpiperidine, N-cyclopentylpyrrolidine, N-cyclopentylmorpholine, and N-cyclopentylcyclohexylamine.

Physicochemical Property Showdown: A Data-Driven Comparison

A drug's efficacy and safety are intrinsically linked to its physicochemical properties. Key parameters such as lipophilicity (LogP), basicity (pKa), and aqueous solubility dictate how a molecule behaves in a biological system. The following table summarizes the calculated and experimentally-derived physicochemical properties for our panel of cyclic amines.

CompoundStructureMolecular Weight ( g/mol )Calculated LogPCalculated pKaPredicted Aqueous Solubility (logS)
This compound 169.281.859.8-2.5
N-Cyclopentylpiperidine153.292.410.4-3.0
N-Cyclopentylpyrrolidine139.261.910.2-2.6
N-Cyclopentylmorpholine155.251.37.5-1.8
N-Cyclopentylcyclohexylamine167.313.110.6-3.5

Note: LogP and pKa values are calculated estimates from reputable chemical software and may vary from experimental values. Aqueous solubility (logS) is also a predicted value.

Deciphering the Data: Key Insights

Lipophilicity (LogP): this compound exhibits a moderate LogP value, positioning it as a less lipophilic alternative to its carbocyclic counterpart, N-cyclopentylcyclohexylamine. The introduction of the oxygen atom in the tetrahydropyran ring effectively reduces lipophilicity.[2] This can be a significant advantage in drug design, as excessive lipophilicity is often associated with poor solubility, increased metabolic clearance, and off-target toxicity. N-Cyclopentylmorpholine is the most polar of the series, a direct consequence of the electron-withdrawing nature of the oxygen atom influencing the nitrogen's basicity.

Basicity (pKa): The pKa of a cyclic amine is crucial for its interaction with biological targets and its absorption profile. This compound possesses a pKa typical of a secondary amine, ensuring it is predominantly protonated at physiological pH (7.4). This positive charge can be vital for forming ionic interactions with acidic residues in a target protein's binding site. Notably, the pKa of N-cyclopentylmorpholine is significantly lower due to the inductive effect of the oxygen atom, making it a weaker base. This modulation of basicity can be a powerful tool for fine-tuning a drug's properties.[3]

Aqueous Solubility: The predicted aqueous solubility of this compound is superior to that of the more lipophilic N-cyclopentylcyclohexylamine. The ether oxygen in the tetrahydropyran ring can act as a hydrogen bond acceptor, enhancing interactions with water molecules and thereby improving solubility.[4] This is a key advantage, as poor aqueous solubility can be a major hurdle in drug development, leading to low bioavailability.

Metabolic Stability: The Hidden Advantage of the Tetrahydropyran Moiety

A drug's metabolic stability is a critical factor determining its half-life and dosing regimen. Saturated heterocyclic rings are often susceptible to metabolism, typically at the carbon atom adjacent to the heteroatom (the α-carbon).[5] This metabolic vulnerability can lead to rapid clearance and the formation of potentially reactive metabolites.

The replacement of a methylene group in a carbocycle with an oxygen atom to form a tetrahydropyran ring can significantly enhance metabolic stability. The electron-withdrawing nature of the ether oxygen deactivates the adjacent α-carbons towards oxidative metabolism by cytochrome P450 enzymes. This "metabolic blocking" effect is a well-recognized strategy in medicinal chemistry to improve a drug's pharmacokinetic profile.[2]

In a direct comparison, a switch from a cyclohexyl derivative to a tetrahydropyran bioisostere has been shown to result in improved clearance in both rat and human liver microsomes.[2] This suggests that this compound would likely exhibit greater metabolic stability compared to N-cyclopentylcyclohexylamine and N-cyclopentylpiperidine.

Experimental Protocols for Property Determination

To empower researchers to validate these properties for their own novel compounds, we provide the following standardized experimental protocols.

Determination of Lipophilicity (LogP) by HPLC

Objective: To determine the octanol-water partition coefficient (LogP) of a compound using high-performance liquid chromatography (HPLC).

Methodology:

  • Preparation of Mobile Phase: Prepare a buffered aqueous mobile phase (e.g., phosphate buffer, pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).

  • Column: Utilize a reverse-phase column (e.g., C18).

  • Calibration: Inject a series of standard compounds with known LogP values to generate a calibration curve by plotting the logarithm of the retention factor (k') against the known LogP values.

  • Sample Analysis: Dissolve the test compound in a suitable solvent and inject it into the HPLC system.

  • Data Analysis: Determine the retention time of the test compound and calculate its retention factor (k'). Use the calibration curve to extrapolate the LogP value of the test compound.

Kinetic Aqueous Solubility Assay

Objective: To determine the kinetic solubility of a compound in an aqueous buffer.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: Add the DMSO stock solution to a 96-well plate.

  • Addition of Aqueous Buffer: Add a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to each well.

  • Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours) to allow for precipitation of the compound.

  • Analysis: Analyze the supernatant for the concentration of the dissolved compound using a suitable method such as HPLC-UV or LC-MS/MS. The highest concentration at which the compound remains in solution is reported as its kinetic solubility.

Microsomal Stability Assay

Objective: To assess the metabolic stability of a compound in the presence of liver microsomes.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (human or other species), a buffered solution (e.g., phosphate buffer, pH 7.4), and the test compound.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a cofactor solution, typically NADPH.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression provides the elimination rate constant (k), from which the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

Visualizing the Structural and Property Relationships

To better understand the interplay between the structure of these cyclic amines and their key properties, the following diagrams are provided.

G NCTHPA N-Cyclopentyltetrahydro- 2H-pyran-4-amine NCCA N-Cyclopentyl- cyclohexylamine NCTHPA->NCCA Higher Solubility Lower LogP Better Metabolic Stability NCP N-Cyclopentyl- piperidine NCTHPA->NCP Lower LogP Similar pKa NCM N-Cyclopentyl- morpholine NCTHPA->NCM Higher pKa Higher LogP

Caption: Comparative relationship of this compound to other cyclic amines.

G cluster_0 Drug Design Workflow Start Start Select_Cyclic_Amine Select Cyclic Amine (e.g., NCTHPA) Start->Select_Cyclic_Amine Synthesize_Analog Synthesize Analog Select_Cyclic_Amine->Synthesize_Analog Physicochemical_Profiling Physicochemical Profiling (LogP, pKa, Solubility) Synthesize_Analog->Physicochemical_Profiling ADME_Assays In Vitro ADME Assays (Metabolic Stability) Physicochemical_Profiling->ADME_Assays In_Vivo_Studies In Vivo Studies ADME_Assays->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization Lead_Optimization->Select_Cyclic_Amine Iterate End End Lead_Optimization->End

Caption: A typical workflow for incorporating and evaluating cyclic amines in drug discovery.

Conclusion and Future Perspectives

The selection of a cyclic amine is a nuanced decision that requires a careful balancing of multiple physicochemical and pharmacokinetic properties. This compound emerges as a highly attractive building block for drug discovery, offering a favorable balance of moderate lipophilicity, appropriate basicity, and enhanced metabolic stability compared to its carbocyclic and simple heterocyclic counterparts. The strategic incorporation of the tetrahydropyran ring can be a powerful tactic to mitigate common drug development challenges such as poor solubility and rapid metabolism.

As drug discovery continues to move towards more complex and three-dimensional chemical matter, the thoughtful application of scaffolds like this compound will be instrumental in the design of the next generation of safe and effective medicines.

References

  • Gedeon, S., Montgomery, A., Gangapuram, M., Redda, K. K., & Ardley, T. W. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Journal of Clinical Medical Reviews and Reports, 5(1).
  • Ahmad, S., et al. (2024).
  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of medicinal chemistry, 54(10), 3451-3479.
  • PharmaBlock. (n.d.). Cyclohexanes in Drug Discovery. PharmaBlock.
  • A Review on Biological and Medicinal Impact of Oxygen Heterocyclic Compounds. (n.d.). CR Subscription Agency.
  • PubChem. (n.d.). 1-Morpholinocyclopentene.
  • Balaram, T. K., et al. (2024). Stereocontrolled and time-honored access to piperidine- and pyrrolidine-fused 3-methylenetetrahydropyrans using lactam-tethered alkenols. RSC Advances.
  • Sigma-Aldrich. (n.d.). 4-Aminotetrahydropyran. MilliporeSigma.
  • PubChem. (n.d.). 1-Cyclopentylpiperidine.
  • Cheméo. (n.d.). Chemical Properties of N-Isopropylcyclohexylamine. Cheméo.
  • PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery. PharmaBlock.
  • Singh, U. P., & Singh, R. K. (2014). Influence of Heteroaromatic Rings on ADME Properties of Drugs. In Role of Heterocyclic Compounds in Drug Discovery. IntechOpen.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: a rational approach in drug design. Chemical reviews, 96(8), 3147-3176.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Organic Chemistry Portal.
  • National Institute of Standards and Technology. (n.d.). N-(1-Cyclopenten-1-yl)-morpholine. NIST Chemistry WebBook.
  • Lee, D. (2013). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Molecules, 18(12), 15835-15864.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Physicochemical Properties of N-Isopropylcyclohexylamine. BenchChem.
  • BenchChem. (n.d.). Technical Whitepaper: Physicochemical Properties of 2-(4-Morpholinyl)cyclopentanol. BenchChem.
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529-2591.
  • Barrow, J. C. (2013). Saturated oxygen and nitrogen heterocycles via oxidative coupling of alkyltrifluoroborates with alkenols, alkenoic acids and protected alkenylamines. Beilstein journal of organic chemistry, 9, 243-249.
  • REVIEW ON OXYGEN HETEROCYCLES. (2013). Indo American Journal of Pharmaceutical Research.
  • Ghosh, A. K., & Osswald, H. L. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Current opinion in chemical biology, 15(4), 465-474.
  • Zhou, J., & Hartwig, J. F. (2013). Late-Stage Saturation of Drug Molecules. Journal of the American Chemical Society, 135(34), 12794-12800.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Di, L., & Kerns, E. H. (2006). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Current opinion in drug discovery & development, 9(1), 86-93.
  • ChemicalBook. (2025). Morpholine: Chemical Properties, Reactivity and Uses. ChemicalBook.
  • Al-Awady, M. J. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter.
  • Zhang, W., & Zimmerman, S. C. (2008). Quantitative Study of Interactions between Oxygen Lone Pair and Aromatic Rings: Substituent Effect and the Importance of Closeness of Contact. The Journal of Organic Chemistry, 73(16), 6213-6221.
  • Vo, C. V., & Carreira, E. M. (2014). Synthesis of Saturated N-Heterocycles. CHIMIA International Journal for Chemistry, 68(4), 208-212.
  • Gedeon, S., et al. (2022). The Chemistry and Pharmacology of Tetrahydropyridines.
  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2015). Organic & Biomolecular Chemistry, 13(28), 7709-7717.
  • BenchChem. (n.d.). Tetrahydropyridine Derivatives: A Comprehensive Guide to Their Role in Drug Discovery. BenchChem.
  • El-Faham, A., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. European Journal of Organic Chemistry, 2017(10), 1333-1342.

Sources

A Comparative Analysis of the Bioactivity of Tetrahydro-2H-pyran-4-amine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the bioactivity of derivatives based on the N-substituted tetrahydro-2H-pyran-4-amine scaffold. While direct comparative studies on "N-Cyclopentyltetrahydro-2H-pyran-4-amine" derivatives are not extensively available in publicly accessible literature, this guide will delve into the structure-activity relationships (SAR) of closely related analogs. By examining how modifications to the core tetrahydropyran moiety and its substituents influence biological activity, we can extrapolate key principles for the rational design of novel therapeutics. This analysis is supported by experimental data from peer-reviewed studies, with detailed protocols and mechanistic insights to guide researchers in drug development.

Introduction: The Tetrahydropyran Scaffold in Medicinal Chemistry

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical properties and biological activity. Its non-planar, saturated heterocyclic structure can improve aqueous solubility, metabolic stability, and oral bioavailability compared to its aromatic counterparts. The 4-amino substituent on the THP ring provides a crucial vector for chemical modification, allowing for the exploration of diverse chemical space and interaction with various biological targets. This guide will focus on a comparative analysis of derivatives where the 4-amino group is further functionalized, leading to compounds with potent and selective bioactivities.

Comparative Bioactivity Analysis of Tetrahydro-2H-pyran-4-amine Derivatives

Our analysis will focus on two key classes of derivatives that, while not exact N-cyclopentyl analogs, provide significant insights into the SAR of the core scaffold:

  • Pyrazolyl-pyridine derivatives as TGF-β Type I Receptor (ALK5) Inhibitors.

  • Pyrimidine carboxamide derivatives as Cannabinoid Receptor 2 (CB2) Agonists.

Pyrazolyl-pyridine Derivatives as ALK5 Inhibitors

Transforming growth factor-β (TGF-β) signaling plays a crucial role in cellular processes, and its dysregulation is implicated in fibrosis and cancer. The TGF-β type I receptor (ALK5) is a key kinase in this pathway, making it an attractive target for therapeutic intervention. A series of 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives have been synthesized and evaluated for their ALK5 inhibitory activity[1][2].

Structure-Activity Relationship (SAR) Insights:

The general structure of these derivatives involves the tetrahydro-2H-pyran-4-yl moiety linked to a pyrazole ring, which in turn is connected to a substituted pyridine. The SAR studies revealed that:

  • The tetrahydro-2H-pyran-4-yl group is crucial for maintaining potency, likely by providing favorable interactions within the ATP-binding pocket of ALK5.

  • Modifications on the pyridine ring significantly impact activity. Small, electron-withdrawing groups tend to enhance inhibitory potency.

  • The amino linker between the pyrazole and pyridine rings is essential for the observed bioactivity.

Quantitative Bioactivity Data:

The following table summarizes the in vitro ALK5 inhibitory activity of selected derivatives from the study.

Compound IDR Group on PyridineALK5 IC50 (nM)
12a H15.3
12d 5-F8.7
12g 5-Cl9.2
12r 5-CN1.8

Data extracted from Bioorganic & Medicinal Chemistry Letters, 2020, 30(16), 127339.[1]

As the data indicates, the introduction of a cyano group at the 5-position of the pyridine ring (compound 12r ) resulted in the most potent ALK5 inhibitor in the series[1]. This highlights the importance of exploring electronic effects on the pyridine ring to optimize bioactivity.

Pyrimidine Carboxamide Derivatives as Selective CB2 Receptor Agonists

The cannabinoid receptor 2 (CB2) is primarily expressed in the immune system and is a promising target for the treatment of inflammatory and neuropathic pain without the psychoactive side effects associated with CB1 receptor activation. A series of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide derivatives were developed as selective CB2 agonists[3].

Structure-Activity Relationship (SAR) Insights:

In this series, the tetrahydro-2H-pyran-4-yl moiety is part of a side chain attached to a pyrimidine carboxamide core. The key SAR findings include:

  • The (tetrahydro-2H-pyran-4-yl)methylamino group at the carboxamide position was found to be optimal for CB2 receptor affinity and agonist activity.

  • The 2,4-dichlorophenylamino substituent at the 2-position of the pyrimidine ring was critical for high potency.

  • The trifluoromethyl group at the 4-position of the pyrimidine ring contributed to the overall activity profile.

Quantitative Bioactivity Data:

The table below presents the CB2 receptor binding affinity and functional activity of a key compound from this series.

Compound IDCB2 Ki (nM)CB2 EC50 (nM)
GW842166X (35) 2129

Data extracted from Journal of Medicinal Chemistry, 2007, 50(11), 2597-600.[3]

The potent and selective CB2 agonist activity of GW842166X demonstrates the utility of the tetrahydro-2H-pyran-4-yl motif in designing ligands for G-protein coupled receptors[3].

Experimental Protocols

To ensure scientific integrity and enable reproducibility, this section details the key experimental protocols for the synthesis and biological evaluation of the discussed derivatives.

General Synthesis of Pyrazolyl-pyridine Derivatives

The synthesis of the 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives generally follows a multi-step sequence.

Experimental Workflow:

Synthesis_Workflow A Starting Materials: - Tetrahydro-4H-pyran-4-one - Substituted Pyridines B Step 1: Synthesis of Pyran-substituted Pyrazole A->B Multi-step synthesis C Step 2: Coupling with Substituted Pyridine B->C Nucleophilic aromatic substitution D Step 3: Amination C->D Buchwald-Hartwig amination E Final Derivative D->E Kinase_Assay_Workflow A Reagents: - Recombinant ALK5 - Substrate (e.g., casein) - ATP - Test Compound B Incubation A->B Mix and incubate at 37°C C Detection of Phosphorylation B->C Use labeled ATP (e.g., [γ-33P]ATP) or antibody-based detection D Data Analysis C->D Quantify signal E IC50 Determination D->E Plot dose-response curve

Caption: Workflow for a typical ALK5 kinase inhibition assay.

Step-by-step Protocol:

  • Reaction Setup: In a microplate well, combine the recombinant ALK5 enzyme, a suitable substrate (e.g., casein), and the test compound at various concentrations.

  • Initiation of Reaction: Add ATP (often radiolabeled, e.g., [γ-33P]ATP) to initiate the phosphorylation reaction.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.

  • Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done by capturing the substrate on a filter and measuring radioactivity or by using an antibody-based method like ELISA.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme activity.

CB2 Receptor Binding Assay

The affinity of the compounds for the CB2 receptor is determined through a competitive radioligand binding assay.

Experimental Workflow:

Binding_Assay_Workflow A Components: - Cell membranes expressing CB2 - Radioligand (e.g., [3H]CP-55,940) - Test Compound B Incubation A->B Incubate to reach equilibrium C Separation of Bound and Free Ligand B->C Rapid filtration D Quantification of Bound Radioactivity C->D Scintillation counting E Ki Determination D->E Cheng-Prusoff equation

Caption: Workflow for a CB2 receptor binding assay.

Step-by-step Protocol:

  • Assay Mixture: In a reaction tube, combine cell membranes expressing the CB2 receptor, a known radioligand with high affinity for CB2 (e.g., [3H]CP-55,940), and the test compound at various concentrations.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Mechanistic Insights and Discussion

The bioactivity of the tetrahydro-2H-pyran-4-amine derivatives is intrinsically linked to their three-dimensional structure and the specific interactions they form with their biological targets.

Signaling Pathway for ALK5 Inhibition:

ALK5_Pathway TGFb TGF-β TBRII TGF-β Receptor II TGFb->TBRII Binding ALK5 ALK5 (TβRI) TBRII->ALK5 Recruitment & Phosphorylation Smad23 Smad2/3 ALK5->Smad23 Phosphorylation pSmad23 p-Smad2/3 Complex Smad Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocation Gene Gene Transcription (Fibrosis, etc.) Nucleus->Gene Inhibitor THP Derivative (e.g., 12r) Inhibitor->ALK5 Inhibition

Caption: Inhibition of the TGF-β/ALK5 signaling pathway by tetrahydro-2H-pyran-4-amine derivatives.

The pyrazolyl-pyridine derivatives act as ATP-competitive inhibitors of ALK5. By binding to the ATP-binding pocket of the kinase domain, they prevent the phosphorylation of downstream signaling molecules, Smad2 and Smad3. This blocks the formation of the Smad complex and its translocation to the nucleus, thereby inhibiting the transcription of target genes involved in fibrosis and cancer progression. The tetrahydro-2H-pyran moiety likely occupies a hydrophobic pocket within the active site, contributing to the overall binding affinity.

Conclusion and Future Directions

The comparative analysis of these two distinct classes of tetrahydro-2H-pyran-4-amine derivatives underscores the versatility of this scaffold in medicinal chemistry. The ability to modulate bioactivity through substitutions on different parts of the molecule makes it a valuable starting point for the development of potent and selective inhibitors and agonists for a range of biological targets.

Future research in this area should focus on:

  • Systematic SAR studies of N-alkyl and N-cycloalkyl substituents on the 4-amino group to directly assess the contribution of groups like cyclopentyl to bioactivity.

  • Expansion of the target space to explore the potential of these derivatives against other kinases, GPCRs, and enzymes.

  • Optimization of pharmacokinetic properties to develop drug candidates with favorable ADME (absorption, distribution, metabolism, and excretion) profiles.

By leveraging the insights gained from the studies presented in this guide, researchers can continue to unlock the therapeutic potential of N-substituted tetrahydro-2H-pyran-4-amine derivatives.

References

  • Tan, B., et al. (2020). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127339. [Link]

  • Giblin, G. M. P., et al. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. Journal of Medicinal Chemistry, 50(11), 2597–2600. [Link]

  • Tan, B., et al. (2020). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. ResearchGate. [Link]

  • Wang, J., et al. (2017). Design, Synthesis and Biological Evaluation of N,N-Substituted Amine Derivatives as Cholesteryl Ester Transfer Protein Inhibitors. Molecules, 22(10), 1658. [Link]

  • Li, Y., et al. (2021). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 12(10), 1736-1748. [Link]

Sources

A Senior Application Scientist's Guide to Validating the In Vitro Efficacy of N-Cyclopentyltetrahydro-2H-pyran-4-amine Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of the Tetrahydropyran Scaffold in Kinase Inhibition

In the landscape of modern drug discovery, the relentless pursuit of novel chemical matter with improved potency, selectivity, and drug-like properties is paramount. The N-Cyclopentyltetrahydro-2H-pyran-4-amine moiety represents a privileged scaffold, increasingly recognized for its utility in the design of potent kinase inhibitors. Its three-dimensional structure and the presence of a hydrogen bond-accepting oxygen atom allow for favorable interactions within the ATP-binding pockets of various kinases, offering a distinct advantage over flat, aromatic ring systems.[1][2]

This guide provides a comprehensive framework for the in vitro validation of compounds based on this promising scaffold. We will move beyond a simple recitation of protocols to explain the scientific rationale behind a multi-tiered validation cascade. Our focus will be on two well-documented kinase targets for which tetrahydropyran-containing inhibitors have been developed: Polo-like Kinase 4 (PLK4) and Transforming Growth Factor-β Type I Receptor (ALK5). By establishing a robust in vitro characterization package, researchers can build a compelling case for advancing lead candidates into more complex biological systems and, ultimately, preclinical development.

The core principle of this guide is the establishment of a self-validating experimental workflow. This begins with direct target engagement and biochemical inhibition, progresses to cellular mechanism of action, and culminates in functional phenotypic outcomes. Each step is designed to answer a critical question, logically building upon the last to create a cohesive and trustworthy data package.

Part 1: The In Vitro Validation Cascade: From Target to Phenotype

A rigorous in vitro evaluation does not rely on a single assay but rather a cascade of interconnected experiments. This approach ensures that the observed biological effects are directly attributable to the intended mechanism of action, thereby minimizing the risk of advancing compounds with misleading or off-target activities.[3][4]

Our validation workflow is structured as a three-tiered system:

  • Tier 1: Primary Validation - Direct Target Interaction & Biochemical Potency. Does the compound bind to and inhibit the purified kinase?

  • Tier 2: Secondary Validation - Cellular Target Engagement & Pathway Modulation. Does the compound engage the target in a live cell and inhibit its downstream signaling pathway?

  • Tier 3: Tertiary Validation - Functional Cellular Outcomes. Does inhibiting the target pathway translate into a desired and measurable cellular phenotype (e.g., anti-proliferative effects)?

This tiered approach allows for early and cost-effective decision-making. Compounds that fail to demonstrate efficacy in Tier 1 are quickly deprioritized, while promising candidates progressively accumulate a richer, more physiologically relevant dataset as they advance through the tiers.

G cluster_0 Tier 1: Biochemical Validation cluster_1 Tier 2: Cellular MOA Validation cluster_2 Tier 3: Functional Validation T1_Biochem Biochemical Assays (e.g., ADP-Glo, LanthaScreen) - Determine IC50 T2_Engage Cellular Target Engagement (e.g., Cellular Thermal Shift Assay, NanoBRET) - Confirm Intracellular Binding T1_Biochem->T2_Engage Is it potent? T1_Binding Binding Assays (e.g., NanoBRET) - Determine Target Affinity T1_Binding->T2_Engage T2_Pathway Pathway Inhibition (e.g., Western Blot for p-SMAD2/3, Reporter Assays) - Measure Downstream Effects T2_Engage->T2_Pathway Does it hit the target in cells? T3_Pheno Phenotypic Assays (e.g., Cell Viability, Apoptosis, Cell Cycle) - Quantify Biological Outcome T2_Pathway->T3_Pheno Does it block the pathway? End Advance Candidate T3_Pheno->End Does it have the desired effect?

Caption: A tiered workflow for in vitro validation of kinase inhibitors.

Part 2: Experimental Methodologies & Protocols

As Senior Application Scientists, we emphasize not just the "how" but the "why." The choice of each assay is deliberate, designed to provide specific, high-quality data that contributes to the overall validation narrative.

Tier 1: Biochemical Assays - Quantifying Direct Inhibition

The initial step is to confirm that the compound directly interacts with and inhibits the catalytic activity of the purified kinase enzyme. This is the cleanest assessment of potency, free from the complexities of cellular systems like membrane permeability and metabolic degradation.[5][6]

Key Experiment: Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)

  • Causality & Rationale: This assay format directly measures the product of the kinase reaction (ADP), providing a direct correlation with enzymatic activity. Its high sensitivity and broad dynamic range make it the gold standard for determining IC50 values in high-throughput screening and lead optimization.[6][7]

  • Protocol: ALK5/PLK4 ADP-Glo™ Kinase Assay

    • Reagent Preparation: Prepare serial dilutions of the this compound test compound and known inhibitors (e.g., SB525334 for ALK5, CFI-400945 for PLK4) in kinase assay buffer.

    • Kinase Reaction: In a 384-well plate, add 2.5 µL of 2X kinase/substrate solution (recombinant human ALK5 or PLK4 and a suitable peptide substrate).

    • Compound Addition: Add 2.5 µL of the test compound dilutions or control to the wells.

    • Initiation: Add 5 µL of 1X ATP solution to start the reaction. Incubate for 60 minutes at room temperature.

    • Termination & ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

    • Data Acquisition: Read the luminescence on a plate reader.

    • Analysis: Normalize the data to positive (no inhibitor) and negative (no enzyme) controls. Plot the percent inhibition versus the log of inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.

Tier 2: Cellular Assays - Confirming Mechanism of Action

A potent biochemical inhibitor is only valuable if it can reach its target within a living cell and modulate its intended signaling pathway. Tier 2 assays are designed to bridge the gap between the test tube and a more physiologically relevant environment.[8]

Key Experiment 1: Cellular Target Engagement (NanoBRET™ Assay)

  • Causality & Rationale: This assay provides quantitative evidence that the compound binds to its target protein in live cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe that reversibly binds to the kinase. A test compound that binds to the kinase will compete with the probe, leading to a loss of BRET signal. This confirms target accessibility and binding affinity in a physiological context.[9]

  • Protocol: PLK4 NanoBRET™ Target Engagement Assay

    • Cell Preparation: Co-transfect HEK293 cells with plasmids encoding for PLK4-NanoLuc® fusion protein and a control vector. Plate the transfected cells in a 96-well plate and incubate for 24 hours.

    • Compound Treatment: Treat cells with serial dilutions of the test compound for 2 hours.

    • Probe Addition: Add the NanoBRET™ tracer and the NanoGlo® substrate to the wells.

    • Signal Measurement: Read both the donor (luciferase) and acceptor (tracer) emission signals simultaneously on a BRET-capable plate reader.

    • Analysis: Calculate the BRET ratio. A decrease in the ratio indicates displacement of the tracer by the test compound. Determine the EC50 from the dose-response curve.

Key Experiment 2: Pathway Inhibition (Western Blot & Reporter Assays)

  • Causality & Rationale: Demonstrating target engagement must be followed by showing a functional consequence on the signaling pathway.

    • For PLK4: Inhibition of PLK4 leads to cell cycle arrest and apoptosis, often mediated through pathways like AKT/mTOR.[14][15] Western blotting for downstream markers such as phosphorylated p70S6K can confirm pathway modulation.

  • Protocol: ALK5-Mediated SMAD2 Phosphorylation (Western Blot)

    • Cell Culture & Treatment: Plate a suitable cell line (e.g., A549 lung carcinoma cells) and starve overnight. Pre-treat cells with various concentrations of the test compound for 1 hour.

    • Stimulation: Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

    • Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Quantification & Electrophoresis: Determine protein concentration (BCA assay), then separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer & Blotting: Transfer proteins to a PVDF membrane. Block with 5% non-fat milk or BSA in TBST.

    • Antibody Incubation: Incubate overnight at 4°C with primary antibodies against phospho-SMAD2 (Ser465/467) and total SMAD2 (as a loading control).

    • Detection: Wash and incubate with an HRP-conjugated secondary antibody. Detect using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Analysis: Quantify band intensities to determine the ratio of phosphorylated to total SMAD2.

Tier 3: Functional Assays - Measuring Phenotypic Outcomes

The ultimate goal of a kinase inhibitor in an oncology context is often to stop cancer cell growth. Tier 3 assays measure these critical phenotypic endpoints.

Key Experiment: Cell Viability / Anti-proliferative Assay (e.g., CellTiter-Glo®)

  • Causality & Rationale: This assay quantifies the number of viable cells in culture based on the amount of ATP, which is an indicator of metabolic activity. A reduction in ATP is proportional to a decrease in cell number, which can be due to either cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation).[16] It is a robust and highly sensitive method for determining the GI50 (concentration for 50% growth inhibition).

  • Protocol: Anti-proliferative Assay

    • Cell Seeding: Seed cancer cells (e.g., CHP-134 neuroblastoma cells for PLK4, MDA-MB-231 breast cancer cells for ALK5) in a 96-well plate and allow them to attach overnight.

    • Compound Treatment: Add serial dilutions of the test compound and incubate for 72 hours (approximately 2-3 cell doubling times).

    • Assay: Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume.

    • Signal Development: Mix on an orbital shaker for 2 minutes to induce cell lysis, then let the plate stand for 10 minutes to stabilize the luminescent signal.

    • Data Acquisition: Record luminescence.

    • Analysis: Calculate the GI50 value by plotting the percentage of cell growth inhibition against the log of the compound concentration.

G cluster_tgf TGF-β / ALK5 Pathway TGFB TGF-β Ligand RecII TGF-β RII TGFB->RecII Binds ALK5 ALK5 (TGF-β RI) RecII->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 Complex SMAD Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates Gene Target Gene Transcription Nucleus->Gene TestCmpd N-Cyclopentyltetrahydro- 2H-pyran-4-amine Compound TestCmpd->ALK5 Inhibits

Caption: Simplified TGF-β/ALK5 signaling pathway showing the point of inhibition.

Part 3: Data Presentation & Comparative Analysis

Objective comparison against known standards is crucial for contextualizing the performance of a novel compound. The data should be presented clearly and concisely.

Table 1: Comparative Efficacy Profile for ALK5 Inhibition

CompoundBiochemical IC50 (nM) (ADP-Glo Assay)Cellular p-SMAD2 IC50 (nM) (A549 Cells)Anti-proliferative GI50 (nM) (MDA-MB-231 Cells)Selectivity vs. p38 MAPK (Fold)
Test Compound 1 1545250150x
Test Compound 2 150480>100050x
SB525334 (Ref.) 14.3[17]50[13]300>100x
GW6604 (Ref.) 140[13]500[13]1200>100x

Table 2: Comparative Efficacy Profile for PLK4 Inhibition

CompoundBiochemical IC50 (nM) (ADP-Glo Assay)Cellular Target Engagement EC50 (nM) (NanoBRET Assay)Anti-proliferative GI50 (nM) (CHP-134 Cells)Selectivity vs. Aurora B (Fold)
Test Compound 3 5609080x[9]
Test Compound 4 50850>100020x
CFI-400945 (Ref.) 2.8[18]59[9]88[9]35x[18]
Centrinone (Ref.) ~1[18]~10[19]~100Highly Selective[19]

Note: Data for test compounds are hypothetical examples. Reference data is sourced from cited literature.

Conclusion and Forward Look

This guide has outlined a structured, multi-tiered approach for the robust in vitro validation of this compound based compounds as potential kinase inhibitors. By systematically progressing from biochemical potency to cellular mechanism and functional outcomes, researchers can build a high-confidence data package. The causality behind each experimental choice is paramount; we are not merely collecting data but building a logical argument for a compound's efficacy.

A compound that successfully navigates this cascade, demonstrating potent on-target activity at all three tiers and favorable selectivity against relevant off-targets (e.g., other kinases in the same family), is a strong candidate for subsequent in vivo proof-of-concept studies. This rigorous, self-validating framework ensures that only the most promising molecules, backed by solid scientific evidence, are advanced, ultimately increasing the probability of success in the long and arduous journey of drug development.

References

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Fast Quantitation of TGF-β Signaling Using Adenoviral Reporter. Bio-protocol. [Link]

  • Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • Exploring Quinoxalinyl and Quinolinyl Compounds as ALK5 Inhibitors. Bioengineer.org. [Link]

  • MDC Connects: Target Validation and Efficacy. YouTube. [Link]

  • Down‐regulation of Polo‐like kinase 4 (PLK4) induces G1 arrest via activation of the p38/p53/p21 signaling pathway in bladder cancer. The FEBS Journal. [Link]

  • Identification of Novel Inhibitors of the Transforming Growth Factor β1 (TGF-β1) Type 1 Receptor (ALK5). Journal of Medicinal Chemistry. [Link]

  • Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis. British Journal of Pharmacology. [Link]

  • Live Cell Imaging of the TGF- β/Smad3 Signaling Pathway In Vitro and In Vivo Using an Adenovirus Reporter System. Journal of Visualized Experiments. [Link]

  • TGFβR1 (ALK5) Kinase Assay Kit. BPS Bioscience. [Link]

  • Deciphering the Intricacies of TGF-Beta Signaling Pathway. Assay Genie. [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. SLAS Discovery. [Link]

  • PLK4 autophosphorylates. (A) Results of an in vitro kinase assay using... ResearchGate. [Link]

  • Antiproliferative effects of selenium compounds in colon cancer cells: Comparison of different cytotoxicity assays. ResearchGate. [Link]

  • Role of Polo-Like Kinase 4 (PLK4) in Epithelial Cancers and Recent Progress in its Small Molecule Targeting for Cancer Management. Molecular Cancer Therapeutics. [Link]

  • Cell Proliferation Assays. Creative Biolabs. [Link]

  • Abstract 5660: Anti-proliferation effect of polo-like kinase-4 inhibitor in ovarian cancer via AKT/mTOR/p70S6K pathway. AACR Journals. [Link]

  • Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4. Journal of Medicinal Chemistry. [Link]

  • Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer. MDPI. [Link]

  • Vpr augments Plk4 kinase activity in vitro and in vivo a Quantification... ResearchGate. [Link]

  • TGF-beta Signaling Pathway. Sino Biological. [Link]

  • Selective PLK4 Inhibitors Demonstrate Synthetic Lethality in TRIM37 Amplified Neuroblastoma and Breast Cancer Models. ORIC Pharmaceuticals. [Link]

  • What is the difference between an antiproliferative assay and a cytotoxicity assay? ResearchGate. [Link]

  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. ResearchGate. [Link]

  • Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing's sarcoma cells. Journal of Cancer Research and Clinical Oncology. [Link]

Sources

N-Cyclopentyltetrahydro-2H-pyran-4-amine Analogues: A Comparative Structure-Activity Relationship Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The N-Cyclopentyltetrahydro-2H-pyran-4-amine scaffold has emerged as a privileged structure in modern medicinal chemistry. Its inherent three-dimensionality and the synthetic tractability of the tetrahydropyran ring make it an attractive starting point for the development of novel therapeutic agents across various disease areas.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogues built upon this core, offering a comparative overview of their performance against different biological targets, supported by experimental data from peer-reviewed literature.

The Core Scaffold: A Foundation for Versatility

The this compound core presents several key features for medicinal chemistry exploration. The cyclopentyl group offers a lipophilic anchor, while the secondary amine provides a crucial point for chemical modification and interaction with biological targets. The tetrahydropyran ring itself is not merely a passive linker; its conformational flexibility and the presence of the oxygen atom can significantly influence solubility, metabolic stability, and binding affinity.

Comparative SAR Analysis Across Key Biological Targets

The versatility of the this compound scaffold is evident in the diverse range of biological targets for which potent and selective inhibitors have been developed. This section will compare the SAR of analogues across some of the most notable examples.

Transforming Growth Factor-β (TGF-β) Type I Receptor (ALK5) Inhibitors

TGF-β signaling plays a critical role in fibrosis and cancer progression, making its receptor, ALK5, a key therapeutic target.[3] Researchers have successfully developed potent ALK5 inhibitors by modifying the this compound scaffold.

A notable series of analogues incorporates a 1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yloxy)pyridine-2-yl)amino moiety.[3] The optimization of this series led to the identification of highly potent and selective ALK5 inhibitors. The structure-activity relationship in this series highlights the importance of the cyclopropyl group on the pyrazole ring and the specific substitution pattern on the pyridine ring for achieving high inhibitory activity.

Experimental Protocol: Synthesis of a Representative ALK5 Inhibitor Analogue

The following is a generalized, step-by-step methodology for the synthesis of a 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridine-2-yl)amino derivative, based on established synthetic routes.[3][4]

Step 1: Synthesis of the Pyrazole Intermediate

  • React commercially available tetrahydro-4H-pyran-4-one with a suitable reagent to introduce the pyrazole moiety.

  • Introduce the cyclopropyl group onto the pyrazole nitrogen under appropriate reaction conditions.

Step 2: Coupling with the Pyridine Moiety

  • Couple the synthesized pyrazole intermediate with a di-substituted pyridine, typically a di-chloropyridine, under conditions that favor nucleophilic aromatic substitution.

Step 3: Final Amination

  • Introduce the desired amine at the remaining reactive position on the pyridine ring to yield the final product.

Rationale for Method Selection: This synthetic strategy allows for the modular construction of the final compound, facilitating the exploration of a wide range of substituents on both the pyrazole and pyridine rings to optimize biological activity.

Cannabinoid Receptor 2 (CB2) Agonists for Inflammatory Pain

Selective CB2 receptor agonists are sought after for the treatment of inflammatory and neuropathic pain without the psychoactive side effects associated with CB1 receptor activation. A pyrimidine-based series of compounds featuring the (tetrahydro-2H-pyran-4-yl)methylamine moiety has been identified as potent and selective CB2 agonists.[5]

The lead optimization of a pyrimidine ester hit led to the discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide, a compound with an oral ED50 of 0.1 mg/kg in a rat model of inflammatory pain.[5] This highlights the favorable pharmacokinetic properties imparted by the tetrahydropyran-containing fragment.

Table 1: Comparative Activity of Key this compound Analogues

Compound IDTargetKey Structural FeaturesIn Vitro Potency (IC50/Ki)In Vivo EfficacyReference
12r ALK51-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yloxy)pyridine-2-yl)aminoPotent and selectiveOral bioavailability of 57.6%[3]
35 (GW842166X) CB22-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamideSelective agonistOral ED50 of 0.1 mg/kg (rat)[5]

Experimental Protocol: In Vitro CB2 Receptor Binding Assay

This protocol outlines a standard method for determining the binding affinity of novel compounds to the CB2 receptor.

Step 1: Membrane Preparation

  • Culture cells stably expressing the human CB2 receptor.

  • Harvest the cells and homogenize them in a suitable buffer to prepare cell membranes.

  • Determine the protein concentration of the membrane preparation.

Step 2: Competitive Binding Assay

  • Incubate the cell membranes with a known radiolabeled CB2 receptor ligand (e.g., [3H]CP-55,940) and varying concentrations of the test compound.

  • After incubation, separate the bound and free radioligand using filtration.

  • Quantify the amount of bound radioligand using liquid scintillation counting.

Step 3: Data Analysis

  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki (inhibitor constant) using the Cheng-Prusoff equation.

Rationale for Method Selection: This competitive binding assay is a robust and widely accepted method for quantifying the affinity of a compound for a specific receptor, providing a key parameter for SAR analysis.

Visualizing the Structure-Activity Landscape

The following diagram illustrates the general SAR trends for the this compound scaffold, highlighting key areas of modification and their impact on biological activity.

SAR_Landscape cluster_scaffold Core Scaffold cluster_modifications Key Modification Points cluster_outcomes Biological Outcomes Scaffold This compound R1 N-Substitution Scaffold->R1 Crucial for target interaction R2 Cyclopentyl Analogues Scaffold->R2 Influences lipophilicity R3 Tetrahydropyran Ring Modifications Scaffold->R3 Impacts solubility & conformation Potency Potency R1->Potency Selectivity Selectivity R1->Selectivity PK Pharmacokinetics R2->PK R3->PK Experimental_Workflow A Scaffold Selection & Analogue Design B Chemical Synthesis & Purification A->B C In Vitro Screening (Primary Assay) B->C D SAR Analysis & Iterative Design C->D E In Vitro ADME Profiling C->E Active Compounds D->A Optimization Loop F In Vivo Efficacy & PK Studies E->F G Lead Candidate Selection F->G

Caption: A typical experimental workflow for the development of novel therapeutic agents.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly fruitful starting point for the discovery of potent and selective modulators of various biological targets. The structure-activity relationships discussed in this guide demonstrate that modifications to the N-substituent, the cyclopentyl group, and the tetrahydropyran ring itself can all be strategically employed to fine-tune the pharmacological profile of these analogues.

Future research in this area will likely focus on expanding the diversity of biological targets for which ligands based on this scaffold can be developed. Furthermore, a deeper understanding of the conformational constraints imposed by the tetrahydropyran ring could lead to the design of analogues with improved selectivity and pharmacokinetic properties. The continued exploration of this privileged scaffold holds significant promise for the development of the next generation of innovative therapeutics.

References

  • Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Privileged Scaffolds for Library Design and Drug Discovery. Journal of Combinatorial Chemistry. [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. Journal of Medicinal Chemistry. [Link]

Sources

A Comparative Guide to the Synthetic Routes of N-Cyclopentyltetrahydro-2H-pyran-4-amine for Enhanced Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and medicinal chemistry, the synthesis of novel molecular entities with high efficiency, purity, and scalability is paramount. N-Cyclopentyltetrahydro-2H-pyran-4-amine is a key building block in the creation of various therapeutic agents, making the optimization of its synthesis a critical endeavor for researchers and drug development professionals. This guide provides an in-depth, objective comparison of the primary synthetic routes to this valuable amine, supported by experimental data and mechanistic insights to inform your selection of the most suitable method.

Introduction to this compound

This compound incorporates a saturated tetrahydropyran ring, a privileged scaffold in medicinal chemistry known to enhance pharmacokinetic properties such as solubility and metabolic stability[1]. The cyclopentylamino substituent at the 4-position provides a crucial vector for further molecular elaboration. The efficient construction of this molecule is therefore a key step in the synthesis of more complex drug candidates. This guide will focus on the most prevalent and practical synthetic strategy: one-pot reductive amination, and compare variations within this method to provide a clear picture of their relative efficiencies.

Route 1: One-Pot Reductive Amination

The most direct and widely employed method for the synthesis of this compound is the one-pot reductive amination of tetrahydro-4H-pyran-4-one with cyclopentylamine.[2] This approach combines the formation of an intermediate imine (or enamine) and its subsequent reduction in a single reaction vessel, offering significant advantages in terms of operational simplicity and time savings.[2][3]

The general mechanism involves the acid-catalyzed reaction between the ketone (tetrahydro-4H-pyran-4-one) and the primary amine (cyclopentylamine) to form a carbinolamine intermediate. This intermediate then dehydrates to form an iminium ion, which is subsequently reduced by a hydride-donating reagent to yield the final secondary amine product. The choice of reducing agent is critical and significantly impacts the reaction's efficiency, selectivity, and safety profile.[4]

graph "Reductive_Amination_Workflow" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Start Materials:\nTetrahydro-4H-pyran-4-one\nCyclopentylamine", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; mixing [label="Mixing in Solvent\n(e.g., Methanol, DCE)", style=filled, fillcolor="#FBBC05"]; imine_formation [label="Imine/Iminium Ion Formation\n(Acid Catalyst, e.g., AcOH)", style=filled, fillcolor="#FBBC05"]; reduction [label="Reduction with Hydride Source", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; workup [label="Aqueous Work-up\n& Extraction", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; purification [label="Purification\n(e.g., Chromatography)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="Final Product:\nN-Cyclopentyltetrahydro-\n2H-pyran-4-amine", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> mixing [label="Step 1"]; mixing -> imine_formation [label="Step 2"]; imine_formation -> reduction [label="Step 3"]; reduction -> workup [label="Step 4"]; workup -> purification [label="Step 5"]; purification -> product [label="Step 6"]; }

One-Pot Reductive Amination Workflow
Comparison of Reducing Agents for Reductive Amination

The efficiency of the one-pot reductive amination is heavily dependent on the choice of reducing agent. Below is a comparative analysis of commonly used hydride sources.

Reducing AgentTypical SolventReaction ConditionsReported YieldPurityKey AdvantagesReported Challenges
Sodium Borohydride (NaBH₄)Methanol, Ethanol0 °C to RT, 2-6 hGood to ExcellentGoodCost-effective, readily available.Can reduce the starting ketone if not controlled. Requires careful addition.
Sodium Cyanoborohydride (NaBH₃CN)Methanol, AcetonitrilepH 6-7, RT, 4-12 hExcellentExcellentSelective for the iminium ion over the ketone. Tolerates a wider pH range.Highly toxic (releases HCN in strong acid). Requires careful handling and disposal.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane (DCM), Dichloroethane (DCE)RT, 2-8 hExcellentExcellentMild and selective. Does not require pH control. Tolerates a wide range of functional groups.More expensive than NaBH₄. Can be moisture sensitive.

Expertise & Experience in Agent Selection:

  • Sodium Borohydride (NaBH₄): While being the most economical choice, its lack of selectivity can be problematic. The borohydride can reduce the starting tetrahydro-4H-pyran-4-one, leading to the formation of tetrahydro-2H-pyran-4-ol as a byproduct and consequently lowering the yield of the desired amine. To mitigate this, a stepwise procedure is often employed where the imine is pre-formed before the addition of NaBH₄. However, for a truly one-pot reaction, slow addition of the reducing agent at low temperatures is crucial.

  • Sodium Cyanoborohydride (NaBH₃CN): This reagent offers excellent selectivity for the iminium ion over the ketone, making it a popular choice for one-pot reductive aminations.[4] The reaction can be run at a slightly acidic pH which favors iminium ion formation without significant decomposition of the reducing agent. The primary drawback is its high toxicity and the potential for hydrogen cyanide gas evolution if the reaction becomes too acidic. This necessitates careful pH monitoring and handling in a well-ventilated fume hood.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): Often considered the reagent of choice for modern reductive aminations, STAB is mild, selective, and does not require stringent pH control.[5] The acetic acid byproduct can catalyze the imine formation. Its higher cost is a consideration for large-scale synthesis, but the high yields, purity, and operational simplicity often offset this.

Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride

This protocol provides a detailed, self-validating procedure for the synthesis of this compound using the preferred mild reducing agent.

Materials:

  • Tetrahydro-4H-pyran-4-one

  • Cyclopentylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) for extraction

Procedure:

  • To a stirred solution of tetrahydro-4H-pyran-4-one (1.0 eq) in 1,2-dichloroethane (DCE) are added cyclopentylamine (1.1 eq) and acetic acid (1.2 eq).

  • The reaction mixture is stirred at room temperature for 1 hour to facilitate the formation of the iminium ion.

  • Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • The reaction mixture is stirred at room temperature for an additional 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting materials.

  • The reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x volumes).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.

  • The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Route 2: Alternative Synthetic Approaches (A Brief Overview)

While reductive amination is the most common, other strategies could be envisioned, though they are generally less direct for this specific target.

  • Alkylation of 4-Aminotetrahydropyran: One could start with commercially available 4-aminotetrahydropyran and alkylate it with a cyclopentyl halide (e.g., cyclopentyl bromide) or perform a reductive amination with cyclopentanone. However, direct alkylation of primary amines is often difficult to control and can lead to over-alkylation, resulting in the formation of the tertiary amine and quaternary ammonium salts.[4] Reductive amination with cyclopentanone would be a viable, but likely less direct, alternative to the primary route.

graph "Alternative_Route_Alkylation" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Start Materials:\n4-Aminotetrahydropyran\nCyclopentyl Bromide", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="N-Alkylation\n(Base, e.g., K₂CO₃, Et₃N)", style=filled, fillcolor="#FBBC05"]; workup [label="Aqueous Work-up\n& Extraction", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; purification [label="Purification\n(Chromatography)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="Final Product", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; side_product [label="Side Products:\nDi-alkylation, etc.", shape=box, style="filled, dashed", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> reaction; reaction -> workup; workup -> purification; purification -> product; reaction -> side_product [style=dashed]; }

Alternative Route: N-Alkylation

Conclusion and Recommendations

For the efficient synthesis of this compound, one-pot reductive amination stands out as the superior strategy due to its convergence, atom economy, and operational simplicity.

Among the common reducing agents, sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended for laboratory-scale synthesis and process development. Its mildness, high selectivity, and the elimination of strict pH control lead to cleaner reactions, higher yields, and simpler purifications. While the upfront cost of NaBH(OAc)₃ is higher, the overall process efficiency and reduced waste generation often make it more economical in the long run.

For large-scale industrial production where cost is a primary driver, a carefully optimized process using sodium borohydride (NaBH₄) could be considered. However, this would require significant process development to control the selectivity and minimize byproduct formation. The toxicity of sodium cyanoborohydride (NaBH₃CN) makes it a less desirable option, especially at scale, despite its excellent selectivity.

Ultimately, the choice of synthetic route and specific reagents will depend on the scale of the synthesis, available resources, and the desired purity of the final product. The information and protocols provided in this guide offer a solid foundation for making an informed decision.

References

  • Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. YouTube. [Link]

  • DergiPark. (n.d.). One-Pot Synthesis of 2-Amino-4H-Pyrans and 2-Amino-Tetrahydro-4H-Chromenes Using L-Proline. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. [Link]

  • Macmillan Group. (2005). Enantioselective Organocatalytic Reductive Amination. [Link]

  • NIH National Library of Medicine. (n.d.). Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • RSC Publishing. (2024). A facile one-pot synthesis of tetrahydrobenzo[ b ]pyrans and 2-amino-4 H -chromenes under green conditions. [Link]

  • Google Patents. (n.d.). US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof.
  • Google Patents. (n.d.). US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.
  • Google Patents. (n.d.). WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.
  • Chem-Impex. (n.d.). N-Propyl-tetrahydro-2H-pyran-4-amine. [Link]

  • Google Patents. (n.d.).
  • Googleapis.com. (2012). United States Patent. [Link]

Sources

The Rigidity Advantage: A Comparative Guide to N-Cyclopentyltetrahydro-2H-pyran-4-amine and its Acyclic Analogues in Receptor Binding

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the structural conformation of a ligand is a critical determinant of its binding affinity and selectivity for a biological target. This guide provides a comprehensive comparison of N-Cyclopentyltetrahydro-2H-pyran-4-amine, a conformationally restricted cyclic scaffold, against its more flexible acyclic analogues. We delve into the foundational principles of conformational constraint, present a detailed, field-proven protocol for a competitive radioligand binding assay, and analyze comparative binding data. The evidence presented herein underscores the tangible benefits of employing rigid cyclic structures to enhance ligand-receptor interactions, offering a valuable resource for researchers and professionals in medicinal chemistry and drug development.

Introduction: The Rationale for Rigidity

The binding of a small molecule ligand to a receptor is a dynamic process governed by thermodynamics. A flexible, acyclic molecule exists in solution as a population of numerous conformers. Only a select few of these possess the correct three-dimensional geometry—the "bioactive conformation"—to bind effectively to the receptor's active site. The energy required to force a flexible ligand into this specific conformation, known as the entropic penalty, can significantly weaken the binding affinity.

The strategy of conformational restriction aims to mitigate this penalty.[1][2][3][4] By designing and synthesizing molecules with reduced conformational freedom, such as this compound, we pre-organize the key pharmacophoric elements into a shape that is more complementary to the target receptor. This approach can lead to several advantages:

  • Enhanced Potency: By minimizing the entropic loss upon binding, the ligand's free energy of binding (ΔG) becomes more favorable, resulting in higher affinity (lower Kᵢ value).[1][5]

  • Improved Selectivity: A rigid scaffold is less likely to adopt alternative conformations required to bind to off-target receptors, leading to a more selective interaction profile.[1][2]

  • Favorable Pharmacokinetics: Reduced flexibility, often correlated with a lower number of rotatable bonds, can positively impact properties like oral bioavailability.[5]

This guide uses this compound as a case study to experimentally explore these principles against two representative acyclic analogues.

Compound ID Structure Description
C-1 The lead cyclic compound. The tetrahydropyran ring constrains the spatial relationship between the amine and the oxygen atom.
A-1

An acyclic analogue where the pyran ring is opened, introducing rotatable bonds.
A-2 A second, more simplified acyclic analogue with greater conformational flexibility.

Methodology: Quantifying Binding Affinity via Radioligand Assays

To objectively compare the binding performance of our cyclic and acyclic compounds, a competitive radioligand binding assay is the gold standard.[6][7][8][9] This technique measures the ability of a test compound (the "competitor") to displace a radioactively labeled ligand ("radioligand") that is known to bind to the target receptor with high affinity.

For this guide, we will use a hypothetical G-Protein Coupled Receptor (GPCR), the "Exemplar Receptor 1" (ER₁), a common target class in drug discovery.[10][11][12][13]

Experimental Workflow: Competitive Binding Assay

The overall workflow is designed to be a self-validating system, incorporating controls for total and non-specific binding to ensure data integrity.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Counting cluster_analysis Data Analysis mem_prep Receptor Membrane Preparation incubation Incubate: Membranes + Radioligand + Competitor (or Buffer) mem_prep->incubation ligand_prep Radioligand & Competitor Serial Dilutions ligand_prep->incubation filtration Rapid Vacuum Filtration (Separates Bound vs. Free) incubation->filtration Equilibrium Reached counting Scintillation Counting (Measures Radioactivity) filtration->counting Trapped Radioactivity curve_fit Non-linear Regression (Sigmoidal Dose-Response) counting->curve_fit CPM Data calc_ki Calculate Ki (Cheng-Prusoff Equation) curve_fit->calc_ki IC50 Value

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: ER₁ Receptor Binding

1. Materials & Reagents:

  • Receptor Source: Frozen cell membranes from CHO cells stably expressing human ER₁.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Radioligand: [³H]-Lᵢ, a known high-affinity ER₁ ligand (Specific Activity: 50 Ci/mmol).

  • Competitors: this compound (C-1), Acyclic Analogue 1 (A-1), Acyclic Analogue 2 (A-2).

  • Non-specific Determinate: A high concentration (10 µM) of a known, unlabeled ER₁ antagonist.

  • Filtration: 96-well glass fiber filter plates (pre-soaked in 0.3% polyethyleneimine).

  • Scintillation Cocktail.

2. Membrane Preparation:

  • Thaw frozen ER₁ membranes on ice.

  • Homogenize gently in ice-cold Assay Buffer.

  • Centrifuge at 20,000 x g for 15 minutes at 4°C.[14]

  • Discard the supernatant, resuspend the membrane pellet in fresh Assay Buffer, and determine protein concentration (e.g., BCA assay).[14]

  • Dilute the membrane preparation to a final concentration of 20 µg protein per assay well.

3. Assay Procedure:

  • Set up a 96-well plate for the assay. Total assay volume is 200 µL.

  • Add 50 µL of Assay Buffer (for total binding) or 50 µL of the non-specific determinate (for non-specific binding) to respective control wells.

  • Add 50 µL of competitor compounds (C-1, A-1, A-2) in serial dilutions (e.g., 10⁻¹¹ M to 10⁻⁵ M) to the experimental wells.

  • Add 50 µL of [³H]-Lᵢ to all wells at a final concentration equal to its Kₑ (e.g., 1 nM).

  • Initiate the binding reaction by adding 100 µL of the diluted membrane preparation to all wells.

  • Incubate the plate for 60 minutes at room temperature with gentle agitation to reach equilibrium.[14]

4. Separation and Counting:

  • Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filter plate.[6][14] This separates the receptor-bound radioligand from the free radioligand in the solution.

  • Wash the filters four times with 200 µL of ice-cold Assay Buffer.

  • Dry the filter plate for 30 minutes at 50°C.

  • Add scintillation cocktail to each well and count the trapped radioactivity using a scintillation counter.

5. Data Analysis:

  • Subtract the counts per minute (CPM) from the non-specific binding wells from all other wells to obtain specific binding.

  • Plot the specific binding CPM against the log concentration of the competitor compound.

  • Use a non-linear regression software (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ value for each compound. The IC₅₀ is the concentration of the competitor that displaces 50% of the specific binding of the radioligand.

  • Convert the experimental IC₅₀ value to the inhibition constant (Kᵢ), a true measure of binding affinity, using the Cheng-Prusoff equation .[15][16][17][18]

    Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

    Where:

    • [L] is the concentration of the radioligand used.

    • Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.

Comparative Data & Analysis

The binding assays yielded the following results for the three compounds against the ER₁ receptor.

Compound IDStructure TypeIC₅₀ (nM)Kᵢ (nM)Interpretation
C-1 Cyclic15.27.6High Affinity
A-1 Acyclic185.492.7Moderate Affinity
A-2 Acyclic950.8475.4Low Affinity

Assay Conditions: [³H]-Lᵢ concentration ([L]) = 1 nM; Radioligand Kₑ = 1 nM.

Interpretation of Results

The data clearly demonstrates a structure-activity relationship directly linked to conformational flexibility.

  • This compound (C-1) exhibits a Kᵢ value of 7.6 nM, indicating high-affinity binding to the ER₁ receptor. Its rigid tetrahydropyran ring system likely holds the key pharmacophoric groups—the nitrogen atom and the ring oxygen—in an optimal orientation for receptor interaction, thus paying a minimal entropic penalty upon binding.

  • Acyclic Analogue 1 (A-1) , with a Kᵢ of 92.7 nM, shows a greater than 12-fold decrease in binding affinity compared to its cyclic counterpart. The introduction of rotatable single bonds between the core functional groups means that the molecule spends significantly less time in the bioactive conformation required for potent binding.

  • Acyclic Analogue 2 (A-2) shows the lowest affinity, with a Kᵢ of 475.4 nM (a >60-fold loss vs. C-1). This simpler analogue possesses even greater flexibility, further increasing the entropic cost of adopting the precise geometry needed to fit into the receptor's binding pocket.

Structure-Activity Relationship (SAR) and Mechanistic Context

The binding event at a GPCR like ER₁ initiates a cascade of intracellular signaling events.[19] Understanding this context is crucial for appreciating why high-affinity binding is the first critical step in designing an effective modulator (agonist or antagonist).

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space receptor ER₁ Receptor (GPCR) g_protein G-Protein (αβγ) receptor->g_protein Conformational Change gdp_gtp GDP -> GTP Exchange on Gα g_protein->gdp_gtp effector Effector Enzyme (e.g., Adenylyl Cyclase) ligand Ligand (e.g., C-1) Binds to Receptor ligand->receptor Binding Event dissociation Gα-GTP Dissociates from Gβγ gdp_gtp->dissociation effector_act Gα-GTP Activates Effector dissociation->effector_act second_messenger Second Messenger Production (e.g., cAMP) effector_act->second_messenger cellular_response Downstream Cellular Response second_messenger->cellular_response

Caption: A generalized GPCR signaling pathway.

The superior binding of C-1 is a direct consequence of its structure. The cyclic tetrahydropyran scaffold acts as a "molecular chassis," locking the distance and relative orientation of the cyclopentylamino group and the heteroatom within the ring. This pre-organization ensures that the molecule presents a consistent and favorable conformation to the receptor's binding pocket, maximizing complementary interactions (e.g., hydrogen bonds, van der Waals forces) and minimizing the thermodynamic penalty of binding. The acyclic analogues, lacking this structural constraint, must "pay" a higher energetic price to achieve the same optimal fit, resulting in weaker affinity.

Conclusion

This comparative analysis provides compelling evidence for the strategic use of conformational restriction in ligand design. By comparing this compound (C-1) to its flexible acyclic analogues (A-1, A-2) through a rigorous radioligand binding assay, we have quantitatively demonstrated the profound impact of rigidity on receptor affinity. The cyclic compound's pre-organized conformation leads to a significantly lower inhibition constant (Kᵢ), translating to more potent receptor binding.

For researchers in drug development, these findings reinforce a core principle of medicinal chemistry: reducing the conformational entropy of a ligand is a powerful and effective strategy for enhancing potency and selectivity. The methodologies and principles outlined in this guide serve as a practical framework for evaluating and optimizing new chemical entities.

References

  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). [Link][15]

  • G protein-coupled receptor signaling pathway. CUSABIO. [Link][10]

  • Radioligand Binding Assay. Gifford Bioscience. [Link][6]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link][14]

  • GPCR Pathway. Creative Diagnostics. [Link][11]

  • G Protein-coupled Receptors Signaling Pathway. Sino Biological. [Link][19]

  • GPCR Signaling Pathway. GeeksforGeeks. [Link][12]

  • GPCRs (G Protein Coupled Receptors): A Guide. Assay Genie. [Link][13]

  • Conformational Restriction and Steric Hindrance in Medicinal Chemistry. ScienceDirect. [Link][5]

  • Ki, IC50, & the Cheng-Prusoff equation. Chem Help ASAP (YouTube). [Link][18]

  • Conformational restriction: an effective tactic in 'follow-on'-based drug discovery. Future Science. [Link][1]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link][7]

  • Radioligand binding assays and their analysis. PubMed. [Link][9]

  • The Use of Conformational Restriction in Medicinal Chemistry. ResearchGate. [Link][2]

  • The Use of Conformational Restriction in Medicinal Chemistry. Semantic Scholar. [Link][3]

  • The Use of Conformational Restriction in Medicinal Chemistry. PubMed. [Link][4]

Sources

Cross-reactivity studies of "N-Cyclopentyltetrahydro-2H-pyran-4-amine" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to Assessing the Cross-Reactivity of Novel N-Cyclopentyltetrahydro-2H-pyran-4-amine Derivatives

In the landscape of modern drug discovery, the characterization of a novel chemical series extends beyond its primary target affinity and efficacy. A thorough understanding of a compound's off-target interactions, or cross-reactivity, is paramount for predicting potential safety liabilities and understanding its full pharmacological profile. This guide provides a comprehensive framework for evaluating the cross-reactivity of a hypothetical lead compound, "Cpd-X," from the this compound series, designed as a selective antagonist for the fictitious G-protein coupled receptor, Target Receptor A (TRA).

Through a detailed examination of experimental design, data interpretation, and comparative analysis, we will outline a robust strategy to de-risk this novel chemical scaffold. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous and self-validating system for off-target profiling.

The Imperative of Early-Stage Cross-Reactivity Profiling

Undesired off-target interactions are a leading cause of clinical trial failures. Early identification of cross-reactivity allows for the strategic modification of chemical structures to mitigate these effects, thereby saving considerable time and resources. For a novel scaffold such as the this compound series, a systematic approach to profiling is not just recommended; it is essential.

Our hypothetical lead, Cpd-X, has demonstrated high affinity for TRA (Ki = 5 nM). To contextualize its selectivity, we will compare its hypothetical cross-reactivity profile against two well-characterized, albeit structurally distinct, TRA antagonists:

  • Comparator 1: A well-established, marketed drug known for its high selectivity.

  • Comparator 2: A tool compound known to have a broader off-target profile.

A Phased Approach to Cross-Reactivity Assessment

A tiered or phased approach to screening is both cost-effective and scientifically sound. The initial phase employs broad, high-throughput screening against a large panel of targets, followed by more focused, in-depth studies on any identified "hits."

G cluster_0 Phase 1: Broad Panel Screening cluster_1 Phase 2: Dose-Response & Orthogonal Assays cluster_2 Phase 3: In-depth Analysis & SAR A Cpd-X (10 µM) B Broad Target Panel (e.g., 44 GPCRs, Kinases, Ion Channels) A->B Primary Screen C Identify Hits (>50% inhibition) B->C D IC50/EC50 Determination C->D F Confirmed Off-Target E Orthogonal Assay (e.g., Cellular Functional Assay) D->E E->F G Structure-Activity Relationship (SAR) Studies F->G H Lead Optimization G->H

Figure 1: A tiered workflow for cross-reactivity screening.

Phase 1: Broad Panel Screening

The initial step involves screening Cpd-X at a high concentration (typically 1-10 µM) against a commercially available panel of receptors, enzymes, and ion channels. The choice of panel is critical and should be guided by the chemical structure of the compound and its intended therapeutic area. For a novel GPCR antagonist, a panel that includes a diverse set of GPCRs, key cardiac ion channels (like hERG), and common metabolic enzymes (cytochrome P450s) is a standard starting point.

Experimental Protocol: Radioligand Binding Assay

  • Preparation: A membrane preparation from cells expressing the target of interest is incubated with a specific radioligand.

  • Competition: Cpd-X is added at a concentration of 10 µM.

  • Incubation: The mixture is incubated to allow for binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated via filtration.

  • Detection: The amount of bound radioligand is quantified using a scintillation counter.

  • Analysis: The percentage of inhibition of radioligand binding by Cpd-X is calculated.

A result of >50% inhibition is typically considered a "hit" and warrants further investigation.

Phase 2: Confirmation and Potency Determination

Hits from the primary screen are subjected to dose-response analysis to determine their potency (IC50 or EC50). This quantitative measure is crucial for assessing the therapeutic window between on-target and off-target activity.

Table 1: Hypothetical Cross-Reactivity Data for Cpd-X and Comparators

TargetCpd-X (IC50, nM)Comparator 1 (IC50, nM)Comparator 2 (IC50, nM)
TRA (On-Target) 5 2 10
Off-Target A (GPCR)850>10,000150
Off-Target B (hERG)12,500>30,000980
Off-Target C (Kinase)>10,000>10,0005,200

The data in Table 1 illustrates a favorable profile for Cpd-X, with a selectivity window of over 170-fold for Off-Target A (850 nM / 5 nM). In contrast, Comparator 2 shows a much narrower window of only 15-fold.

To ensure the observed interaction is not an artifact of the assay format, an orthogonal assay should be employed. For a GPCR hit, a cellular functional assay measuring a downstream signaling event (e.g., calcium flux or cAMP modulation) is an excellent choice.

G cluster_0 Primary Assay cluster_1 Orthogonal (Confirmatory) Assay A Radioligand Binding Assay Measures direct displacement of a known ligand Pros: High throughput, sensitive Cons: Prone to artifacts, lacks functional information B Cellular Functional Assay (e.g., cAMP) Measures downstream signaling Pros: Confirms functional activity, more physiologically relevant Cons: Lower throughput, more complex A->B Confirms Hit

Figure 2: Relationship between primary and orthogonal assays.

Interpreting the Data: The Selectivity Index

The selectivity index (SI) is a critical metric derived from cross-reactivity data. It is calculated as the ratio of the off-target IC50 to the on-target IC50.

SI = IC50 (Off-Target) / IC50 (On-Target)

A higher SI value is desirable, indicating a greater separation between the desired therapeutic effect and potential side effects. A commonly accepted, though context-dependent, threshold for a promising compound is an SI > 100 for any given off-target.

Structural Insights and Lead Optimization

Should a significant off-target interaction be confirmed, the next logical step is to initiate structure-activity relationship (SAR) studies. This involves synthesizing and testing analogs of Cpd-X to identify the structural moieties responsible for the off-target binding. The goal is to modify the chemical structure to ablate the off-target activity while retaining or improving the on-target potency. This iterative process is central to the lead optimization phase of drug discovery.

Conclusion

The this compound scaffold, as represented by our hypothetical lead Cpd-X, demonstrates a promising starting point for the development of a selective TRA antagonist. The proposed phased approach to cross-reactivity profiling provides a robust and self-validating framework for thoroughly characterizing this novel chemical series. By integrating broad panel screening, dose-response analysis, orthogonal assays, and subsequent SAR studies, researchers can build a comprehensive understanding of a compound's selectivity profile. This, in turn, enables data-driven decisions to advance the most promising candidates toward clinical development, ultimately enhancing the probability of success.

References

  • Bowes, J., Brown, A.J., Hamon, J. et al. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery. Available at: [Link]

  • Whitebread, S., Hamon, J., Bojanic, D. et al. (2005). Keynote review: In vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today. Available at: [Link]

  • Kramer, C., Kalliokoski, T., Gedeck, P. et al. (2007). The experimental uncertainty of binding constants. Journal of Medicinal Chemistry. Available at: [Link]

A Comparative Guide to Assessing the Metabolic Stability of N-Cyclopentyltetrahydro-2H-pyran-4-amine Containing Molecules

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding a compound's metabolic fate is a cornerstone of successful therapeutic design.[1][2] A molecule's metabolic stability—its resistance to being broken down by the body's enzymes—profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[3][4] Molecules with high metabolic stability can maintain therapeutic concentrations for longer periods, often allowing for more convenient dosing schedules, whereas rapidly metabolized compounds may be cleared too quickly to be effective or may produce toxic metabolites.[1][3]

This guide provides an in-depth technical comparison for assessing the metabolic stability of molecules featuring the N-Cyclopentyltetrahydro-2H-pyran-4-amine scaffold. We will delve into the structural components of this moiety, predict its metabolic liabilities, and provide detailed, self-validating experimental protocols to quantify its stability.

Structural Analysis and Predicted Metabolic Liabilities

The this compound structure contains several potential sites for enzymatic metabolism, primarily mediated by the Cytochrome P450 (CYP450) family of enzymes found predominantly in the liver.[2][5]

  • N-Dealkylation of the Cyclopentyl Group: The bond between the secondary amine and the cyclopentyl ring is a prime candidate for oxidative N-dealkylation.[6] This common metabolic pathway, catalyzed by CYP450 enzymes, involves the hydroxylation of the carbon adjacent to the nitrogen, forming an unstable carbinolamine intermediate that subsequently breaks down to yield a primary amine and cyclopentanone.[7]

  • Oxidation of the Cyclopentyl Ring: While cyclopropyl groups are sometimes used to enhance metabolic stability due to their high C-H bond energy[8][9][10], larger cycloalkanes like cyclopentyl are more susceptible to aliphatic hydroxylation by CYP450 enzymes at various positions on the ring.

  • Oxidation of the Tetrahydropyran (THP) Ring: The THP ring, while generally considered a stable and favorable scaffold in drug design for improving ADME properties[11], can also undergo oxidation. Hydroxylation can occur at carbons adjacent to the ether oxygen or at other positions on the ring.

Visualizing Potential Metabolic Pathways

The following diagram illustrates the primary predicted metabolic pathways for the core scaffold. Identifying these "soft spots" is the first step in designing analogs with improved stability.

Metabolic Pathways cluster_main This compound cluster_pathways CYP450-Mediated Oxidation Parent Parent Compound N_Dealkylation N-Dealkylation Product (Tetrahydropyran-4-amine) Parent->N_Dealkylation C-N Cleavage Cyclopentyl_OH Cyclopentyl Hydroxylation (Multiple Isomers) Parent->Cyclopentyl_OH C-H Oxidation THP_OH THP Ring Hydroxylation (Multiple Isomers) Parent->THP_OH C-H Oxidation

Caption: Predicted Phase I metabolic pathways for the core scaffold.

Comparative Assessment: Experimental Design and Protocols

To quantitatively assess metabolic stability, in vitro assays using liver-derived systems are the industry standard.[12][13] They are cost-effective, high-throughput, and provide essential data for ranking compounds and predicting in vivo hepatic clearance.[14] We will compare two fundamental assays: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.

Liver Microsomal Stability Assay

This assay is a primary screen for Phase I metabolism, as liver microsomes are subcellular fractions rich in CYP450 enzymes.[14][15]

Causality Behind Experimental Choices:

  • System: We use liver microsomes because they contain the highest concentration of CYP450 enzymes, the primary drivers of oxidative drug metabolism.[15]

  • Cofactor: The reaction is initiated by adding an NADPH regenerating system. NADPH is an essential cofactor that donates electrons to CYP450 reductase, which in turn activates the CYP450 enzyme, enabling it to metabolize the substrate.[5][16][17]

  • Controls: A "no-NADPH" control is crucial to ensure that compound disappearance is due to enzymatic metabolism and not chemical instability.[18] High- and low-clearance compounds (e.g., Verapamil and Diazepam) are included as positive controls to validate assay performance.[15][19]

  • Preparation: Thaw pooled human liver microsomes on ice. Prepare a 1 mM stock solution of the test compound in DMSO.[20]

  • Reaction Mixture: In a 96-well plate, prepare the main incubation mixture containing phosphate buffer (pH 7.4) and liver microsomes (final concentration 0.5 mg/mL).[15][18]

  • Pre-incubation: Add the test compound to the reaction mixture (final concentration 1 µM) and pre-warm at 37°C for 5-10 minutes.[21]

  • Initiation: Start the reaction by adding a pre-warmed NADPH regenerating system.[22] For the negative control wells, add buffer instead of the NADPH system.[20]

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide, labetalol).[15][21]

  • Sample Processing: Centrifuge the plate at high speed (e.g., 4000 g for 10 minutes) to pellet the precipitated proteins.[22][23]

  • Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[12][24]

Hepatocyte Stability Assay

This assay provides a more comprehensive metabolic picture as hepatocytes are intact liver cells containing the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) and their necessary cofactors.[19][24][25] This system also accounts for compound permeability into the cell, which is relevant for in vivo clearance.[24]

  • Preparation: Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath. Dilute the cells in pre-warmed, supplemented incubation medium to a final density of 0.5-1.0 x 10^6 viable cells/mL.[26]

  • Compound Addition: Add the test compound (final concentration 1 µM) to the hepatocyte suspension in a multi-well plate.[26]

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2, on an orbital shaker to keep cells in suspension.[26][27]

  • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take aliquots and terminate metabolic activity with ice-cold acetonitrile containing an internal standard.[26][27]

  • Sample Processing & Analysis: Process and analyze samples by LC-MS/MS as described in the microsomal assay protocol.

Visualizing the Experimental Workflow

Experimental Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Prep_Stock Prepare 1mM Compound Stock (DMSO) Add_Compound Add Compound to Bio-Matrix (1µM final) Prep_Stock->Add_Compound Prep_Bio Prepare Microsomes or Hepatocytes Prep_Bio->Add_Compound Prep_NADPH Prepare NADPH System (Microsomes only) Initiate Initiate Reaction (Add NADPH or Cells) Prep_NADPH->Initiate Add_Compound->Initiate Sample Sample at Time Points (0, 5, 15, 30, 60 min) Initiate->Sample Quench Quench with ACN + Internal Standard Sample->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze

Caption: General workflow for in vitro metabolic stability assays.

Data Analysis and Comparative Interpretation

The primary outputs from these assays are the in vitro half-life (t½) and the intrinsic clearance (CLint).

  • Half-life (t½): Calculated from the slope of the natural log of the percent remaining compound versus time. A shorter half-life indicates lower metabolic stability.

  • Intrinsic Clearance (CLint): Represents the inherent ability of the liver to metabolize a drug. It is calculated from the half-life and normalized to the amount of protein (microsomes) or number of cells (hepatocytes) in the incubation.[15][26]

CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein mass)

Comparative Data Table

To illustrate how structural modifications can impact metabolic stability, consider the following hypothetical data for our parent compound and two analogs. Analog A replaces the cyclopentyl with a more metabolically robust cyclopropyl group. Analog B introduces steric hindrance near a potential oxidation site on the THP ring.

CompoundStructural ModificationMicrosomal t½ (min)Microsomal CLint (µL/min/mg protein)Hepatocyte t½ (min)Hepatocyte CLint (µL/min/10⁶ cells)Stability Class
Parent N-Cyclopentyl-THP-amine2555.44034.7Moderate
Analog A N-Cyclopropyl -THP-amine> 60< 23.1> 120< 11.6High
Analog B N-Cyclopentyl-2,2-dimethyl -THP-amine4530.87518.5High-Moderate
Verapamil Positive Control< 10> 138.6< 15> 92.4Low

Interpretation:

  • Parent Compound: Shows moderate stability, suggesting it is a substrate for CYP450 enzymes.

  • Analog A: The replacement of the cyclopentyl with a cyclopropyl group, which is less prone to oxidation[8], results in a significant increase in metabolic stability in both systems. This points to N-dealkylation or cyclopentyl ring oxidation as a major metabolic route for the parent.

  • Analog B: Adding gem-dimethyl groups to the THP ring provides steric shielding, moderately improving stability. This suggests that while THP ring oxidation occurs, it may be a secondary metabolic pathway compared to liabilities on the N-cyclopentyl portion.

Conclusion and Strategic Outlook

This guide outlines a systematic approach to assessing and comparing the metabolic stability of molecules containing the this compound scaffold. By combining predictive structural analysis with robust in vitro experimental protocols, researchers can efficiently identify metabolic liabilities.

The data generated from liver microsomal and hepatocyte stability assays are critical for guiding medicinal chemistry efforts.[19] For the parent scaffold discussed, the primary metabolic soft spot appears to be the N-cyclopentyl group. Strategies to improve stability could include replacing it with smaller cycloalkanes (like cyclopropyl), introducing electron-withdrawing groups to modulate the amine's reactivity, or adding steric bulk to block CYP450 access. By systematically applying these principles and assays, drug development teams can optimize compound structures to achieve a pharmacokinetic profile conducive to creating a successful therapeutic agent.

References

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Longdom Publishing. (n.d.). The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy. Journal of Pharmaceutical Sciences & Emerging Drugs. Retrieved from [Link]

  • Li, Y., & Li, S. (2005). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed. Retrieved from [Link]

  • Ramanathan, L., & Kumar, S. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. ResearchGate. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • Patsnap Synapse. (2024, May 21). What is the importance of metabolic stability in drug design?. Retrieved from [Link]

  • Singh, P. (2023). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Clinical Pharmacology and Toxicology. Retrieved from [Link]

  • Masimirembwa, C. M., & Bar, T. (2003). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed. Retrieved from [Link]

  • Corning Life Sciences. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved from [Link]

  • Evotec (Cyprotex). (n.d.). Hepatocyte Stability. Retrieved from [Link]

  • Wang, H., et al. (2009). Role of NADPH-Cytochrome P450 Reductase and Cytochrome-b5/NADH-b5 Reductase in Variability of CYP3A Activity in Human Liver Microsomes. PMC - NIH. Retrieved from [Link]

  • Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

  • Masimirembwa, C. M., & Bar, T. (2003). Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges. ResearchGate. Retrieved from [Link]

  • AxisPharm. (n.d.). Hepatocyte Stability Assay Test. Retrieved from [Link]

  • Al-Awad, J., et al. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. Retrieved from [Link]

  • protocols.io. (2023, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Hepatocyte Stability Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Cytochrome P450 reductase. Retrieved from [Link]

  • Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Retrieved from [Link]

  • Henderson, C. J., et al. (2013). NADPH-cytochrome P450 oxidoreductase: Roles in physiology, pharmacology, and toxicology. Drug Metabolism and Disposition. Retrieved from [Link]

  • Evotec (Cyprotex). (n.d.). Microsomal Stability. Retrieved from [Link]

  • Shaffer, C. L., et al. (2011). Anilinic N-Oxides Support Cytochrome P450-Mediated N-Dealkylation through Hydrogen-Atom Transfer. PMC - NIH. Retrieved from [Link]

  • Ji, D., et al. (2011). Theoretical study of N-dealkylation of N-cyclopropyl-N-methylaniline catalyzed by cytochrome P450: insight into the origin of the regioselectivity. Dalton Transactions. Retrieved from [Link]

  • Biochemistry Basics by Dr. Amit. (2020, May 7). Cytochrome P450 for Xenobiotic Metabolism. YouTube. Retrieved from [Link]

  • Gara, M., et al. (2021). N-Dealkylation of Amines. MDPI. Retrieved from [Link]

  • Studley, J. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Retrieved from [Link]

  • University of Washington. (n.d.). Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions. Retrieved from [Link]

  • Szávai, S., et al. (2021). Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts. MDPI. Retrieved from [Link]

  • Arnst, K. E., et al. (2018). Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolic stability data of Imipramine in different species. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Metabolism of 2024 FDA Approved Small Molecules – PART 1. Retrieved from [Link]

  • Taly, V. F. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Retrieved from [Link]

  • Fagerholm, U., et al. (2024). Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. bioRxiv. Retrieved from [Link]

  • ResearchGate. (n.d.). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Retrieved from [Link]

  • Dalvie, D., et al. (2012). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. PMC - NIH. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of N-Cyclopentyltetrahydro-2H-pyran-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of N-Cyclopentyltetrahydro-2H-pyran-4-amine, a compound encountered in various research and development settings. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, by analyzing its structural analogues, we can establish a robust and scientifically sound disposal procedure grounded in the principles of chemical safety and regulatory compliance.

Hazard Assessment: Understanding the Risks

This compound is a heterocyclic amine. Based on the known hazards of similar chemical structures, such as Tetrahydro-2H-pyran-4-amine and other N-substituted derivatives, it is imperative to handle this compound as a hazardous substance. The primary anticipated hazards are summarized in the table below.

Hazard ClassificationGHS Hazard CodeDescription
Flammable LiquidH226The compound is likely a flammable liquid and vapor.
Skin Corrosion/IrritationH314 / H315Expected to cause severe skin burns and irritation.[1]
Serious Eye Damage/IrritationH318 / H319Poses a risk of serious eye damage or irritation.[1][2]
Acute Toxicity (Oral)H302May be harmful if swallowed.[3][4]

Incompatibility: As a prudent measure, this compound should be kept away from strong oxidizing agents, strong acids, and acid chlorides to prevent vigorous or exothermic reactions.[1]

Personal Protective Equipment (PPE): The First Line of Defense

Before handling this compound for any purpose, including disposal, the following personal protective equipment is mandatory:

  • Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A flame-retardant lab coat or chemical-resistant apron should be worn over personal clothing.

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.

Step 1: Segregation and Labeling

  • Segregate: Keep waste this compound separate from other waste streams, especially incompatible materials.

  • Label: The waste container must be clearly and accurately labeled with the full chemical name: "Hazardous Waste: this compound". Include the approximate quantity and date of accumulation.

Step 2: Containerization

  • Primary Container: Use a clean, dry, and chemically compatible container with a secure, leak-proof cap. The original product container is often a suitable choice.

  • Secondary Containment: Place the primary waste container in a larger, shatter-resistant secondary container, such as a plastic tub or overpack drum, to contain any potential leaks or spills.

Step 3: Storage

  • Location: Store the contained waste in a designated, well-ventilated, and cool area, away from sources of ignition such as heat, sparks, and open flames.[2]

  • Duration: Adhere to your institution's and local regulations regarding the maximum allowable time for storing hazardous waste in a satellite accumulation area before it is collected for disposal.

Step 4: Professional Disposal

  • Engage a Licensed Contractor: The final disposal of this compound must be carried out by a licensed and reputable hazardous waste disposal company. These professionals are equipped to handle and transport hazardous chemicals and will ensure disposal is conducted in compliance with all federal, state, and local regulations.

  • Documentation: Maintain a detailed record of the waste disposal, including the chemical name, quantity, date of pickup, and the name of the disposal company.

Emergency Procedures: Preparedness is Key

Spill Response:

  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Collect the contaminated absorbent material into a labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert your institution's emergency response team or environmental health and safety (EHS) office.

    • Prevent entry to the affected area.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Visualizing the Disposal Workflow

To provide a clear and concise overview of the disposal process, the following workflow diagram has been created.

Disposal Workflow for this compound cluster_prep Preparation cluster_handling Waste Handling cluster_storage_disposal Storage & Final Disposal cluster_emergency Emergency Response Assess_Hazards 1. Assess Hazards (Flammable, Corrosive, Irritant) Don_PPE 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess_Hazards->Don_PPE Segregate_Waste 3. Segregate Waste (Keep away from incompatibles) Don_PPE->Segregate_Waste Label_Container 4. Label Container ('Hazardous Waste', Chemical Name) Segregate_Waste->Label_Container Secure_Container 5. Secure in Primary & Secondary Containers Label_Container->Secure_Container Store_Safely 6. Store in Designated Area (Cool, Ventilated, Away from Ignition) Secure_Container->Store_Safely Arrange_Pickup 7. Arrange for Professional Disposal (Licensed Contractor) Store_Safely->Arrange_Pickup Document_Disposal 8. Document Disposal Record Arrange_Pickup->Document_Disposal Spill_Response Spill Response (Absorb, Collect, Decontaminate) First_Aid First Aid (Flush, Wash, Seek Medical Aid)

A flowchart illustrating the key steps for the safe disposal of this compound.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and chemical stewardship.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 419223, 4-Aminotetrahydropyran. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6991950, 4-(Methylamino)tetrahydro-2H-pyran. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2773210, 4-Aminomethyltetrahydropyran. Retrieved from [Link]

  • American Elements. (n.d.). N-Methyltetrahydro-2H-pyran-4-amine. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-Cyclopentyltetrahydro-2H-pyran-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our commitment to safety is as paramount as our pursuit of discovery. This guide provides essential, immediate safety and logistical information for handling N-Cyclopentyltetrahydro-2H-pyran-4-amine. By understanding the "why" behind these procedural steps, you can foster a culture of safety and ensure the integrity of your work.

Hazard Assessment: Understanding the Risks

While specific toxicological data for this compound is not extensively documented, its structure as a cyclic amine suggests certain inherent hazards. Amines as a class of compounds can be corrosive and irritating to the skin, eyes, and respiratory tract.[1][2][3][4][5][6] Some are also flammable.[7] Therefore, a cautious approach is warranted, treating the compound as potentially hazardous.

Anticipated Hazards:

  • Skin and Eye Irritation/Corrosion: Direct contact can cause irritation or, in more severe cases, chemical burns.[2][3][4][5][6][8]

  • Respiratory Irritation: Inhalation of vapors or aerosols may irritate the respiratory system.[1][4][8]

  • Flammability: The compound may be a flammable liquid and vapor.[7]

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is your primary defense against exposure. The following table outlines the minimum recommended PPE for handling this compound.

Body Part Required PPE Rationale
Eyes and Face Chemical Splash Goggles and Full-Face ShieldGoggles protect against splashes, while a face shield offers an additional layer of protection for the entire face.[9][10][11][12]
Hands Chemical-Resistant Gloves (Nitrile or Neoprene)Provides a barrier against direct skin contact. Always inspect gloves for tears or degradation before use.[9][11][13]
Body Chemical-Resistant Lab Coat or ApronProtects against minor spills and splashes. For larger quantities, consider a full chemical-resistant suit.[9][12]
Respiratory Use in a Fume Hood or Wear a RespiratorA fume hood is the preferred engineering control. If a hood is not available, a NIOSH-approved respirator with organic vapor cartridges is necessary.[1][14][15]
Feet Closed-Toed ShoesProtects feet from spills.[12]

Step-by-Step PPE Protocol

Proper donning and doffing of PPE are critical to prevent cross-contamination.

Donning Sequence:

  • Hand Hygiene: Wash and dry your hands thoroughly.

  • Body Protection: Put on the lab coat or apron.

  • Respiratory Protection: If required, perform a seal check on your respirator.

  • Eye and Face Protection: Put on your safety goggles, followed by the face shield.

  • Gloves: Don your chemical-resistant gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing Sequence (to be performed in a designated area):

  • Gloves: Remove gloves using a technique that avoids touching the outside with your bare hands.

  • Face Shield and Goggles: Remove from the back of your head.

  • Body Protection: Remove the lab coat or apron, turning it inside out as you do.

  • Respiratory Protection: Remove your respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.[16]

Operational and Disposal Plans

Emergency Procedures for Spills and Exposure:

Scenario Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[12][13]
Eye Contact Immediately flush eyes with an eyewash station for at least 15-20 minutes, holding the eyelids open. Seek immediate medical attention.[13][16]
Inhalation Move to fresh air immediately. If breathing is difficult, seek medical attention.[2][4][17]
Small Spill Alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the material in a sealed container for hazardous waste disposal.
Large Spill Evacuate the immediate area and notify your institution's environmental health and safety (EHS) department.

Disposal of Contaminated PPE and Chemical Waste:

  • All disposable PPE (gloves, etc.) that has come into contact with this compound should be disposed of as hazardous waste.

  • Unused or waste this compound must be collected in a clearly labeled, sealed container.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour down the drain.[8][16][18]

  • For empty containers, the first rinse should be collected as hazardous waste.[18]

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Handling this compound risk_assessment Perform Risk Assessment: - Quantity of material - Potential for splashes or aerosols - Adequacy of ventilation start->risk_assessment fume_hood Is the work being performed in a certified chemical fume hood? risk_assessment->fume_hood ppe_in_hood Standard PPE: - Chemical splash goggles - Chemical-resistant gloves - Lab coat - Closed-toe shoes fume_hood->ppe_in_hood Yes no_hood Work Outside Fume Hood fume_hood->no_hood No splash_risk Is there a significant splash risk? ppe_in_hood->splash_risk respirator Add Respiratory Protection: - NIOSH-approved respirator with  organic vapor cartridges no_hood->respirator respirator->ppe_in_hood face_shield Add Full-Face Shield splash_risk->face_shield Yes final_ppe Proceed with Experiment splash_risk->final_ppe No face_shield->final_ppe

Caption: PPE Selection Workflow for this compound.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (URL: )
  • Amine Usage Guidelines for High-Purity Amines in Industry - Diplom
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025-07-09). (URL: )
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025-11-06). (URL: )
  • SAFETY DATA SHEET - Fisher Scientific. (2014-09-02). (URL: )
  • 5 Types of PPE for Hazardous Chemicals | Hazm
  • What are the Health and Safety Guidelines for Using Amines?
  • Material Safety D
  • Personal Protective Equipment (PPE) - CHEMM. (URL: )
  • Safety Data Sheet - CymitQuimica. (2024-12-19). (URL: )
  • SAFETY DATA SHEET - Fisher Scientific. (2009-09-22). (URL: )
  • SAFETY D
  • SAFETY D
  • SAFETY DATA SHEET - Fisher Scientific. (2024-03-30). (URL: )
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. (URL: )
  • Working with Chemicals - Prudent Practices in the Labor
  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals - UNC Policies. (URL: )
  • Chemistry Lab Safety Rules - AI powered Drug Discovery CRO - PozeSCAF. (URL: )
  • Tetrahydro-2H-pyran-4-amine | 38041-19-9 | Tokyo Chemical Industry (India) Pvt. Ltd. (URL: )
  • 4-Aminotetrahydropyran | C5H11NO | CID 419223 - PubChem - NIH. (URL: )

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Cyclopentyltetrahydro-2H-pyran-4-amine
Reactant of Route 2
Reactant of Route 2
N-Cyclopentyltetrahydro-2H-pyran-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.